molecular formula C30H62 B1357187 Triacontane-d62 CAS No. 93952-07-9

Triacontane-d62

Cat. No.: B1357187
CAS No.: 93952-07-9
M. Wt: 485.2 g/mol
InChI Key: JXTPJDDICSTXJX-NHHWXLSESA-N
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Description

Triacontane-d62 is a useful research compound. Its molecular formula is C30H62 and its molecular weight is 485.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-dohexacontadeuteriotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTPJDDICSTXJX-NHHWXLSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583745
Record name (~2~H_62_)Triacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-07-9
Record name (~2~H_62_)Triacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Triacontane-d62: Chemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontane-d62 is the deuterated form of triacontane, a long-chain saturated hydrocarbon with the chemical formula C30D62.[1] In this fully deuterated molecule, all 62 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution makes this compound an invaluable tool in various scientific disciplines, particularly in analytical chemistry where it serves as a robust internal standard for the quantification of hydrocarbons and other organic molecules by gas chromatography-mass spectrometry (GC-MS). Its chemical inertness and distinct mass spectrometric signature allow for precise and accurate measurements in complex matrices. This guide provides a comprehensive overview of the chemical properties of this compound, along with detailed experimental protocols for its use in analytical applications.

Chemical and Physical Properties

This compound is a colorless, odorless, waxy solid at room temperature.[1] As a long-chain alkane, it is non-polar and thus soluble in non-polar organic solvents like hexane and methylene chloride, while being virtually insoluble in water. Its high molecular weight and lack of functional groups result in a high melting and boiling point and low volatility. The C-D bonds in this compound are stronger than the C-H bonds in its non-deuterated counterpart, which can lead to a slight difference in its physical properties and retention time in chromatographic separations, a phenomenon known as the kinetic isotope effect.

Tabulated Physical and Chemical Data
PropertyValueReference
Chemical Formula C30D62[1]
Molecular Weight 485.20 g/mol [2][3]
CAS Number 93952-07-9[1]
Melting Point 62-67 °C[2]
Boiling Point 258-259 °C at 3 mmHg[2]
Appearance White solid
Solubility Soluble in non-polar organic solvents
Isotopic Purity Typically >98 atom % D

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods, particularly GC-MS. Below are detailed experimental protocols for its application in environmental and biological sample analysis.

Quantification of Total Petroleum Hydrocarbons (TPH) in Environmental Samples using GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of long-chain alkanes (C30-C35) in environmental matrices such as soil or sediment.

a. Sample Preparation and Extraction:

  • Weigh 10-20 g of the homogenized environmental sample into a beaker.

  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in hexane).

  • Extract the hydrocarbons from the sample using a suitable solvent, such as a 1:1 mixture of hexane and dichloromethane, via sonication or Soxhlet extraction.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/splitless, operated in splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 300 °C.

    • Hold at 300 °C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM) for Quantification:

      • This compound: Quantifier ion: m/z 66.1; Qualifier ions: m/z 50.1, 82.1, 485.0.[2]

      • Target Analytes (e.g., C30-C35 alkanes): Monitor characteristic fragment ions.

c. Quantification:

Create a calibration curve by analyzing a series of standards containing known concentrations of the target alkanes and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of this compound is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Analysis of Cuticular Hydrocarbons in Insects

This protocol outlines the use of this compound for the quantitative analysis of cuticular hydrocarbons (CHCs) from insects.

a. Sample Preparation:

  • Individual insects are placed in a 2 mL glass vial.

  • Add 200 µL of hexane containing a known concentration of this compound (e.g., 10 ng/µL).

  • Vortex the vial for 2 minutes to extract the CHCs.

  • Carefully remove the insect from the vial.

  • Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50 µL.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Splitless injection at 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: 30 °C/min to 260 °C.

    • Ramp 2: 15 °C/min to 300 °C.

    • Hold at 300 °C for 18 minutes.

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

c. Data Analysis:

Identify the CHC peaks in the chromatogram based on their mass spectra and retention times relative to a standard mixture of n-alkanes. Quantify the amount of each CHC by comparing its peak area to the peak area of the this compound internal standard.

Visualizations

Logical Workflow for Quantitative Analysis using this compound as an Internal Standard

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Environmental or Biological Sample Spike Spike with known amount of this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Concentration Concentration of Extract Extraction->Concentration Injection Inject Sample into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: A logical workflow diagram illustrating the key stages of quantitative analysis using this compound as an internal standard, from sample preparation through to data processing and final reporting.

Conclusion

This compound is a highly effective and reliable internal standard for the quantitative analysis of long-chain hydrocarbons and other analytes amenable to gas chromatography. Its chemical inertness, distinct mass spectral properties, and similarity to target analytes make it an ideal choice for correcting for variations in sample preparation and instrument response. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to incorporate this compound into their analytical methodologies, thereby enhancing the accuracy and precision of their results.

References

An In-depth Technical Guide to Triacontane-d62: Physical and Chemical Characteristics for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Triacontane-d62, a deuterated form of the long-chain alkane triacontane. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide covers key physical and chemical data, detailed experimental protocols for its application, and a visual representation of a typical analytical workflow.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon in which all 62 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes it an invaluable tool in various analytical techniques, particularly as an internal standard for mass spectrometry-based quantification.[1] Its physical and chemical properties are similar to its non-deuterated counterpart, triacontane, with slight variations due to the increased mass of deuterium.

Summary of Physical and Chemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃₀D₆₂[2][3][4][5]
Molecular Weight 485.20 g/mol [3][4][5][6]
CAS Number 93952-07-9[2][3][7][8]
Appearance White to off-white solid[2][4][7]
Melting Point 62-67 °C[3][4][7][8]
Boiling Point 258-259 °C at 3 mmHg[3][4][7][8]
Solubility Slightly soluble in chloroform and hexanes.[7]
Purity (atom % D) Typically ≥98%[2][4]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis, most notably in Gas Chromatography-Mass Spectrometry (GC-MS). It is also amenable to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification of Long-Chain Alkanes

This protocol outlines a general procedure for the quantification of long-chain alkanes in a sample matrix using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Non-deuterated triacontane and other relevant long-chain alkane standards

  • High-purity solvents (e.g., hexane, isooctane, or other suitable organic solvents)

  • Sample containing the analytes of interest

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent.

  • Analyte Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the non-deuterated long-chain alkane(s) of interest in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with the internal standard stock solution to achieve a constant, known concentration of this compound in each standard.

3. Sample Preparation:

  • Accurately weigh or measure the sample to be analyzed.

  • Extract the long-chain alkanes from the sample matrix using an appropriate solvent extraction technique.

  • Add a known amount of the this compound internal standard stock solution to the extracted sample.

  • The final volume of the sample should be recorded.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector Temperature: Typically set to a high temperature (e.g., 300-320 °C) to ensure complete vaporization of the long-chain alkanes.

  • Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a final temperature that allows for the elution of the high-boiling point alkanes. A representative program could be: initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 320°C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is often preferred for quantitative analysis to enhance sensitivity and selectivity.

5. Data Analysis:

  • Identify the retention times of the analyte(s) and the internal standard (this compound).

  • Select appropriate quantifier and qualifier ions for each compound. For this compound, characteristic ions would be monitored.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Calculate the concentration of the analyte in the samples by determining the analyte-to-internal standard peak area ratio and using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general guideline for the characterization of this compound using NMR spectroscopy.

1. Sample Preparation:

  • Dissolve an appropriate amount of this compound in a suitable non-deuterated solvent (e.g., chloroform, benzene). The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the deuterium spectrum.

2. NMR Instrumentation:

  • A high-field NMR spectrometer equipped with a probe capable of detecting the deuterium nucleus (²H).

3. Data Acquisition:

  • ²H NMR: Acquire a one-dimensional deuterium NMR spectrum. The spectrum is expected to show signals corresponding to the different deuterium environments in the molecule. Due to the uniform deuteration, a simplified spectrum is anticipated.

  • ¹H NMR: A proton NMR spectrum can also be acquired to assess the level of deuteration by observing any residual proton signals.

4. Data Processing and Interpretation:

  • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

  • The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton chemical shifts in the non-deuterated triacontane. The spectrum can be used to confirm the identity and isotopic purity of the compound.

Synthesis of this compound

The synthesis of fully deuterated long-chain alkanes like this compound is a specialized process. While specific, detailed protocols for this exact molecule are proprietary, a general approach involves the use of deuterated starting materials and reagents. One common method is the catalytic deuteration of a suitable unsaturated precursor, such as a long-chain alkyne or alkene, using deuterium gas (D₂) over a metal catalyst (e.g., palladium on carbon). Alternatively, methods involving the coupling of smaller deuterated alkyl chains can be employed. The synthesis of deuterated compounds can also be achieved through H-D exchange reactions on the corresponding non-deuterated molecule using a deuterium source like heavy water (D₂O) in the presence of a catalyst.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of a target analyte using this compound as an internal standard in a GC-MS experiment.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards (Analyte + IS) Analyte_Stock->Calibration_Standards IS_Stock Internal Standard (IS) Stock Solution (this compound) IS_Stock->Calibration_Standards Spiked_Sample Spiked Sample (Sample + IS) IS_Stock->Spiked_Sample GCMS_Injection GC-MS Injection Calibration_Standards->GCMS_Injection Inject Standards Sample Sample Sample->Spiked_Sample Spiked_Sample->GCMS_Injection Inject Sample Data_Acquisition Data Acquisition (SIM Mode) GCMS_Injection->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification logical_relationship Analyte Analyte in Sample (Unknown Concentration) Combined Analyte + IS in Final Extract Analyte->Combined IS Internal Standard (IS) (Known Concentration) IS->Combined GCMS GC-MS Analysis Combined->GCMS Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

References

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of triacontane-d62 (C₃₀D₆₂), a perdeuterated long-chain alkane. This document details plausible synthetic methodologies, protocols for determining isotopic enrichment, and the analytical data crucial for its application in various scientific fields, including as an internal standard for mass spectrometry-based quantitative analysis.

Introduction

This compound is the isotopically substituted form of triacontane, where all 62 hydrogen atoms have been replaced by deuterium. This substitution imparts a significant mass difference, making it an ideal internal standard for analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical inertness and distinct mass spectral signature allow for precise quantification of its non-deuterated counterpart and other analytes in complex matrices.

Synthesis of this compound

The synthesis of perdeuterated long-chain alkanes like this compound can be approached through two primary strategies: catalytic hydrogen-deuterium (H/D) exchange of the corresponding n-alkane or the coupling of deuterated alkyl halides.

Catalytic H/D Exchange

A robust method for the perdeuteration of long-chain alkanes involves heterogeneous catalytic H/D exchange using a deuterium source, such as heavy water (D₂O), in the presence of a suitable metal catalyst. A synergistic catalytic system of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) has been shown to be effective for the multiple deuteration of various linear, branched, and cyclic alkanes.

Logical Workflow for Catalytic H/D Exchange:

G cluster_prep Reaction Preparation cluster_reaction Deuteration Reaction cluster_workup Work-up and Purification start Start: Triacontane (C30H62) reaction_vessel Combine reactants in a sealed stainless-steel tube start->reaction_vessel catalysts 10% Pt/C and 5% Rh/C catalysts catalysts->reaction_vessel solvents i-PrOD-d8 and D2O solvents->reaction_vessel heating Heat at 120 °C for 24 hours with stirring reaction_vessel->heating cooling Cool to room temperature heating->cooling filtration Filter to remove catalysts cooling->filtration extraction Extract with hexane and wash with H2O filtration->extraction drying Dry organic layer over anhydrous MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration product Final Product: this compound (C30D62) concentration->product

Caption: Workflow for the synthesis of this compound via catalytic H/D exchange.

Experimental Protocol: Catalytic H/D Exchange

This protocol is adapted from established methods for the deuteration of long-chain alkanes.

Parameter Value/Description
Starting Material n-Triacontane (C₃₀H₆₂)
Catalysts 10% Platinum on carbon (Pt/C), 5% Rhodium on carbon (Rh/C)
Deuterium Source Deuterated isopropanol (i-PrOD-d₈) and Heavy Water (D₂O, >99.9 atom % D)
Solvent Hexane (for extraction)
Reaction Vessel Stainless-steel sealed tube
Temperature 120 °C
Reaction Time 24 hours
Work-up 1. Cool the reaction mixture to room temperature. 2. Filter through a membrane filter (e.g., 0.2 µm) to remove the catalysts. 3. Extract the filtrate with hexane. 4. Wash the organic layer with water. 5. Dry the combined organic layers over anhydrous magnesium sulfate. 6. Concentrate under reduced pressure to yield the product.
Wurtz Coupling Reaction

An alternative synthetic route is the Wurtz coupling of a perdeuterated alkyl halide. This classic reaction forms a new carbon-carbon bond by treating an alkyl halide with sodium metal. To synthesize this compound, perdeuterated pentadecyl halide (C₁₅D₃₁X, where X = I, Br) would be the required starting material.

Logical Workflow for Wurtz Coupling:

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Start: Perdeuterated Pentadecyl Halide (C15D31X) reaction_vessel Combine reactants under inert atmosphere start->reaction_vessel reagent Sodium metal reagent->reaction_vessel solvent Anhydrous solvent (e.g., diethyl ether, THF) solvent->reaction_vessel reflux Reflux the reaction mixture reaction_vessel->reflux quenching Quench excess sodium carefully reflux->quenching extraction Extract with an organic solvent quenching->extraction washing Wash with water and brine extraction->washing drying Dry the organic layer washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by recrystallization or chromatography concentration->purification product Final Product: this compound (C30D62) purification->product

Caption: Workflow for the synthesis of this compound via Wurtz coupling.

Experimental Protocol: Wurtz Coupling

This is a generalized protocol for the Wurtz reaction, adaptable for the synthesis of this compound.

Parameter Value/Description
Starting Material Perdeuterated Pentadecyl Halide (e.g., 1-iodopentadecane-d₃₁)
Reagent Sodium metal dispersion
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)
Atmosphere Inert (e.g., Argon or Nitrogen)
Procedure 1. In a flame-dried flask under an inert atmosphere, add the anhydrous solvent and sodium metal. 2. Slowly add a solution of the perdeuterated pentadecyl halide in the same solvent. 3. Reflux the mixture for several hours. 4. After cooling, carefully quench any unreacted sodium with a suitable reagent (e.g., ethanol). 5. Add water and separate the organic layer. 6. Wash the organic layer with water and brine, then dry over a drying agent. 7. Remove the solvent under reduced pressure. 8. Purify the crude product by recrystallization or column chromatography.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. The primary techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing both the chemical and isotopic purity of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

Parameter Value/Description
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column A non-polar capillary column (e.g., DB-5ms) is suitable for alkane separation.
Carrier Gas Helium
Injection Mode Split/splitless
Oven Program A temperature gradient program is used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.
MS Detector Electron Ionization (EI) at 70 eV
Mass Range Scan a range that includes the expected molecular ion of this compound (m/z 486.9) and its fragments, as well as potential partially deuterated species.

Data Presentation and Interpretation

The chemical purity is determined from the gas chromatogram by the relative area of the this compound peak. The mass spectrum provides information on isotopic purity. For a fully deuterated compound, the molecular ion peak (M⁺) will be at m/z corresponding to C₃₀D₆₂. The presence of ions at lower masses (e.g., M-1, M-2) would indicate incomplete deuteration. The fragmentation pattern of perdeuterated n-alkanes is characterized by clusters of ions separated by 16 mass units (-CD₂-).

Quantitative Isotopic Purity Data from GC-MS

Isotopic Species Expected m/z of Molecular Ion Observed Abundance (%)
This compound (C₃₀D₆₂)486.9> 98
Triacontane-d61 (C₃₀HD₆₁)485.9< 2
Other partially deuterated species< 485.9Typically negligible

Note: The observed abundances are typical for commercially available standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for confirming the extent and location of deuteration.

Experimental Protocol: NMR Analysis

Parameter Value/Description
Instrument High-field NMR Spectrometer
Solvent A suitable non-deuterated solvent in which triacontane is soluble, or a deuterated solvent with distinct residual peaks (e.g., CDCl₃).
¹H NMR The absence of signals in the alkane region (~0.8-1.3 ppm) confirms a high level of deuteration.
²H NMR A broad signal in the alkane region confirms the presence of deuterium.
¹³C NMR The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling). For a -CD₂- group, a quintet (1:2:3:2:1) is expected, and for a -CD₃ group, a septet (1:3:6:7:6:3:1) is expected. The chemical shifts will be slightly upfield compared to the non-deuterated analogue due to the isotopic effect.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Multiplicity (due to C-D coupling) Approximate Chemical Shift (ppm)
-CD₃Septet~14
-CD₂- (internal)Quintet~22-32

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Summary of Quantitative Data

The following table summarizes the key quantitative data for high-purity this compound.

Parameter Typical Value Analytical Method
Chemical Purity ≥ 97%GC-FID, GC-MS
Isotopic Enrichment (Atom % D) ≥ 98%GC-MS, NMR
Molecular Formula C₃₀D₆₂-
Molecular Weight 486.9 g/mol Mass Spectrometry
CAS Number 93952-07-9-

Conclusion

The synthesis of this compound with high isotopic purity can be reliably achieved through catalytic H/D exchange or, alternatively, via a Wurtz coupling reaction. Rigorous analytical characterization using GC-MS and NMR spectroscopy is essential to confirm both chemical purity and the degree of deuteration. This in-depth understanding of its synthesis and analysis ensures the quality and reliability of this compound for its intended applications in research and development, particularly as a robust internal standard in quantitative mass spectrometry.

A Technical Guide to High-Purity Triacontane-d62 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated Triacontane (Triacontane-d62), a critical component in advanced quantitative analytical workflows. This document outlines the commercial availability, typical specifications, and detailed methodologies for its application as an internal standard in chromatographic and mass spectrometric analyses.

Introduction to this compound

This compound is the fully deuterated isotopologue of the 30-carbon, straight-chain alkane, n-triacontane. Its chemical formula is CD₃(CD₂)₂₈CD₃. By replacing all 62 hydrogen atoms with their heavy isotope, deuterium, the molecule's mass is significantly increased without substantially altering its chemical properties, such as polarity, solubility, and chromatographic retention time. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis.[1]

The primary application of this compound is as an internal standard for the quantification of long-chain alkanes (LCA) and other semi-volatile or intermediate volatility organic compounds (S/IVOCs) in complex matrices.[2] Its use is prevalent in environmental monitoring, petroleum analysis, wax characterization, and studies of atmospheric aerosols.[2][3] When a known quantity of this compound is added to a sample at the beginning of the preparation process, it experiences the same analyte losses during extraction, cleanup, and instrumental analysis as the non-labeled target analytes. By measuring the ratio of the native analyte to the deuterated standard, precise quantification can be achieved, correcting for variations in sample recovery and instrument response.[1]

Commercial Availability and Specifications

High-purity this compound is available from a range of specialized chemical suppliers. It is typically supplied as a white solid or as a certified solution in a specified solvent. The critical specification for its use as an internal standard is its isotopic purity, which is consistently high across reputable suppliers.

Table 1: Commercial Suppliers and Typical Specifications for this compound

Supplier/DistributorTypical Isotopic PurityChemical PurityCommon FormatsCAS Number
Sigma-Aldrich 98 atom % D>97%Solid (powder)93952-07-9
Cambridge Isotope Laboratories, Inc. ≥98 atom % D>98%Solid, Custom Solutions93952-07-9
Santa Cruz Biotechnology ≥98 atom % DNot SpecifiedSolid93952-07-9
BOC Sciences 98% atom DNot SpecifiedWhite to Off-white Solid93952-07-9
AccuStandard Not SpecifiedNot SpecifiedSolution (5.0 mg/mL in THF)93952-07-9
Chrom Tech, Inc. Not SpecifiedNot SpecifiedSolution (2000 µg/mL in Methylene chloride)93952-07-9

Note: This table is a summary of representative suppliers and their typical product specifications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

The Principle of Isotope Dilution Using this compound

The core of this compound's utility lies in the principle of isotope dilution, which is a method of quantitative analysis that relies on measuring the ratio of a naturally occurring analyte to a known amount of its added, isotopically labeled counterpart.

G cluster_sample Sample Matrix Analyte Target Analyte (e.g., n-Triacontane) Mixed_Sample Sample Spiked with Internal Standard (IS) Analyte->Mixed_Sample IS_Source Known Amount of This compound (IS) IS_Source->Mixed_Sample Spiking Extraction Sample Preparation (Extraction, Cleanup) Mixed_Sample->Extraction Final_Extract Final Extract for Analysis (Analyte + IS) Extraction->Final_Extract Potential for Analyte Loss (Affects Analyte and IS Equally) MS Mass Spectrometer (e.g., GC-MS) Final_Extract->MS Injection Data Data Acquisition (Measure Analyte/IS Ratio) MS->Data Quant Accurate Quantification Data->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of Long-Chain Alkanes in Environmental Samples

This section provides a detailed, generalized protocol for the quantification of C13-C36 n-alkanes in environmental air samples using this compound as part of a deuterated internal standard mixture, a methodology adapted from established environmental analysis workflows.[2]

Materials and Reagents
  • Target Analytes: Standard mixture of n-alkanes (C13-C36).

  • Internal Standard Stock Solution: High-purity this compound and other deuterated alkanes (e.g., dodecane-d26, pentadecane-d32, eicosane-d42, pentacosane-d52) dissolved in a non-polar solvent like hexane or toluene to create a stock concentration of, for example, 10 µg/mL.

  • Calibration Standards: A series of solutions prepared by diluting the target analyte mixture to various known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/µL). Each calibration standard must be spiked with a constant, known amount of the internal standard stock solution.

  • Solvents: High-purity, HPLC, or GC-grade hexane, dichloromethane (DCM), and acetone.

  • Sample Matrix: Air samples collected on a sorbent material (e.g., polyurethane foam plug).

Sample Preparation and Extraction
  • Spiking: Prior to extraction, spike the sample (e.g., the sorbent plug) with a precise volume of the deuterated internal standard stock solution. This step is critical to ensure the internal standard undergoes the exact same process as the target analytes.

  • Extraction: Perform solvent extraction of the spiked sample. A common method is pressurized fluid extraction (PFE) or Soxhlet extraction using a mixture of hexane and DCM.

  • Concentration: Reduce the volume of the resulting extract under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Cleanup (Optional): If the sample matrix is particularly complex (e.g., containing high levels of polar compounds), a cleanup step using a silica gel column may be necessary to remove interferences.

Instrumental Analysis (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (ToF-MS) provides superior separation.[2]

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating long-chain alkanes.

  • Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 320°C.

  • MS Conditions: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for each target n-alkane and for each deuterated internal standard. For example, for this compound, a characteristic ion would be selected from its mass spectrum, distinct from the ions of the non-deuterated triacontane.

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared calibration standards into the GC-MS. For each standard, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound). Plot this ratio against the concentration of the target analyte to generate a calibration curve.

  • Sample Quantification: Inject the prepared sample extract. Measure the peak area ratio of the target analyte to the internal standard.

  • Calculation: Use the calibration curve to determine the concentration of the target analyte in the extract based on its measured peak area ratio.

Workflow for Quantitative Analysis

The following diagram illustrates the complete workflow from procurement of the standard to the final data analysis.

G cluster_procurement Phase 1: Procurement & Preparation cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Processing Supplier Select Supplier (Verify CoA) Standard Procure High-Purity This compound Supplier->Standard StockSol Prepare Certified Stock Solution Standard->StockSol Calib Prepare Calibration Standards (Spiked) StockSol->Calib Spike Spike Sample with Stock Solution StockSol->Spike GCMS Analyze via GC-MS Calib->GCMS Analyze Standards Sample Receive Sample Sample->Spike Extract Extract & Clean Up Spike->Extract Extract->GCMS Ratio Calculate Analyte/IS Peak Area Ratios GCMS->Ratio Curve Generate Calibration Curve GCMS->Curve Quantify Quantify Analytes in Sample Ratio->Quantify Curve->Quantify Result Final Reportable Concentration Quantify->Result

Caption: Workflow for quantitative analysis using this compound.

References

An In-depth Technical Guide to n-Triacontane-d62 (CAS Number: 93952-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Triacontane-d62, the perdeuterated analogue of the 30-carbon straight-chain alkane, is a high-purity stable isotope-labeled compound. Its primary application lies in its use as an internal standard for quantitative analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties to its unlabeled counterpart allow for precise correction of variations during sample preparation and analysis, significantly enhancing the accuracy and precision of quantitative assays. This guide provides a comprehensive overview of n-triacontane-d62, including its chemical properties, a generalized synthesis approach, and detailed experimental protocols for its application as an internal standard in analytical chemistry. Furthermore, its potential utility in metabolic studies of long-chain alkanes is explored, alongside relevant safety and handling information.

Chemical Information and Physical Properties

n-Triacontane-d62 is a saturated hydrocarbon in which all 62 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic substitution results in a significant increase in molecular weight with minimal alteration of its chemical properties.

PropertyValueReference(s)
CAS Number 93952-07-9[1][2][3]
Chemical Name n-Triacontane-d62[1][2]
Synonyms Perdeuterotriacontane, (2H62)Triacontane[1]
Molecular Formula C30D62[1][2]
Molecular Weight 485.20 g/mol [4][5][6]
Appearance White to off-white solid[4]
Melting Point 62-67 °C[4]
Boiling Point 258-259 °C at 3 mm Hg[4]
Solubility Slightly soluble in chloroform and hexanes. Insoluble in water.[4][7]

Synthesis

Generalized Experimental Protocol: Catalytic H/D Exchange

This protocol describes a general approach for the synthesis of perdeuterated long-chain alkanes.

  • Catalyst Preparation: A platinum group metal catalyst (e.g., platinum, palladium, rhodium) on a carbon support is prepared and activated.

  • Reaction Setup: The unlabeled n-triacontane and the catalyst are placed in a sealed reaction vessel with a deuterium source, typically heavy water (D₂O) or deuterium gas (D₂).[9]

  • Reaction Conditions: The suspension is heated under a deuterium atmosphere. The reaction temperature is typically elevated but kept below the point of thermal decomposition.[8] The reaction is allowed to proceed for a predetermined time to ensure complete isotopic exchange.

  • Product Isolation and Purification: After the reaction, the catalyst is removed by filtration. The deuterated product is then isolated from the reaction mixture and purified, often through recrystallization or chromatography, to yield high-purity n-triacontane-d62.

G cluster_synthesis Generalized Synthesis of n-Triacontane-d62 n_triacontane n-Triacontane (C30H62) reaction_vessel Sealed Reaction Vessel n_triacontane->reaction_vessel catalyst Pt/C Catalyst catalyst->reaction_vessel d2_source Deuterium Source (D2O or D2) d2_source->reaction_vessel heating Heating reaction_vessel->heating filtration Filtration heating->filtration purification Purification (Recrystallization/Chromatography) filtration->purification product n-Triacontane-d62 (C30D62) purification->product G cluster_workflow Analytical Workflow with n-Triacontane-d62 as Internal Standard sample Soil Sample add_is Spike with n-Triacontane-d62 sample->add_is extraction Solvent Extraction add_is->extraction cleanup Extract Cleanup (e.g., Silica Gel) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis concentration->gcms quantification Quantification gcms->quantification G cluster_metabolism Potential Metabolic Pathway of n-Triacontane n_triacontane n-Triacontane-d62 (C30D62) oxidation Oxidation n_triacontane->oxidation fatty_acid Deuterated Fatty Acid (C30-d) oxidation->fatty_acid beta_oxidation β-Oxidation fatty_acid->beta_oxidation acetyl_coa Deuterated Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS), also known as a safety data sheet (SDS), for Triacontane-d62 (CAS No. 93952-07-9). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle this substance.

This compound is the deuterated form of triacontane, a long-chain alkane. It is a colorless, odorless solid at room temperature with a waxy consistency. Its hydrophobic nature and low reactivity are characteristic of alkanes. The primary applications of this compound are in scientific research, including its use as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and in studies involving isotopic labeling.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some physical properties, such as melting and boiling points, may vary depending on the solvent if the material is supplied in a solution.

PropertyValueSource
CAS Number 93952-07-9
Molecular Formula C₃₀D₆₂ or CD₃(CD₂)₂₈CD₃
Molecular Weight 485.2 g/mol
Monoisotopic Mass 484.874310226 Da
Appearance White solid, colorless, odorless
Melting Point 62-67 °C (lit.)
Boiling Point 258-259 °C at 3 mm Hg (lit.)
Storage Temperature Room Temperature
Hazard Identification and Safety Information

The safety information for this compound presents some inconsistencies across different suppliers. While some sources state that the substance is not classified as hazardous, others provide specific hazard statements, often related to the solvent in which the material is provided.

Classification:

  • Not Classified: Several safety data sheets indicate that this compound does not meet the criteria for classification as a hazardous substance.

  • Hazard Statements (often related to solvent): In contrast, some suppliers list hazards such as being highly flammable, causing eye irritation, and potential organ damage, which are likely attributable to the solvent (e.g., Tetrahydrofuran - THF) in which the this compound is dissolved.

Precautionary Statements and First Aid:

The following table outlines general precautionary and first aid measures. Users should always refer to the specific SDS provided with the product they are using.

Exposure RoutePrecautionary/First Aid Measures
Inhalation Move to fresh air. If symptoms develop, seek medical attention.
Skin Contact Wash with soap and water. Get medical attention if irritation occurs.
Eye Contact Rinse with water. Seek medical attention if irritation persists.
Ingestion Rinse mouth. Get medical attention if symptoms occur.
Experimental Protocols

No detailed experimental protocols for toxicological or other safety assessments of this compound were available in the public domain search results. The safety information provided in the available MSDS appears to be based on general principles for non-hazardous materials or on the properties of the solvent for solutions. For the non-deuterated analogue, n-triacontane, literature searches also show no significant acute toxicological data.

Signaling Pathways

Information regarding specific biological signaling pathways affected by this compound is not available and not expected for a long-chain saturated alkane. Such compounds are generally considered to have low biological activity.

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the handling and understanding of chemical safety data sheets.

MSDS_Handling_Workflow Chemical Handling Workflow Based on MSDS cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal receipt Receive Chemical locate_msds Locate and Review MSDS receipt->locate_msds Immediate Action storage Store According to MSDS (e.g., Room Temperature) locate_msds->storage ppe Don Personal Protective Equipment (PPE) as per MSDS locate_msds->ppe handling Use in Ventilated Area storage->handling ppe->handling spill_prep Prepare for Spills (Absorbents, etc.) handling->spill_prep first_aid Follow First Aid Measures (Eye, Skin, Inhalation) handling->first_aid In case of exposure fire Use Appropriate Extinguishing Media handling->fire In case of fire disposal Dispose of Waste According to Local Regulations and MSDS handling->disposal spill_prep->first_aid

Caption: General workflow for handling a chemical substance based on its MSDS.

MSDS_Sections_Relationship Key Sections of a Material Safety Data Sheet (MSDS) substance_id 1. Identification hazards 2. Hazard(s) Identification substance_id->hazards Defines composition 3. Composition/Information on Ingredients substance_id->composition Defines physical_chemical 9. Physical and Chemical Properties substance_id->physical_chemical Defines first_aid 4. First-Aid Measures hazards->first_aid Informs fire_fighting 5. Fire-Fighting Measures hazards->fire_fighting Informs exposure_controls 8. Exposure Controls/Personal Protection hazards->exposure_controls Informs toxicological 11. Toxicological Information hazards->toxicological Informs composition->hazards Determines accidental_release 6. Accidental Release Measures handling_storage 7. Handling and Storage handling_storage->accidental_release Guides handling_storage->exposure_controls Guides disposal 13. Disposal Considerations handling_storage->disposal Guides physical_chemical->fire_fighting Impacts physical_chemical->handling_storage Impacts stability_reactivity 10. Stability and Reactivity physical_chemical->stability_reactivity Impacts toxicological->first_aid Dictates toxicological->exposure_controls Dictates

Caption: Logical relationship of the key sections of a standard MSDS.

The Unseen Workhorse: A Technical Guide to Deuterated Alkanes in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated alkanes and other deuterated compounds represent a cornerstone of modern analytical chemistry, providing a level of precision and accuracy that is indispensable in fields ranging from pharmaceutical development to metabolic research. By substituting hydrogen atoms with their heavier, stable isotope, deuterium (²H), these molecules become powerful tools for quantification, structural elucidation, and tracing complex biological pathways. This technical guide provides an in-depth exploration of the core applications of deuterated compounds, complete with detailed experimental protocols, quantitative performance data, and logical workflows to empower researchers in their analytical endeavors.

The Principle of Isotopic Distinction

Deuterated compounds are chemically almost identical to their non-deuterated (protium) counterparts. They share the same fundamental structure and physicochemical properties, which means they behave similarly during complex processes like sample extraction, chromatographic separation, and chemical reactions.[1][2] The key difference lies in their mass; each deuterium atom adds approximately one mass unit to the molecule. This mass difference is easily resolved by a mass spectrometer (MS), allowing the deuterated compound to be distinguished from its native analog.[1] This fundamental principle is the basis for their most significant application: isotope dilution mass spectrometry (IDMS).

Core Application: The Gold Standard Internal Standard in Mass Spectrometry

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is crucial for correcting analytical variability.[3] Deuterated compounds are considered the "gold standard" for this purpose.[1][4]

An ideal internal standard co-elutes with the analyte and experiences identical matrix effects (ion suppression or enhancement), extraction losses, and instrument response fluctuations.[1][5] Because a deuterated IS is a true chemical analog of the analyte, it fulfills these requirements better than any other type of standard.[6] A known amount of the deuterated IS is added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[2][7] By measuring the peak area ratio of the analyte to the deuterated IS, any variations that occur during the analytical workflow are nullified, leading to highly accurate and precise quantification.[2]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Analyte) Spike Spike with Known Amount of Deuterated IS Sample->Spike Extract Extraction / Cleanup (e.g., Protein Precipitation) Spike->Extract LC Chromatographic Separation (Analyte and IS Co-elute) Extract->LC MS Mass Spectrometry Detection (Analyte and IS Separated by Mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quantify Quantify Unknown Sample Concentration Curve->Quantify Result Accurate & Precise Result Quantify->Result

Figure 1. General workflow for quantitative analysis using a deuterated internal standard.

Quantitative Performance Data

The use of a deuterated internal standard significantly improves the precision and accuracy of bioanalytical methods. As mandated by regulatory bodies like the FDA and EMA, method validation requires that precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as %bias or % of nominal) are within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[8][9]

ParameterQuality Control LevelAcceptance CriteriaTypical Performance with Deuterated IS
Precision (%CV) LLOQ≤ 20%< 10%
Low, Medium, High≤ 15%< 5%
Accuracy (% Bias) LLOQWithin ±20%Within ±10%
Low, Medium, HighWithin ±15%Within ±5%
Matrix Effect (%CV) Low, High< 15%< 5%

Table 1. Typical quantitative performance data from a validated LC-MS/MS bioanalytical method using a deuterated internal standard, compared against standard regulatory acceptance criteria.[7][8][9]

Experimental Protocol 1: Quantitative Analysis of a Drug in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of a target analyte in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Analyte reference standard

  • Deuterated internal standard (isotopic purity ≥98%)[4]

  • Blank human plasma (free of analyte)

  • HPLC-grade methanol, acetonitrile, water

  • Formic acid

  • Calibrated pipettes, centrifuge, vortex mixer

2. Standard and Sample Preparation: [2]

  • Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to cover the desired concentration range (e.g., 5-5000 ng/mL).[10]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a fixed concentration.

3. Sample Extraction (Protein Precipitation): [11]

  • To 50 µL of each calibrator, QC, and unknown plasma sample, add 10 µL of the IS spiking solution.

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis: [2]

  • LC System: UHPLC system.

  • Column: A suitable C18 column (e.g., Waters XBridge C18, 3.5 µm, 50 × 2.1 mm).[10]

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • MS/MS Optimization: Optimize the Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) and collision energies for both the analyte and the deuterated IS by infusing standard solutions.

5. Data Analysis: [11]

  • Integrate the peak areas for the MRM transitions of the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Use a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Application as Tracers in Metabolic Flux Analysis

Deuterated alkanes and other deuterated molecules, such as glucose or acetate, are invaluable tracers for studying metabolic pathways.[12] Metabolic Flux Analysis (MFA) uses these stable isotope-labeled substrates to quantify the rates of intracellular reactions.[13] When cells are cultured with a deuterated nutrient, the deuterium atoms are incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using MS, researchers can map the flow of atoms through the metabolic network, providing a dynamic view of cellular physiology.[13][14]

Deuterium tracers are particularly powerful for investigating redox metabolism (e.g., tracking NADH and NADPH) and pathways involving hydride transfer, which can be challenging to probe with the more common ¹³C tracers.[13][15]

cluster_0 Experiment cluster_1 Analysis cluster_2 Computational Modeling Culture Culture Cells to Desired Confluency Label Incubate with Medium Containing Deuterated Tracer (e.g., [6,6-²H₂]glucose) Culture->Label Quench Rapidly Quench Metabolism & Extract Metabolites Label->Quench Analyze Analyze Metabolite Extract (LC-MS or GC-MS) Quench->Analyze MID Determine Mass Isotopomer Distributions (MIDs) Analyze->MID Fit Fit Experimental MIDs to Model Using Flux Estimation Software MID->Fit Model Define Metabolic Network Model (Stoichiometry & Atom Transitions) Model->Fit FluxMap Generate Metabolic Flux Map Fit->FluxMap Result Quantitative Flux Values FluxMap->Result

Figure 2. Workflow for in vitro Metabolic Flux Analysis (MFA) using deuterated tracers.

Experimental Protocol 2: In Vitro ²H-MFA in Cultured Mammalian Cells

This protocol outlines the key steps for a deuterium tracing experiment in adherent mammalian cells.[13]

1. Cell Culture and Labeling:

  • Cell Seeding: Seed cells in multi-well plates at a density that will achieve ~80% confluency on the day of the experiment.

  • Labeling Medium Preparation: Prepare a custom culture medium containing the deuterated substrate. For example, use glucose-free DMEM supplemented with dialyzed fetal bovine serum, glutamine, and a known concentration of deuterated glucose (e.g., 10 mM [6,6-²H₂]glucose).

  • Initiate Labeling: Aspirate the standard growth medium, wash cells once with PBS, and add the pre-warmed labeling medium. Incubate for a defined period sufficient to reach isotopic steady state (e.g., 2-24 hours, depending on the pathway).[16]

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol (-80°C).

  • Cell Lysis: Place the plate on dry ice for 10 minutes. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Pellet Debris: Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a nitrogen evaporator or vacuum concentrator.

3. Sample Analysis (LC-MS):

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

  • Instrumentation: Analyze samples using an LC-MS system capable of high-resolution mass analysis (e.g., a Q-TOF or Orbitrap instrument) to accurately measure the mass isotopomer distributions (MIDs) of downstream metabolites.

4. Data Analysis and Flux Calculation: [13]

  • Data Processing: Process the raw MS data to identify metabolites and integrate the peak areas for each mass isotopomer (e.g., M+0, M+1, M+2). Correct for the natural abundance of heavy isotopes.

  • Flux Estimation: Use specialized MFA software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a stoichiometric model of the cell's metabolic network. The software uses an iterative algorithm to calculate the set of reaction rates (fluxes) that best explains the observed labeling patterns.

Other Key Applications

Solvents for NMR Spectroscopy

Deuterated solvents, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), are essential in Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17] Since the vast majority of hydrogen atoms are replaced with deuterium, the solvent produces virtually no signal in the ¹H NMR spectrum, which would otherwise overwhelm the signals from the analyte.[18] The residual protium signal provides a convenient chemical shift reference, and the deuterium signal is used by the instrument to "lock" the magnetic field, ensuring stability and reproducibility.[19]

Pyrolysis-GC/MS

In specialized applications like the analysis of microplastics, deuterated polymers (e.g., deuterated polystyrene) can be used as internal standards.[1][3] In pyrolysis-GC/MS, a sample is heated to high temperatures to break down large polymers into smaller, characteristic fragments that can be analyzed by GC-MS. Adding a deuterated polymer standard corrects for variations in pyrolysis efficiency, sample matrix effects, and instrument variability, enabling accurate quantification of specific polymers in complex environmental samples.[1]

Polymer MarkerDeuterated Polymeric Internal StandardTarget Quantification Ion (m/z) for MarkerTarget Quantification Ion (m/z) for IS
Styrene (from Polystyrene)Deuterated Polystyrene (d8)104112
Vinylcyclohexene (from Butadiene Rubber)Deuterated Polybutadiene (d6)108114
Dipentene (from Isoprene Rubber)Deuterated Polyisoprene (d8)136144

Table 2. Example of marker compounds and their corresponding deuterated polymeric internal standards used in a quantitative Pyrolysis-GC/MS method for tire tread particle analysis.[1]

Conclusion

Deuterated alkanes and their isotopically labeled counterparts are far more than simple chemical curiosities; they are indispensable tools that enable the highest standards of analytical rigor. Their role as internal standards in mass spectrometry provides the foundation for accurate and precise quantification in drug development and clinical diagnostics.[4] Furthermore, their application as metabolic tracers is unlocking new insights into the complex machinery of life and the metabolic basis of disease. A thorough understanding of the principles, protocols, and data interpretation associated with these powerful compounds is essential for any scientist seeking to push the boundaries of analytical chemistry.

References

Understanding the Role of Internal Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental role of internal standards (IS) in mass spectrometry (MS), providing a comprehensive overview of their application, selection, and the significant impact they have on data quality and experimental reproducibility. In quantitative mass spectrometry, particularly in complex matrices encountered in drug development and clinical research, the use of an appropriate internal standard is not just recommended—it is critical for achieving accurate and reliable results.

The Core Principle of Internal Standards

An internal standard is a compound of known concentration that is added to an unknown sample before sample preparation and analysis. Its primary function is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. The underlying assumption is that the internal standard will behave similarly to the analyte of interest throughout the entire analytical procedure, from extraction to detection. By measuring the ratio of the analyte signal to the internal standard signal, quantitative accuracy can be significantly improved.

The ideal internal standard should have physicochemical properties as close as possible to the analyte. It should also be a compound that is not naturally present in the sample being analyzed.

Types of Internal Standards

The selection of an appropriate internal standard is paramount for the success of a quantitative MS assay. There are three main categories of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry. A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because they co-elute with the analyte and have nearly identical ionization efficiencies and fragmentation patterns, they can effectively compensate for matrix effects and variations in sample preparation.

  • Analogue Internal Standards: These are molecules that are structurally similar to the analyte but are not isotopically labeled. They may be a homologue, a different positional isomer, or a compound with a minor structural modification. While more cost-effective than SIL standards, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less accurate correction.

  • Radio-labeled Internal Standards: These standards contain a radioactive isotope (e.g., ³H, ¹⁴C). While they offer high sensitivity, their use is often limited due to safety regulations and the need for specialized handling and disposal procedures.

Experimental Workflow: Quantitative Analysis using an Internal Standard

The following diagram illustrates a typical workflow for a quantitative LC-MS/MS experiment incorporating an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Internal Standard (Known Conc.) Sample->Add_IS Spiking Extraction Analyte & IS Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection LC_Separation Chromatographic Separation (LC) Injection->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS_Detection Mass Spectrometry Detection (MS/MS) Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow of a typical quantitative LC-MS/MS experiment.

Detailed Experimental Protocol: Protein Precipitation Extraction

A common and straightforward sample preparation technique in drug development is protein precipitation. The following protocol outlines this method for the extraction of a small molecule drug from plasma.

  • Sample Preparation:

    • Thaw plasma samples and internal standard stock solution at room temperature.

    • Vortex mix all solutions before use.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of a stable isotope-labeled analogue of the drug in methanol) to the plasma sample.

    • Vortex for 10 seconds to ensure thorough mixing.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte and internal standard are fully dissolved.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.

  • LC-MS/MS Analysis:

    • Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation and Interpretation

The use of an internal standard is crucial for constructing a reliable calibration curve, from which the concentration of the analyte in unknown samples is determined. The peak area ratio of the analyte to the internal standard is plotted against the known concentrations of the calibration standards.

Table 1: Example Calibration Curve Data for a Fictional Drug 'GeminiX'
Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area Ratio
11,520150,1000.0101
57,650152,3000.0502
1015,100149,8000.1008
5075,800151,5000.5003
100153,200150,9001.0152
500760,500152,1005.0000
10001,515,000150,00010.1000

As shown in the table, while the absolute peak areas for both the analyte and the internal standard may fluctuate slightly between injections, their ratio provides a consistent and linear response across a wide dynamic range.

The Impact of Internal Standards on Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative MS. An internal standard, particularly a stable isotope-labeled one, can effectively compensate for these effects.

matrix_effects cluster_with_is With Internal Standard Analyte_Signal_NoIS Analyte Signal Observed_Signal_NoIS Observed Signal (Inaccurate) Analyte_Signal_NoIS->Observed_Signal_NoIS Matrix_Effect_NoIS Matrix Effect (Ion Suppression) Matrix_Effect_NoIS->Observed_Signal_NoIS Analyte_Signal_WithIS Analyte Signal Ratio_Calculation Analyte/IS Ratio (Accurate) Analyte_Signal_WithIS->Ratio_Calculation IS_Signal_WithIS Internal Standard Signal IS_Signal_WithIS->Ratio_Calculation Matrix_Effect_WithIS Matrix Effect (Ion Suppression) Matrix_Effect_WithIS->Analyte_Signal_WithIS Matrix_Effect_WithIS->IS_Signal_WithIS

Caption: Mitigation of matrix effects with an internal standard.

In the absence of an internal standard, any ion suppression will directly lead to an underestimation of the analyte concentration. However, when a co-eluting stable isotope-labeled internal standard is used, it experiences the same degree of ion suppression as the analyte. Consequently, the ratio of their signals remains constant, leading to an accurate quantification.

Conclusion

The appropriate use of internal standards is a cornerstone of robust and reliable quantitative mass spectrometry. They are indispensable for correcting for sample loss during preparation and for mitigating the variability introduced by the instrument and sample matrix. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of internal standards are essential for generating high-quality, reproducible, and defensible data. The investment in and proper selection of an internal standard, particularly a stable isotope-labeled one, will invariably enhance the accuracy and precision of quantitative MS assays.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) Utilizing Triacontane-d62: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for precise and accurate quantification. It focuses on the practical application of Triacontane-d62, a deuterated internal standard, in the context of quantitative analysis, particularly for long-chain alkanes. This document will delve into the theoretical underpinnings of IDMS, detailed experimental protocols, and the interpretation of quantitative data.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of the highest metrological standing, renowned for its ability to mitigate many common sources of analytical error.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1][2] This "isotopic spike" homogenously mixes with the endogenous, or "native," analyte.[1]

The mass spectrometer is then used to measure the ratio of the isotopically labeled standard to the native analyte. Because the chemical and physical properties of the isotopically labeled standard are nearly identical to the native analyte, both experience the same effects during sample preparation, extraction, and analysis. This co-behavior effectively cancels out errors arising from incomplete extraction, sample loss during workup, and variations in instrument response.[3]

The key to the accuracy of IDMS lies in the measurement of this isotope ratio, which remains constant even if a portion of the sample is lost. By knowing the initial amount of the added labeled standard and the measured isotope ratio in the final extract, the original concentration of the native analyte in the sample can be calculated with high precision and accuracy.

The Role of this compound as an Internal Standard

This compound (C30D62) is the deuterated form of triacontane, a long-chain alkane.[4] Its chemical and physical properties are virtually identical to those of native triacontane and other similar long-chain alkanes. This makes it an ideal internal standard for the quantitative analysis of these compounds in various matrices.

Key Advantages of Using this compound:

  • Chemical and Physical Similarity: Being a deuterated analog, this compound co-elutes with the native analyte in chromatographic separations (e.g., Gas Chromatography) and exhibits similar ionization efficiency in the mass spectrometer.

  • Mass Differentiation: The significant mass difference between this compound (molecular weight ~485.20 g/mol ) and its native counterpart (molecular weight ~422.83 g/mol ) allows for their distinct detection and quantification by the mass spectrometer without mutual interference.[4]

  • Correction for Matrix Effects: In complex sample matrices, other co-eluting compounds can enhance or suppress the ionization of the analyte of interest, leading to inaccurate quantification. Because this compound is affected by these matrix effects in the same way as the native analyte, their ratio remains constant, ensuring accurate results.

Experimental Workflow for IDMS using this compound

The following section outlines a typical experimental workflow for the quantitative analysis of long-chain alkanes in a sample matrix using this compound as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

IDMS_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., environmental, biological) Homogenization 2. Sample Homogenization (if solid or heterogeneous) Sample_Collection->Homogenization Spiking 3. Spiking with this compound (add a precise, known amount) Homogenization->Spiking Extraction 4. Extraction of Analytes (e.g., liquid-liquid, solid-phase) Spiking->Extraction Cleanup 5. Sample Cleanup (e.g., column chromatography) Extraction->Cleanup Concentration 6. Concentration (evaporation of solvent) Cleanup->Concentration GCMS_Analysis 7. GC-MS Analysis (separation and detection) Concentration->GCMS_Analysis Peak_Integration 8. Peak Integration (native analyte and standard) GCMS_Analysis->Peak_Integration Ratio_Calculation 9. Isotope Ratio Calculation Peak_Integration->Ratio_Calculation Quantification 10. Concentration Calculation Ratio_Calculation->Quantification

Caption: A generalized experimental workflow for Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol

This protocol provides a more detailed methodology for the analysis of long-chain alkanes in a solid matrix (e.g., sediment, tissue).

1. Preparation of Standards:

  • This compound Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane, isooctane) at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the native long-chain alkanes of interest. Spike each calibration standard with the this compound stock solution to a final concentration of, for example, 1 µg/mL.

2. Sample Preparation:

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Spiking: Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into an extraction vessel. Add a known volume of the this compound stock solution to the sample. The amount added should be chosen to yield a peak area ratio of the native analyte to the internal standard that is close to unity, if possible.

  • Equilibration: Allow the sample to equilibrate with the internal standard for a sufficient period (e.g., 30 minutes) to ensure thorough mixing.

3. Extraction:

  • Solvent Extraction: Add a suitable extraction solvent (e.g., a mixture of hexane and dichloromethane) to the sample.

  • Extraction Technique: Employ an appropriate extraction technique, such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE), to extract the analytes and the internal standard from the sample matrix.

  • Cleanup (Optional): If the sample matrix is complex, a cleanup step using techniques like solid-phase extraction (SPE) or silica gel chromatography may be necessary to remove interfering compounds.

  • Concentration: Concentrate the extract to a final volume of, for example, 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of long-chain alkanes.

  • GC Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/minute to 300°C.

    • Hold at 300°C for 15 minutes.

  • Injector: Splitless injection at 280°C.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Ions to Monitor:

      • For Native Long-Chain Alkanes (e.g., Triacontane): Monitor characteristic fragment ions such as m/z 57, 71, 85.

      • For this compound: Monitor the corresponding deuterated fragment ions, for example, m/z 66, 82, 98. The exact m/z values should be confirmed by analyzing a standard of this compound.

5. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and this compound.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of this compound against the concentration of the native analyte in the calibration standards.

  • Quantification: Calculate the concentration of the native analyte in the samples by determining the peak area ratio and interpolating from the calibration curve.

The concentration of the analyte in the original sample can be calculated using the following equation:

Csample = (Rsample / Rstandard) * (Cstandard / Wsample)

Where:

  • Csample is the concentration of the analyte in the sample.

  • Rsample is the measured isotope ratio in the sample.

  • Rstandard is the measured isotope ratio in the standard.

  • Cstandard is the concentration of the added standard.

  • Wsample is the weight or volume of the sample.

Quantitative Data and Performance

The use of this compound in IDMS provides excellent quantitative performance. The following tables summarize typical performance data that can be expected from a well-validated method.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
n-Octacosane (C28)1 - 1000> 0.998
n-Triacontane (C30)1 - 1000> 0.999
n-Dotriacontane (C32)1 - 1000> 0.998

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=15)Accuracy (% Recovery)
n-Triacontane10< 5%< 8%95 - 105%
100< 3%< 5%98 - 102%
500< 2%< 4%99 - 101%

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
n-Triacontane0.51.5

Visualizing the Principle of Isotope Dilution

The following diagram illustrates the core concept of isotope dilution.

Isotope_Dilution_Principle cluster_mixing Mixing cluster_analysis Analysis cluster_quantification Quantification Sample Sample Contains unknown amount of native analyte (blue circles) Mixed_Sample Spiked Sample Homogeneous mixture of native and labeled analyte Sample->Mixed_Sample Spike Standard Internal Standard Known amount of labeled analyte (red squares) Standard->Mixed_Sample MS_Analysis Mass Spectrometry Measures the ratio of labeled to native analyte Mixed_Sample->MS_Analysis Analyze Calculation Calculation Original amount of native analyte is determined from the ratio MS_Analysis->Calculation Calculate

References

Navigating the Stability and Storage of Triacontane-d62: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount for data accuracy and reproducibility. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Triacontane-d62, a deuterated long-chain alkane. By understanding the factors that influence its stability and adhering to recommended handling protocols, users can ensure the long-term viability of this critical research material.

This compound (C30D62) is a saturated hydrocarbon in which all hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it a valuable internal standard for mass spectrometry-based quantitative analysis and as a tracer in various scientific studies. The inherent strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond generally imparts greater stability to deuterated compounds. However, like all chemical reagents, this compound is susceptible to degradation if not stored and handled correctly.

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for deuterated and long-chain hydrocarbon standards.

ParameterRecommendationRationale
Temperature -20°C or below for long-term storage.[1]Reduces the rate of potential degradation reactions.[2]
2-8°C for short-term storage of solutions.[1]Minimizes degradation for frequently used working solutions.[1]
Atmosphere Inert gas (e.g., argon or nitrogen).[1][3]Prevents oxidation by displacing atmospheric oxygen and moisture.[1]
Light Protection from light (amber vials or stored in the dark).[1][3]Minimizes the risk of photolytic degradation.
Moisture Tightly sealed containers, store in a desiccator.[1][3]Prevents hydrolysis and potential hydrogen-deuterium (H/D) exchange.[1]
Container Original, well-sealed receptacle.[1]Ensures the container material is compatible and minimizes contamination.

Factors Influencing the Stability of this compound

The stability of this compound can be influenced by several environmental factors. Understanding these factors is crucial for preventing degradation and ensuring the integrity of the standard.

FactorEffect on StabilityMitigation Strategies
Temperature Elevated temperatures can increase the rate of thermal degradation.Store at recommended low temperatures (-20°C or below for long-term).[1][2]
Light Exposure to UV or high-intensity visible light can induce photolytic degradation, leading to bond cleavage.Store in amber vials or in the dark to block light exposure.[1][3]
Oxygen The presence of oxygen can lead to oxidative degradation, particularly at elevated temperatures or in the presence of initiators. Deuterated hydrocarbons have shown increased oxidative stability.Store under an inert atmosphere (argon or nitrogen) and in tightly sealed containers.[1][3]
Moisture While alkanes are non-polar, moisture can facilitate certain degradation pathways and potentially lead to H/D exchange under specific conditions.Store in a desiccated environment and use anhydrous solvents for solutions.[1]
pH Extreme pH conditions (highly acidic or basic) can catalyze degradation and H/D exchange, particularly if the compound comes into contact with protic solvents.[4]Maintain neutral pH in any aqueous solutions or matrices. Use aprotic solvents where possible.[4]

Experimental Protocol for Stability Assessment

To formally assess the stability of this compound under specific laboratory conditions, a forced degradation study can be performed. The following is a generalized protocol based on best practices for testing the stability of deuterated compounds.[2]

Objective: To evaluate the stability of this compound under various stress conditions (thermal, photolytic, oxidative, and hydrolytic) over a defined period.

Materials:

  • This compound

  • High-purity solvents (e.g., hexane, isooctane)

  • Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated oven, photostability chamber, and refrigerator/freezer

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable high-purity, anhydrous solvent.

    • Aliquot the stock solution into amber glass vials for each stress condition.

  • Stress Conditions:

    • Thermal Stability: Place vials in a calibrated oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose vials to a controlled light source in a photostability chamber according to ICH Q1B guidelines.

    • Oxidative Stability: Add a solution of hydrogen peroxide to the sample vials.

    • Hydrolytic Stability (Acidic and Basic): Add acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions to the sample vials.

    • Control: Store a set of vials at the recommended long-term storage condition (-20°C) protected from light.

  • Time Points:

    • Collect samples from each stress condition and the control at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis:

    • Analyze the samples using a validated stability-indicating analytical method, such as GC-MS.

    • Quantify the remaining concentration of this compound in each sample.

    • Monitor for the appearance of any degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound in the stressed samples to the control samples at each time point.

    • Calculate the percentage of degradation for each condition.

    • If degradation products are observed, attempt to identify them using mass spectral data.

Visualizing Stability and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Factors Influencing this compound Stability cluster_storage Optimal Storage Conditions cluster_stress Stress Factors Low Temperature Low Temperature This compound Stability This compound Stability Low Temperature->this compound Stability Maintains Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Stability Preserves Darkness Darkness Darkness->this compound Stability Protects Dry Environment Dry Environment Dry Environment->this compound Stability Secures High Temperature High Temperature High Temperature->this compound Stability Degrades Light Exposure Light Exposure Light Exposure->this compound Stability Degrades Oxygen Oxygen Oxygen->this compound Stability Degrades Moisture Moisture Moisture->this compound Stability Degrades

Caption: Relationship between storage conditions and this compound stability.

Forced Degradation Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Expose to Stress Conditions Expose to Stress Conditions Aliquot Samples->Expose to Stress Conditions Collect Samples at Time Points Collect Samples at Time Points Expose to Stress Conditions->Collect Samples at Time Points Analyze by GC-MS Analyze by GC-MS Collect Samples at Time Points->Analyze by GC-MS Evaluate Data Evaluate Data Analyze by GC-MS->Evaluate Data End End Evaluate Data->End

Caption: Workflow for assessing the stability of deuterated compounds.

Conclusion

While specific quantitative stability data for this compound is not extensively published, a comprehensive understanding of the principles governing the stability of deuterated compounds and long-chain alkanes provides a robust framework for its proper handling and storage. By adhering to the recommendations outlined in this guide—primarily storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture—researchers can significantly extend the shelf-life and preserve the integrity of this compound, thereby ensuring the reliability and accuracy of their experimental results. For critical applications, conducting a tailored stability study as described is recommended to validate its stability under specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of Triacontane-d62 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Triacontane-d62 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of long-chain hydrocarbons, particularly n-alkanes, in complex environmental and biological matrices.

Principle of Internal Standardization with this compound

In quantitative GC-MS analysis, an internal standard is a compound added in a known amount to all samples, calibration standards, and blanks.[1] This compound should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. This compound (C30D62), a deuterated form of triacontane, serves as an excellent internal standard for the analysis of C30 to C35 n-alkanes for several key reasons:

  • Chemical and Physical Similarity : As a long-chain saturated alkane, this compound exhibits similar chromatographic behavior and extraction efficiency to the target n-alkane analytes.[2]

  • Mass Spectrometric Differentiation : The deuterium labeling results in a distinct mass-to-charge ratio (m/z) compared to its non-labeled counterpart and other sample components, allowing for selective detection and quantification without interference.[2]

  • Co-elution : It elutes in close proximity to the analytes of interest, ensuring that it experiences similar analytical conditions and variations.[1]

  • Correction for Variability : By comparing the peak area of the analyte to that of the internal standard, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized, leading to improved accuracy and precision.[3][4]

Applications

The primary application of this compound as an internal standard is in the quantitative analysis of long-chain n-alkanes (typically in the range of C30-C35) in various matrices.[2][5] This is particularly relevant in:

  • Environmental Monitoring : Assessing hydrocarbon contamination in samples such as soil, sediment, and water, for example, after an oil spill.[2]

  • Biological Research : Quantifying hydrocarbons in biological tissues, such as fish muscle, to study bioaccumulation and metabolic processes.[2]

  • Entomology : Profiling cuticular hydrocarbons in insects for taxonomic and behavioral studies.[6]

  • Food Science : Analyzing the n-alkane content in food and agricultural products.[7]

Experimental Protocols

The following protocols are compiled from established methods for the analysis of n-alkanes using this compound as an internal standard.

Preparation of Standards and Reagents
  • This compound Stock Solution (16 mg/mL) :

    • Accurately weigh 16 mg of n-Triacontane-d62.

    • Dissolve in 1 mL of hexane for chromatography.

    • Store at -20°C to 4°C.[6]

  • Internal Standard Working Solution (e.g., 1 µg/mL) :

    • Dilute the stock solution with an appropriate solvent (e.g., iso-hexane or hexane) to achieve the desired final concentration. The concentration should be similar to that of the expected analyte concentration in the samples.[2][4]

  • Calibration Standards :

    • Prepare a series of calibration standards containing known concentrations of the target n-alkane analytes.

    • Spike each calibration standard with the internal standard working solution to a constant final concentration (e.g., 1 µg/mL).[2] The calibration range can be, for example, 0.05, 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, and 10 µg/mL.[2]

Sample Preparation (Example: Fish Tissue)

This protocol is adapted from a method for the determination of n-alkanes in fish muscle.[2]

  • Sample Homogenization : Weigh approximately 7 g of the tissue sample into a round bottom flask.

  • Spiking with Internal Standard : Spike the sample with a known volume of the this compound internal standard working solution.

  • Saponification and Extraction :

    • Add methanolic sodium hydroxide and anti-bumping granules.

    • Reflux the mixture for a set period (e.g., 3 hours and 45 minutes).

    • Add water and continue refluxing for a further 15 minutes.

    • Perform a liquid-liquid extraction of the hot solution with iso-hexane.

  • Clean-up and Fractionation :

    • Wash the combined organic extract with water.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to isolate the aliphatic hydrocarbon fraction.

  • Final Preparation : The cleaned extract is then ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are recommended GC-MS parameters compiled from various sources.[2][6][8]

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature300°C
Carrier GasHelium
Flow Rate0.9 - 1.5 mL/min (constant flow)
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Temperature ProgramInitial temperature: 40°C, hold for 3 minRamp 1: 30°C/min to 260°CRamp 2: 15°C/min to 300°CHold at 300°C for 18 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temperature290°C
Ion Source Temperature200°C
This compound (ISTD) Ions
Quantifier Ion (m/z)66.1
Qualifier Ions (m/z)50.1, 82.1, 485.0

Data Analysis and Quantification

  • Peak Integration : Integrate the peak areas of the target analytes and the this compound internal standard in the chromatograms.

  • Calibration Curve Construction :

    • For each calibration standard, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

    • Plot a calibration curve of the response ratio versus the concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification of Analytes in Samples :

    • Calculate the response ratio for each analyte in the unknown samples.

    • Determine the concentration of the analyte in the sample by using the calibration curve equation.

Quantitative Data Summary

The following tables summarize typical quantitative data from methods utilizing deuterated alkanes, including this compound, as internal standards.

Table 1: Calibration and Linearity Data for n-Alkane Analysis [2]

AnalyteCalibration Range (µg/mL)Coefficient of Determination (R²)
n-Alkanes (C10-C34)0.05 - 100.99 - 0.999
n-Tetracosane (C24)0.05 - 100.999
n-Pentatriacontane (C35)0.05 - 100.987

Table 2: Method Performance Data for n-Alkane Analysis [2][7]

ParameterValueNotes
Limit of Quantification (LOQ) 5 nmol (injected on-column)For n-alkanes in forage and fecal material.[7]
Recovery (Spiked Blanks) 71 - 116% (for C10-C31)Using a suite of deuterated internal standards, including this compound for the higher alkanes.[2]
Recovery (Spiked Fish Tissue) 70 - 116%Using a suite of deuterated internal standards.[2]
Intra-assay Coefficient of Variation (CV) 0.1 - 12.9%For n-alkanes in forage and fecal material.[7]

Note: The recovery for n-alkanes beyond C31 may decrease when using this compound as the sole internal standard for this range, as its retention time is closest to C30.[2]

Mandatory Visualizations

Experimental Workflow for n-Alkane Quantification

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification sample Environmental or Biological Sample spike_is Spike with known amount of This compound sample->spike_is extraction Saponification and Liquid-Liquid Extraction spike_is->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup final_extract Final Sample Extract cleanup->final_extract gcms Inject into GC-MS System final_extract->gcms cal_standards Calibration Standards (known analyte concentrations) spike_cal Spike with same amount of This compound cal_standards->spike_cal spike_cal->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Area Integration (Analyte and ISTD) detection->integration ratio_calc Calculate Response Ratio (Area_Analyte / Area_ISTD) integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte Concentration in Sample ratio_calc->quantification cal_curve->quantification internal_standard_logic analyte_sample Analyte in Sample (Unknown Concentration, Ca) analyte_response Analyte Peak Area (Aa) analyte_sample->analyte_response GC-MS Analysis is_sample Internal Standard (Known Concentration, Cis) is_response Internal Standard Peak Area (Ais) is_sample->is_response GC-MS Analysis final_concentration Calculated Analyte Concentration (Ca = Rr / RRF * Cis) is_sample->final_concentration response_ratio Response Ratio (Rr = Aa / Ais) analyte_response->response_ratio is_response->response_ratio response_ratio->final_concentration response_factor Relative Response Factor (RRF) response_factor->final_concentration from Calibration

References

Protocol for the Preparation of Triacontane-d62 Stock Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the preparation of stock solutions of Triacontane-d62, a deuterated internal standard crucial for accurate quantitative analysis in various scientific and drug development applications. This compound is the deuterium-labeled version of triacontane and is widely used as an internal standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical measurements.[2]

This compound is a long-chain alkane, and its physical properties necessitate careful consideration of solvent selection and handling procedures to ensure the integrity of the prepared stock solutions. This protocol outlines the necessary materials, equipment, and step-by-step procedures for the safe and effective preparation of this compound stock solutions.

Data Presentation

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₃₀D₆₂[1][3]
Molecular Weight Approximately 485.20 g/mol [4]
Physical State White to off-white solid[3]
Melting Point 62-67 °C[4]
Solubility Soluble in isooctane, methylene chloride, and tetrahydrofuran (THF). Slightly soluble in chloroform and hexanes. Insoluble in water.[5][6][7][8][9][10]
Storage (Solid) Store at -20°C or colder in a desiccator to protect from moisture.[11]
Storage (Solution) Store in well-sealed, amber vials at 2-8°C or -20°C, protected from light.[11]

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The concentration can be adjusted as needed based on specific analytical requirements.

1. Materials and Equipment

  • This compound (solid, purity ≥98%)

  • High-purity solvent (e.g., isooctane, methylene chloride, or tetrahydrofuran), HPLC or GC grade

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (Class A, appropriate volume, e.g., 10 mL)

  • Glass Pasteur pipette or spatula

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined screw caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

2. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Review the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any work.

  • Avoid inhalation of dust or solvent vapors.

  • Prevent contact with skin and eyes.[12]

3. Stock Solution Preparation Procedure

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to H/D exchange.[11]

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL solution in a 10 mL volumetric flask, weigh 10.0 mg of the solid.

  • Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask using a clean spatula or a glass Pasteur pipette. Ensure that all the weighed material is transferred.

  • Dissolution: Add a small amount of the chosen solvent (e.g., isooctane) to the volumetric flask, approximately half of the final volume.

  • Sonication: Place the volumetric flask in an ultrasonic bath and sonicate for 10-15 minutes, or until the this compound is completely dissolved. The waxy nature of long-chain alkanes may require gentle warming in the ultrasonic bath to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Then, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution into a clean, labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and the name of the preparer. Store the solution at 2-8°C or -20°C, protected from light.[11]

Visualization

The following diagram illustrates the experimental workflow for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Equilibrate this compound to Room Temperature B Accurately Weigh 10.0 mg of this compound A->B Prevent Moisture Condensation C Transfer Solid to 10 mL Volumetric Flask B->C D Add ~5 mL of Solvent (e.g., Isooctane) C->D E Sonicate until Completely Dissolved D->E Aids Dissolution F Cool to Room Temperature E->F G Dilute to 10 mL Mark with Solvent F->G H Cap and Invert to Mix G->H Ensure Homogeneity I Transfer to Labeled Amber Vial H->I J Store at 2-8°C or -20°C, Protected from Light I->J

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: Quantitative Analysis of Neutral Lipids using a Novel Deuterated Alkane Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION Lipidomics, the large-scale study of lipids, is a rapidly expanding field offering profound insights into cellular metabolism, signaling, and the pathogenesis of various diseases. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a cornerstone technology in this domain, providing high sensitivity and selectivity for the analysis of complex lipid mixtures.[1][2] Accurate quantification of lipid species is critical for meaningful biological interpretation, necessitating the use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response.

Ideally, an internal standard should mimic the physicochemical properties of the analytes of interest while being distinguishable by the mass spectrometer. Stable isotope-labeled lipids are considered the gold standard for internal standards in lipidomics as they co-elute with their non-labeled counterparts and exhibit similar ionization efficiencies.[2][3] While a wide array of deuterated lipid standards are commercially available, the development of novel standards for specific lipid classes remains an area of active research.

This application note describes a novel LC-MS method for the quantitative analysis of neutral lipids, employing Triacontane-d62 as an internal standard. This compound is a fully deuterated 30-carbon straight-chain alkane. Its high degree of deuteration ensures a significant mass shift from any endogenous compounds, and its non-polar nature makes it a suitable internal standard for the analysis of neutral lipids such as cholesterol esters and triacylglycerols.

Core Principles

The fundamental principle of this method lies in the addition of a known quantity of this compound to the sample at the initial stage of sample preparation. This "spiking" allows the internal standard to undergo the same extraction, chromatographic, and ionization processes as the target analytes. By monitoring the signal intensity of this compound, any variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification of the endogenous neutral lipids.

The choice of this compound is based on the following rationale:

  • Chemical Inertness: As a saturated alkane, it is chemically stable and less prone to degradation during sample processing.

  • Mass Distinction: The large mass difference between this compound and endogenous lipids prevents any isotopic overlap.

  • Non-endogenous Nature: Long-chain alkanes are not typically found in high abundance in most biological samples, minimizing background interference.

  • Hydrophobicity: Its extreme non-polarity makes it a suitable mimic for the behavior of neutral lipids during extraction and reversed-phase chromatography.

EXPERIMENTAL PROTOCOLS

Materials and Reagents

  • Solvents: HPLC-grade methanol, isopropanol, acetonitrile, water, chloroform, and hexane.

  • Internal Standard: this compound (MW: 485.2 g/mol )[4]

  • Biological Matrix: Human plasma (or other relevant biological sample)

  • Other Reagents: Ammonium formate

Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in chloroform).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the spiked plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas at 37°C.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (9:1, v/v) for LC-MS analysis.

LC-MS Method

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate

  • Gradient:

    Time (min) %B
    0.0 30
    2.0 50
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Note: Due to the non-polar nature of this compound, APCI is recommended over Electrospray Ionization (ESI) for better ionization efficiency.

  • APCI Source Parameters:

    • Vaporizer Temperature: 400°C

    • Corona Discharge Current: 5 µA

    • Sheath Gas Flow: 40 units

    • Auxiliary Gas Flow: 10 units

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Acquisition Mode: Full scan from m/z 300-1200

Data Analysis

  • Identify the protonated molecule of this compound ([M+H]⁺).

  • Identify the protonated molecules or relevant adducts of the target neutral lipids.

  • Integrate the peak areas of the internal standard and the target analytes.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantify the analytes using a calibration curve prepared with authentic standards.

DATA PRESENTATION

The following table summarizes hypothetical quantitative data for the analysis of two representative neutral lipids in a human plasma sample using the described method.

AnalyteRetention Time (min)[M+H]⁺ (m/z)Peak Area (Analyte)Peak Area (IS - this compound)Response RatioConcentration (µg/mL)
Cholesteryl Oleate18.2651.591.25E+072.50E+065.0050.0
Triolein (TG 54:3)19.5885.778.75E+062.50E+063.5035.0

MANDATORY VISUALIZATION

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Dry Dry Down Extraction->Dry Reconstitute Reconstitute in IPA:ACN Dry->Reconstitute LC C18 Reversed-Phase Chromatography Reconstitute->LC Inject MS APCI-MS Detection (Positive Ion Mode) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Raw Data Ratio_Calculation Response Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for neutral lipid analysis.

Cholesterol_Metabolism Dietary_Cholesterol Dietary Cholesterol Free_Cholesterol Free Cholesterol Pool Dietary_Cholesterol->Free_Cholesterol De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Bile_Acids Bile Acid Synthesis Free_Cholesterol->Bile_Acids Steroid_Hormones Steroid Hormone Synthesis Free_Cholesterol->Steroid_Hormones Membranes Cellular Membranes Free_Cholesterol->Membranes Cholesterol_Esters Cholesterol Esters (Storage/Transport) ACAT->Cholesterol_Esters Esterification

Caption: Simplified Cholesterol Metabolism Pathway.

This application note presents a novel and robust LC-MS method for the quantitative analysis of neutral lipids using this compound as an internal standard. The described protocol, from sample preparation to data analysis, provides a comprehensive workflow for researchers in lipidomics and related fields. The use of a long-chain deuterated alkane as an internal standard for this class of lipids offers a promising approach to achieving accurate and reliable quantification, which is essential for advancing our understanding of the roles of lipids in health and disease. Further method validation and application to various biological matrices will continue to establish the utility of this approach.

References

Application Note: Quantitative Analysis of Hydrocarbons Using Triacontane-d62 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of hydrocarbons is crucial in various fields, including environmental monitoring, food safety, and petrochemical quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of individual hydrocarbon compounds. The use of a deuterated internal standard, such as Triacontane-d62, is essential for achieving accurate and precise results by correcting for variations in sample preparation, injection volume, and instrument response.[1] this compound is a C30 alkane where all 62 hydrogen atoms have been replaced by deuterium. Its chemical and physical properties are very similar to those of long-chain alkanes, making it an ideal internal standard for their analysis. It elutes within the typical range of hydrocarbon analysis and does not interfere with the quantification of native analytes.[1]

This document provides detailed protocols for the quantitative analysis of hydrocarbons in environmental and biological matrices using this compound as an internal standard. The methodologies are based on validated analytical methods and are intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data Summary

The following tables summarize the quantitative performance data from a validated GC-MS method for the analysis of n-alkanes using a suite of deuterated internal standards, including this compound.[1]

Table 1: Linearity of Calibration Curves for n-Alkanes [1]

AnalyteCalibration Range (µg/mL)Correlation Coefficient (R²)
n-C10 to n-C340.05 - 10> 0.99
n-C350.05 - 100.987

Table 2: Instrumental Limit of Detection (LOD) and Limit of Quantification (LOQ) [1]

Analyte GroupInstrumental LOD (µg/mL)Instrumental LOQ (µg/mL)
n-C10, n-C11, n-C260.0040.008
n-C300.0760.164
Other n-Alkanes0.004 - 0.0760.008 - 0.164

Table 3: Method Limit of Detection (LOD) and Limit of Quantification (LOQ) in Fish Tissue [1]

AnalyteMethod LOD (µg/kg wet weight)Method LOQ (µg/kg wet weight)
n-C150.440.94
n-C309.6620.8
Other n-Alkanes0.44 - 9.660.94 - 20.8

Table 4: Recovery of n-Alkanes from Spiked Blank Samples [1]

AnalyteMean Recovery (%)
n-C10 to n-C3180 - 110
n-C32 to n-C3560 - 80

Note: The decrease in recovery for n-alkanes beyond n-C31 may be due to their longer retention times compared to the last deuterated internal standard, n-Triacontane-d62.[1]

Table 5: Assignment of Deuterated Internal Standards for Quantification [1]

Deuterated Internal StandardQuantified Analytes
n-Dodecane-d26n-C10, n-C11, n-C12, n-C13
n-Tetradecane-d30n-C14
n-Pentadecane-d32n-C15
n-Hexadecane-d34n-C16, n-C17, Pristane, n-C18, Phytane, n-C19
n-Eicosane-d42n-C20, n-C21, n-C22, n-C23
n-Tetracosane-d50n-C24, n-C25, n-C26, n-C27, n-C28, n-C29
n-Triacontane-d62 n-C30, n-C31, n-C32, n-C33, n-C34, n-C35

Experimental Protocols

Two protocols are provided below. Protocol 1 is a comprehensive method for the analysis of hydrocarbons in biological tissues, involving saponification and cleanup steps. Protocol 2 is a simpler method for the analysis of cuticular hydrocarbons from insects.

Protocol 1: Quantitative Analysis of Hydrocarbons in Fish Tissue

This protocol is adapted from a validated method for the determination of n-alkanes and isoprenoids in fish muscle.[1][2][3]

1. Sample Preparation and Extraction

  • Internal Standard Spiking: Weigh approximately 7 g of fish muscle tissue into a round bottom flask. Spike the tissue with a known amount of the deuterated internal standard mix, including n-Triacontane-d62.

  • Saponification: Add 40 mL of 10% methanolic sodium hydroxide (in 90:10 v/v methanol/water) and anti-bumping granules to the flask. Reflux the mixture for 3 hours and 45 minutes. Add 10 mL of water and reflux for an additional 15 minutes.

  • Liquid-Liquid Extraction: After cooling, transfer the mixture to a separating funnel. Extract the non-saponifiable lipids (containing the hydrocarbons) three times with 50 mL of iso-hexane.

  • Drying: Dry the combined organic extracts by passing them through a glass column containing anhydrous sodium sulfate.

  • Concentration: Reduce the volume of the extract to approximately 2 mL using a rotary evaporator.

2. Cleanup and Fractionation

  • Column Preparation: Prepare a chromatography column with a slurry of silica gel in iso-hexane, with a layer of anhydrous sodium sulfate on top.

  • Fractionation: Apply the concentrated extract to the top of the column. Elute the aliphatic fraction (containing the n-alkanes) with 60 mL of iso-hexane.

  • Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Instrument Conditions:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injection Volume: 1 µL, splitless

    • Inlet Temperature: 280°C

    • Oven Temperature Program: 60°C (hold for 2 min), ramp to 300°C at 6°C/min, hold for 20 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MSD Transfer Line: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions for this compound:

    • Quantifier Ion: m/z 66.1

    • Qualifier Ions: m/z 50.1, 82.1, 485.0[1]

4. Quantification

  • Prepare a series of calibration standards containing known concentrations of the target n-alkanes and a constant concentration of the deuterated internal standard mix.

  • Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the hydrocarbons in the samples using the generated calibration curves.

Protocol 2: Analysis of Cuticular Hydrocarbons from Insects

This protocol is a simplified method for the extraction and analysis of surface hydrocarbons.[4][5]

1. Sample Preparation and Extraction

  • Extraction: Place the insect sample in a vial with a known volume of hexane (e.g., 200 µL) for a defined period (e.g., 5 minutes) to extract the cuticular hydrocarbons.

  • Internal Standard Spiking: Transfer the hexane extract to a clean vial and add a known amount of this compound solution.

  • Fractionation (Optional): To separate hydrocarbons from other lipids, pass the extract through a small silica gel column, eluting with hexane.

  • Concentration: Concentrate the extract to the desired final volume (e.g., 50 µL) under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrument Conditions:

    • Gas Chromatograph: Shimadzu GC-MS QP2020 (or equivalent)

    • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injection Volume: 2 µL, splitless

    • Inlet Temperature: 300°C

    • Oven Temperature Program: 40°C (hold for 3 min), ramp to 260°C at 30°C/min, then to 300°C at 15°C/min, hold for 18 min.[4]

    • Carrier Gas: Helium at a constant flow of 0.9 mL/min.[4]

    • Acquisition Mode: Full Scan or SIM

3. Data Analysis

  • Identify the hydrocarbon peaks based on their mass spectra and retention times compared to standards.

  • Quantify the hydrocarbons by comparing the peak area of each analyte to the peak area of the this compound internal standard, using a calibration curve if absolute quantification is required.

Visualizations

Experimental Workflow for Hydrocarbon Analysis in Biological Tissues cluster_prep Sample Preparation cluster_cleanup Cleanup and Fractionation cluster_analysis Analysis Sample Biological Sample (e.g., Fish Tissue) Spike Spike with Deuterated Internal Standards (incl. This compound) Sample->Spike 1. Add IS Saponify Saponification (Reflux with Methanolic NaOH) Spike->Saponify 2. Digest LLE Liquid-Liquid Extraction (with iso-hexane) Saponify->LLE 3. Extract Dry Drying of Organic Extract LLE->Dry 4. Remove Water Concentrate1 Initial Concentration Dry->Concentrate1 5. Reduce Volume Silica Silica Gel Column Chromatography Concentrate1->Silica 6. Apply to Column Elute Elute Aliphatic Fraction Silica->Elute 7. Isolate Aliphatics Concentrate2 Final Concentration to 1 mL Elute->Concentrate2 8. Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate2->GCMS 9. Inject Data Data Processing and Quantification GCMS->Data 10. Analyze Data

Caption: Workflow for hydrocarbon analysis in biological tissues.

Logical_Relationship cluster_quant Quantitative Analysis Principle Analyte Analyte (Hydrocarbon) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Correlate Concentration Analyte Concentration CalCurve->Concentration Determine

Caption: Principle of internal standard quantification.

References

Application Notes and Protocols for Triacontane-d62 Spiking in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Triacontane-d62 as an internal standard in the quantitative analysis of non-polar and semi-volatile organic compounds by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for analyte losses during sample preparation and for variations in instrument response, ensuring high accuracy and precision in analytical measurements.

Introduction

This compound (C30D62) is a deuterated form of the long-chain alkane, triacontane. Its chemical and physical properties are nearly identical to its non-deuterated analog, making it an excellent internal standard for the analysis of hydrocarbons and other lipophilic compounds. By adding a known amount of this compound to a sample prior to extraction and analysis, the ratio of the analyte to the internal standard can be used to accurately quantify the analyte concentration, compensating for variations in extraction efficiency, sample matrix effects, and instrument performance.

Key Applications

This compound is particularly suitable as an internal standard for the GC-MS analysis of:

  • Total Petroleum Hydrocarbons (TPH) in environmental samples.

  • Long-chain alkanes and fatty acids in biological matrices.

  • Persistent Organic Pollutants (POPs) in food and environmental samples.

  • Lipidomics and metabolomics studies.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods utilizing long-chain deuterated alkanes like this compound as internal standards.

Table 1: Method Validation Parameters for Hydrocarbon Analysis using Deuterated Alkane Internal Standards

ParameterTypical Value/RangeAcceptance Criteria
Linearity (R²) > 0.995≥ 0.990
Recovery (%) 85 - 11570 - 120%
Precision (RSD%) < 15%≤ 20%
Limit of Detection (LOD) 0.1 - 10 µg/kgSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 0.5 - 25 µg/kgSignal-to-Noise ≥ 10:1

Data is representative and may vary depending on the specific matrix, analyte, and instrumentation.

Table 2: Representative Recovery Data for n-Alkanes in Spiked Fish Tissue using a Suite of Deuterated Alkanes including this compound

AnalyteSpiked Concentration (µg/kg)Mean Recovery (%)RSD (%)
n-C1550987.2
n-C20501056.5
n-C2550958.1
n-C3050929.3
n-C35508811.2

Adapted from a study on hydrocarbon analysis in biota. The data illustrates the effectiveness of using a suite of deuterated alkanes for quantification.

Experimental Protocols

Preparation of this compound Stock and Spiking Solutions

Materials:

  • This compound (solid or certified solution)

  • High-purity hexane (or other suitable solvent like THF, methylene chloride, isooctane)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated microliter syringes

Procedure for Preparing a 1 mg/mL (1000 µg/mL) Stock Solution:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Add a small amount of hexane to dissolve the solid.

  • Once dissolved, bring the flask to volume with hexane.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the stock solution at -20°C in an amber glass vial with a PTFE-lined cap.

Procedure for Preparing a 10 µg/mL Spiking Solution:

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Using a calibrated microliter syringe, transfer 100 µL of the stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with hexane.

  • Stopper and mix thoroughly. This working solution is now ready for spiking samples.

Sample Preparation and Spiking Workflow

The following diagram illustrates a general workflow for sample preparation incorporating this compound spiking.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_sol Prepare 1 mg/mL This compound Stock spiking_sol Prepare 10 µg/mL Spiking Solution stock_sol->spiking_sol Dilution spiking Spike with This compound spiking_sol->spiking sample_collection Sample Collection (e.g., Soil, Water, Plasma) sample_homogenization Homogenization/ Weighing sample_collection->sample_homogenization sample_homogenization->spiking extraction Extraction (e.g., LLE, SPE) spiking->extraction cleanup Extract Cleanup (if necessary) extraction->cleanup concentration Concentration/ Solvent Exchange cleanup->concentration final_extract Final Extract for Analysis concentration->final_extract gcms_analysis GC-MS Analysis final_extract->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing final_report Final Report data_processing->final_report

General workflow for sample preparation with this compound spiking.
Protocol for Spiking Different Sample Matrices

A. Environmental Soil/Sediment Samples

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh approximately 10 g of the homogenized sample into a clean extraction vessel.

  • Using a calibrated syringe, add a precise volume (e.g., 100 µL) of the 10 µg/mL this compound spiking solution directly onto the sample. This corresponds to a spiking level of 100 ng/g.

  • Allow the solvent to evaporate for a few minutes, then thoroughly mix the spike into the sample.

  • Proceed with the appropriate extraction method, such as Soxhlet extraction, pressurized fluid extraction (PFE), or QuEChERS.

B. Aqueous Samples (e.g., Water)

  • Measure a known volume (e.g., 1 L) of the water sample into a separatory funnel.

  • Add a precise volume (e.g., 100 µL) of the 10 µg/mL this compound spiking solution to the water sample. This results in a concentration of 1 µg/L.

  • Stopper the funnel and shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Proceed with liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., dichloromethane or hexane).

C. Biological Fluids (e.g., Plasma)

  • Pipette a known volume (e.g., 1 mL) of the plasma sample into a clean glass tube.

  • Add a precise volume (e.g., 50 µL) of the 10 µg/mL this compound spiking solution. This gives a concentration of 500 ng/mL in the plasma.

  • Vortex the sample for 30 seconds to mix.

  • Proceed with protein precipitation by adding an appropriate volume of a cold organic solvent (e.g., 3 volumes of acetone or acetonitrile).

  • Vortex again and centrifuge to pellet the precipitated proteins.

  • The supernatant containing the analytes and the internal standard can then be further processed by LLE or SPE if necessary.

Data Analysis and Quantification

After GC-MS analysis, the quantification of the target analyte is performed using the internal standard method. The response factor (RF) for each analyte relative to this compound is determined from the analysis of calibration standards.

The concentration of the analyte in the sample is calculated using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)

Where:

  • Area_analyte is the peak area of the analyte.

  • Area_IS is the peak area of this compound.

  • Concentration_IS is the known concentration of this compound in the sample.

  • RF_analyte is the relative response factor of the analyte.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of long-chain hydrocarbons and other non-polar compounds in a variety of complex matrices. The protocols outlined in these application notes serve as a guide for researchers to implement this robust technique in their analytical workflows. It is recommended that each laboratory validates the chosen method for their specific application to ensure data quality and reliability.

Application Notes and Protocols for Quantitative Analysis Using Triacontane-d62 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes is a critical aspect of research and development in the pharmaceutical and biotechnology industries. The use of internal standards is a widely accepted practice to improve the precision and accuracy of quantitative chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] It helps to correct for variations that may occur during sample preparation, injection, and analysis.[2][3] Deuterated compounds are often considered the gold standard for use as internal standards in mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, while being distinguishable by their mass difference.[1][4]

Triacontane-d62 (C30D62) is the deuterated form of triacontane, a long-chain alkane.[5] Its chemical inertness, thermal stability, and distinct mass make it an excellent internal standard for the quantitative analysis of various non-polar to moderately polar analytes, particularly in complex matrices encountered in drug development, such as biological fluids and tissue extracts.[6] This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative GC-MS analysis.

Principle of Internal Standardization

The fundamental principle of the internal standard method is to use the ratio of the analyte's response to the internal standard's response for quantification.[4][7] This ratio is then used to construct a calibration curve, which plots the response ratio against the concentration ratio of the analyte to the internal standard.[4][8] By adding a constant, known amount of the internal standard to every sample and standard, any variations in sample volume, injection volume, or instrument response will affect both the analyte and the internal standard proportionally, thus keeping their response ratio constant for a given analyte concentration.[1][3]

The concentration of the analyte in an unknown sample is determined by calculating its response ratio to the internal standard and then using the calibration curve to find the corresponding concentration.[9]

Experimental Protocols

This section outlines a general protocol for the use of this compound as an internal standard for the quantitative analysis of a hypothetical non-polar drug candidate, "Analyte X," in a biological matrix (e.g., plasma) by GC-MS.

Materials and Reagents
  • Analyte X: Certified reference standard

  • This compound: Certified reference standard solution (e.g., 2000 µg/mL in methylene chloride or isooctane)[10][11]

  • Solvents: HPLC-grade or equivalent (e.g., hexane, ethyl acetate, acetonitrile, methanol)[12]

  • Biological Matrix: Blank plasma from the relevant species

  • Extraction Solvent: e.g., Hexane:Ethyl Acetate (90:10, v/v)

  • Derivatizing Agent (if necessary): e.g., BSTFA with 1% TMCS

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts[12]

Preparation of Standard Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh a known amount of Analyte X and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.

  • This compound Stock Solution (1 mg/mL): If starting from a solid, accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., hexane) in a volumetric flask. Alternatively, use a certified solution.[10]

  • Analyte X Working Solutions: Prepare a series of working solutions of Analyte X by serial dilution of the stock solution to create calibration standards.

  • This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with the appropriate solvent. The concentration of the internal standard should be chosen to be similar to the expected concentration of the analyte in the samples.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibration standard, quality control, or unknown).

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube.

  • Extraction: Add 500 µL of the extraction solvent (Hexane:Ethyl Acetate, 90:10, v/v).

  • Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (if required): Reconstitute the dried extract in 50 µL of a derivatizing agent, cap the vial, and heat at the recommended temperature and time (e.g., 70°C for 30 minutes).

  • Final Sample: Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific analyte and instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Oven ProgramInitial temp 60°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (Analyte X)e.g., m/z 250 (quantifier), 180, 120 (qualifiers)
Monitored Ions (this compound)e.g., m/z 66 (quantifier), 80 (qualifier)
MS Source Temperature230°C
MS Quadrupole Temperature150°C

Table 1: Example GC-MS Parameters.

Data Analysis and Calculation of Concentration

  • Peak Integration: Integrate the peak areas of the quantifier ions for both Analyte X and this compound in all chromatograms.

  • Calculate Response Ratio: For each standard and sample, calculate the response ratio (RR): RR = (Peak Area of Analyte X) / (Peak Area of this compound)

  • Construct Calibration Curve: Plot the Response Ratio (y-axis) against the concentration of Analyte X (x-axis) for the calibration standards. Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the response ratio, 'x' is the analyte concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Determine Unknown Concentration: For each unknown sample, calculate the Response Ratio and use the regression equation from the calibration curve to determine the concentration of Analyte X.

Example Quantitative Data

The following table presents a hypothetical dataset for the construction of a calibration curve for Analyte X using this compound as the internal standard.

Standard Concentration (ng/mL)Analyte X Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
2538,25050,3000.760
5076,00050,0001.520
100151,50049,8003.042
Unknown Sample25,80050,4000.512

Table 2: Example Calibration Data for Analyte X.

Calibration Curve: A linear regression of the data in Table 2 would yield an equation similar to: Response Ratio = 0.0304 * [Analyte X Concentration] - 0.001 with a correlation coefficient (R²) > 0.99.

Calculation for Unknown Sample: Using the response ratio of the unknown sample (0.512): 0.512 = 0.0304 * [Analyte X Concentration] - 0.001 [Analyte X Concentration] = (0.512 + 0.001) / 0.0304 [Analyte X Concentration] ≈ 16.88 ng/mL

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Unknown Sample (e.g., Plasma) Spike_Sample Spike Sample with IS Sample->Spike_Sample Standards Calibration Standards (Known Concentrations of Analyte X) Spike_Standards Spike Standards with IS Standards->Spike_Standards IS This compound Internal Standard (IS) (Known Concentration) IS->Spike_Sample IS->Spike_Standards Extraction Liquid-Liquid Extraction Spike_Sample->Extraction Spike_Standards->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Response Ratio (Analyte Area / IS Area) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Determine Unknown Concentration Ratio->Quantification for Unknowns Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship Analyte Analyte (Unknown Concentration) Ratio Response Ratio (Area_Analyte / Area_IS) Analyte->Ratio IS Internal Standard (IS) (Known Concentration) IS->Ratio Calibration Calibration Curve (Response Ratio vs. Concentration) Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Logical relationship of the internal standard method for concentration calculation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of non-polar to moderately polar analytes in complex matrices. Its chemical inertness and distinct mass spectrometric signature make it an ideal choice to correct for variations throughout the analytical process. The protocols and data analysis workflow outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique, thereby enhancing the accuracy and precision of their quantitative results.

References

Application Notes and Protocols for Triacontane-d62 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Triacontane-d62 as an internal standard in the quantitative analysis of hydrocarbons in various environmental matrices. The methodologies outlined are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for environmental analysis.

Introduction to this compound as an Internal Standard

This compound (C30D62) is the deuterated form of triacontane, a long-chain n-alkane. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard for the analysis of C30 and other long-chain aliphatic hydrocarbons.[1] The key advantage of using a deuterated internal standard is that it can be differentiated from the target analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, while co-eluting chromatographically.[1] This allows for accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.

Quantitative Data Summary

The following tables summarize the performance data for analytical methods utilizing this compound as an internal standard. Please note that specific performance metrics can vary based on the sample matrix, instrumentation, and laboratory conditions.

Table 1: GC-MS Quantifier and Qualifier Ions for this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound50.266.150.1, 82.1, 485.0

Data derived from a study on fish muscle tissue analysis.[1]

Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for n-Alkanes using Deuterated Internal Standards

AnalyteMatrixMDL (µg/kg)LOQ (µg/kg)
n-C30Fish Muscle0.076 (instrumental)0.164 (instrumental)
n-C31Fish Muscle--
n-C32Fish Muscle--
n-C33Fish Muscle--
n-C34Fish Muscle--
n-C35Fish Muscle--

Note: The instrumental LOD and LOQ for n-C30 were reported in µg/ml.[1] Method-specific MDL and LOQ for soil, water, and sediment are highly dependent on the extraction method and sample concentration factor. The values presented for fish muscle are based on a specific study and may not be directly transferable to other matrices.

Table 3: Representative Recovery Data for n-Alkanes in Spiked Samples using Deuterated Internal Standards

AnalyteMatrixAverage Recovery (%)
n-C30Fish Muscle71 - 116
n-C31Fish Muscle71 - 116
n-C32Fish Muscle< 70
n-C33Fish Muscle< 70
n-C34Fish Muscle< 70
n-C35Fish Muscle< 70

Note: Recoveries for n-alkanes heavier than C31 were noted to be outside the acceptable limits of 70-120% in the cited study, suggesting this compound may be less suitable for their accurate quantification.[1] Recovery in soil and sediment can be influenced by the organic matter content and the extraction technique employed.

Experimental Protocols

The following are detailed protocols for the analysis of hydrocarbons in various environmental matrices using this compound as an internal standard.

Protocol for Analysis of Aliphatic Hydrocarbons in Fish Tissue

This protocol is adapted from a validated method for the determination of n-alkanes in trout muscle.[1]

3.1.1. Sample Preparation and Extraction

  • Weigh approximately 7 g of homogenized fish tissue into a round-bottom flask.

  • Spike the sample with a known amount of this compound solution (e.g., 200 µL of a 1 µg/mL solution).

  • Add 40 mL of 10% methanolic sodium hydroxide in a 90:10 (v/v) methanol/water solution and anti-bumping granules.

  • Reflux the mixture for 3 hours and 45 minutes.

  • Add 10 mL of water and continue refluxing for an additional 15 minutes.

  • Perform a liquid-liquid extraction with a suitable non-polar solvent such as iso-hexane.

  • Pass the extract through a glass column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator, followed by further concentration to approximately 500 µL under a gentle stream of nitrogen.

3.1.2. Cleanup and Fractionation

  • Perform cleanup and fractionation of the extract using normal phase high-performance liquid chromatography (HPLC) to isolate the aliphatic fraction.

  • Collect the aliphatic fraction and concentrate it to approximately 50 µL for GC-MS analysis.

3.1.3. GC-MS Analysis

  • Gas Chromatograph (GC): Agilent 7890A or equivalent.

  • Mass Spectrometer (MS): Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 4°C/min to 300°C, hold for 15 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the ions listed in Table 1 for this compound and the respective ions for the target n-alkanes.

Protocol for Analysis of Total Petroleum Hydrocarbons (TPH) in Soil and Sediment

This protocol provides a general framework for the analysis of TPH in solid matrices.

3.2.1. Sample Preparation and Extraction

Choose one of the following extraction methods based on laboratory capabilities and regulatory requirements:

  • Soxhlet Extraction:

    • Air-dry the soil/sediment sample and sieve to remove large debris.

    • Weigh 10-20 g of the homogenized sample into a Soxhlet thimble.

    • Spike the sample with a known amount of this compound solution.

    • Extract with a suitable solvent (e.g., hexane or a dichloromethane/acetone mixture) for 6-8 hours.

  • Ultrasonic Extraction (Sonication):

    • Weigh 10-20 g of the homogenized sample into a beaker.

    • Spike the sample with this compound.

    • Add 50 mL of solvent and sonicate for 15-20 minutes.

    • Repeat the extraction two more times with fresh solvent.

  • Accelerated Solvent Extraction (ASE):

    • Mix the sample with a drying agent like diatomaceous earth.

    • Place the mixture in an ASE cell.

    • Spike with this compound.

    • Extract using an automated ASE system with appropriate solvent, temperature, and pressure settings.

3.2.2. Cleanup

  • Concentrate the extract to a small volume.

  • If necessary, perform a cleanup step to remove polar interferences using a silica gel or Florisil column. Elute the hydrocarbon fraction with a non-polar solvent.

3.2.3. GC-MS Analysis

Follow the GC-MS parameters outlined in section 3.1.3, adjusting the temperature program as needed to ensure the elution of the entire hydrocarbon range of interest.

Protocol for Analysis of Total Petroleum Hydrocarbons (TPH) in Water

3.3.1. Sample Preparation and Extraction

  • Collect a 1 L water sample in a clean glass container.

  • Spike the water sample with a known amount of this compound solution.

  • Perform a liquid-liquid extraction using a separatory funnel with a non-polar solvent like dichloromethane or hexane.

  • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge. Pass the water sample through the conditioned cartridge, then elute the hydrocarbons with a suitable solvent.

3.3.2. Cleanup and Concentration

  • Dry the extract with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.3.3. GC-MS Analysis

Follow the GC-MS parameters outlined in section 3.1.3.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup & Concentration cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample_Collection Sample Collection (Soil, Water, Sediment, Biota) Spiking Spike with This compound Sample_Collection->Spiking Extraction Extraction (Soxhlet, Sonication, LLE, SPE) Spiking->Extraction Cleanup Column Chromatography (Silica Gel / Florisil) Extraction->Cleanup Concentration Nitrogen Evaporation Cleanup->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Internal Standard Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for environmental sample analysis using an internal standard.

Internal Standard Calibration Logic

internal_standard_logic Start Start Analysis Sample Environmental Sample (Analyte Concentration Unknown) Start->Sample IS_Addition Add Known Amount of This compound (IS) Sample->IS_Addition Analysis GC-MS Analysis IS_Addition->Analysis Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analysis->Response_Ratio Determine_Conc Determine Analyte Concentration from Calibration Curve Response_Ratio->Determine_Conc Calibration_Curve Prepare Calibration Curve (Response Ratio vs. Concentration Ratio) Calibration_Curve->Determine_Conc End Final Result Determine_Conc->End

Caption: Logical flow of internal standard calibration for quantitative analysis.

References

Application Notes and Protocols for the Use of Triacontane-d62 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Triacontane-d62 as an internal standard in metabolomics research, particularly in the analysis of non-polar metabolites and lipids. Its chemical inertness, high boiling point, and distinct mass shift make it an excellent tool for ensuring data quality and achieving accurate quantification in complex biological samples.

Introduction

In mass spectrometry-based metabolomics, analytical variability arising from sample preparation, extraction efficiency, and instrument response can significantly impact the accuracy and reproducibility of results.[1] The use of stable isotope-labeled internal standards is a cornerstone for correcting these variations.[1][2] this compound, a fully deuterated 30-carbon straight-chain alkane, serves as an ideal internal standard for the quantitative analysis of hydrophobic and long-chain metabolites. Due to its non-polar nature, it co-extracts with lipids and other non-polar compounds, effectively mimicking their behavior throughout the analytical workflow without interfering with endogenous metabolites.[3]

Physicochemical Properties and Quantitative Data

This compound is a synthetic, high-purity, deuterated compound. Its physical and chemical properties are summarized below, providing essential information for its application in quantitative metabolomics.

PropertyValue
Chemical Name n-Triacontane-d62
Synonyms Perdeuterotriacontane
CAS Number 93952-07-9
Molecular Formula C₃₀D₆₂
Molecular Weight 485.20 g/mol
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid
Melting Point 62-67 °C
Boiling Point 258-259 °C at 3 mmHg
Solubility Soluble in chloroform, hexanes (slightly)

Application: Internal Standard for GC-MS and LC-MS based Metabolomics

This compound is primarily used as an internal standard for the quantification of non-polar metabolites, such as fatty acids, sterols, and other lipids, by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its high degree of deuteration provides a significant mass shift from its unlabeled counterpart and other endogenous compounds, preventing spectral overlap.

Key Advantages:
  • Correction for Extraction Inefficiency: As this compound is added at the beginning of the sample preparation, it accounts for analyte loss during extraction steps.

  • Normalization of Instrument Response: It corrects for variations in injection volume and ionization efficiency in the mass spectrometer.

  • Improved Data Quality: Leads to higher accuracy and precision in quantitative metabolomics studies.[4]

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in GC-MS and LC-MS based non-polar metabolomics and lipidomics.

Protocol 1: GC-MS Based Analysis of Non-Polar Metabolites

This protocol is adapted for the analysis of hydrophobic metabolites in biological samples.

1. Preparation of Internal Standard Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., hexane or chloroform) to a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

2. Sample Preparation and Extraction:

  • For a typical sample (e.g., 50 mg of tissue or 100 µL of plasma), add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

  • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. A methyl-tert-butyl ether (MTBE) based extraction is also suitable.

  • After extraction, the organic phase containing the lipids and the internal standard is collected.

  • Evaporate the solvent under a stream of nitrogen.

3. Derivatization (Optional but recommended for certain analytes):

  • For analysis of fatty acids and sterols, derivatization is often required to increase volatility.

  • A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

4. GC-MS Analysis:

  • GC System: Agilent GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode at 280°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Data Acquisition: Monitor for the characteristic ions of this compound (e.g., m/z 74, 88, 102) and the target analytes.

5. Data Analysis:

  • Integrate the peak areas of the target analytes and the this compound internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantify the analytes using a calibration curve prepared with known concentrations of standards and a constant concentration of the internal standard.

Protocol 2: LC-MS Based Lipidomics

This protocol provides a general framework for the analysis of intact lipids.

1. Internal Standard Spiking and Lipid Extraction:

  • Follow the same procedure as in the GC-MS protocol for preparing the internal standard and spiking it into the samples.

  • Perform lipid extraction using a method compatible with LC-MS analysis, such as the MTBE extraction method.

  • Evaporate the organic solvent and reconstitute the lipid extract in a solvent suitable for reverse-phase or HILIC chromatography (e.g., isopropanol/acetonitrile/water mixture).

2. LC-MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reverse-phase column is suitable for separating lipids based on their hydrophobicity.

  • Mobile Phase: A gradient of two solvents is typically used, for example:

    • Solvent A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Solvent B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for lipidomics.

  • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.

  • Data Acquisition: Data-dependent or data-independent acquisition modes can be used.

3. Data Analysis:

  • Process the raw data using software such as XCMS, MS-DIAL, or LipidSearch.

  • Identify lipids based on their accurate mass and fragmentation patterns.

  • Normalize the peak areas of the identified lipids to the peak area of this compound.

  • Perform relative or absolute quantification based on the experimental design.

Visualizations

The following diagrams illustrate the experimental workflows for using this compound in metabolomics research.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch, MTBE) Spike->Extract Dry Evaporation Extract->Dry Deriv Derivatization (Optional) Dry->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection) GC->MS Process Peak Integration & Normalization MS->Process Quant Quantification Process->Quant

Caption: GC-MS metabolomics workflow with this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Biofluid) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., MTBE) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LC Liquid Chromatography (Separation) Dry->LC MS Mass Spectrometry (Detection) LC->MS Process Feature Detection & Normalization MS->Process ID Lipid Identification Process->ID Quant Quantification ID->Quant

Caption: LC-MS lipidomics workflow with this compound.

References

Application Note: Chromatographic Behavior of Triacontane-d62 on Different Gas Chromatography Columns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacontane-d62 (C₃₀D₆₂), the perdeuterated isotopologue of n-triacontane, is a long-chain saturated hydrocarbon frequently utilized as an internal standard in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its chemical inertness and structural similarity to long-chain alkane analytes make it an excellent choice for correcting variations during sample preparation and analysis.[3][4] Understanding the chromatographic behavior of this compound on different columns is crucial for method development, optimization, and ensuring data accuracy. This application note details the expected chromatographic behavior of this compound on various GC columns and provides a comprehensive protocol for its analysis.

Chromatographic Principles and the Isotope Effect

The separation of analytes in gas chromatography is governed by their partitioning between the stationary phase of the column and the mobile carrier gas. For non-polar compounds like this compound, elution is primarily dependent on their volatility and boiling point. However, a key phenomenon to consider with deuterated standards is the "chromatographic isotope effect." Deuterated compounds often exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts.[5][6] This is attributed to the increased mass of deuterium, which can lead to subtle changes in the molecule's physical properties and its interaction with the stationary phase.[5][7] The heavier, more deuterated isomer typically elutes first, a phenomenon known as the inverse isotope effect.[7]

Expected Chromatographic Behavior on Different Columns

The choice of GC column significantly influences the retention and peak shape of high-boiling point compounds like this compound. Non-polar columns are generally preferred for the analysis of non-polar alkanes.

Table 1: Illustrative Chromatographic Behavior of this compound on Various GC Columns

Column TypeStationary Phase ChemistryExpected Retention Time (Illustrative)Peak ShapeTypical Application
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms)ShorterSymmetricalGeneral purpose, boiling point-based separations.
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)Slightly LongerSymmetricalMost common for hydrocarbon analysis, offers good thermal stability.[8][9]
Mid-Polarity (e.g., 35% Phenyl Polysiloxane, SPB-35)LongerMay show some tailingSeparation of compounds with some degree of polarity. May offer different selectivity for complex mixtures.[7]
High-Polarity (e.g., Wax-based, DB-WAX)Very Long / Not RecommendedPoor / Significant TailingNot suitable for high molecular weight, non-polar alkanes due to strong, undesirable interactions.

Disclaimer: The retention times provided are for illustrative purposes to demonstrate relative elution order and are not based on specific experimental data. Actual retention times will vary based on the exact experimental conditions.

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the GC-MS analysis of a sample containing this compound as an internal standard.

workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample (e.g., environmental, biological) Spike Spike with This compound IS Sample->Spike Extract Solvent Extraction (e.g., Hexane) Spike->Extract Cleanup Sample Cleanup (if necessary) Extract->Cleanup Inject Inject into GC-MS Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Response Factor Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument, sample matrix, and analytical goals.

1. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as n-hexane or dichloromethane at a concentration of 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute with a suitable solvent to the desired concentration range.

    • For solid samples, perform a solvent extraction using n-hexane or dichloromethane.[8]

  • Spiking: Add a known volume of the this compound IS stock solution to all calibration standards and unknown samples to achieve a consistent final concentration (e.g., 1 µg/mL).

2. GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for the analysis of long-chain alkanes.

Table 2: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC System Agilent 8890 GC (or equivalent)Provides reliable and reproducible separations.
Injector Split/SplitlessAllows for versatility with different sample concentrations.
Injector Temperature300 - 320 °CEnsures complete and rapid vaporization of high-boiling point analytes.[9]
Injection ModeSplitless (1 min purge delay)Maximizes transfer of trace analytes to the column.
Injection Volume1 µLA standard volume for GC analysis.
Column Primary: HP-5ms (30 m x 0.25 mm, 0.25 µm film) Alternative: DB-1 (30 m x 0.25 mm, 0.25 µm film)A 5% phenyl/95% dimethylpolysiloxane phase is robust and well-suited for non-polar analytes like alkanes.[10]
Carrier Gas HeliumInert gas providing good separation efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)Optimal for good separation efficiency and peak shape.
Oven Program Initial: 100 °C, hold for 2 min Ramp: 15 °C/min to 320 °C Final Hold: 10 minTemperature programming is essential for eluting high-boiling point compounds like this compound in a reasonable time with good peak shape.[11]
MS System Agilent 5977B MSD (or equivalent)A sensitive and robust detector.
Ion Source Temp.230 °CStandard temperature for electron ionization.
Quadrupole Temp.150 °CStandard temperature for the mass filter.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for target compounds.
SIM Ions for C₃₀D₆₂m/z 66, 82, 98 (Illustrative, based on deuterated fragments)Specific ions should be determined by analyzing a pure standard. For non-deuterated triacontane, characteristic ions are m/z 57, 71, and 85.

Troubleshooting

  • Peak Tailing: For long-chain alkanes, peak tailing can occur due to activity in the injector liner or column contamination.[9] Ensure the use of a deactivated liner and regular inlet maintenance.

  • Retention Time Shifts: Inconsistent retention times can be caused by leaks in the system, changes in carrier gas flow rate, or column degradation.[12] Regularly perform leak checks and verify flow rates.

  • Back-Exchange: In rare cases, deuterium atoms on a standard can be replaced by hydrogen atoms from the environment, a phenomenon known as back-exchange.[5] This can be minimized by ensuring an inert flow path and optimizing inlet temperatures.[5]

This compound is a robust internal standard for the analysis of long-chain hydrocarbons. Its chromatographic behavior is predictable, with elution primarily governed by boiling point on common non-polar GC columns like the HP-5ms or DB-5. When developing methods, it is important to consider the potential for a slight negative retention time shift due to the chromatographic isotope effect. The provided protocol offers a solid foundation for achieving accurate and reproducible quantification using this compound, enabling reliable results in research, quality control, and drug development applications.

References

Application of Triacontane-d62 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the screening and confirmation of a wide array of drugs, poisons, and their metabolites. The use of internal standards is crucial for reliable quantification, correcting for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards, particularly deuterated analogs of analytes, are considered the gold standard as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience similar matrix effects.[2][3][4]

Triacontane-d62, a fully deuterated 30-carbon straight-chain alkane, serves as an excellent internal standard for the analysis of non-polar and semi-volatile compounds in forensic toxicology screening. Its high molecular weight and non-polar nature make it a suitable surrogate for a range of analytes that fall within a similar volatility and chromatographic retention window, particularly in the later-eluting regions of a chromatogram. This application note provides a detailed protocol for the utilization of this compound as an internal standard in a GC-MS method for the broad screening of drugs of abuse and other toxicologically relevant compounds.

Principle of Internal Standardization with this compound

An internal standard is a compound of a known and constant concentration added to all samples, including calibrators and quality controls.[1] The quantification of target analytes is then based on the ratio of the analyte's peak area to the internal standard's peak area. This method effectively mitigates errors arising from sample loss during extraction and inconsistencies in injection volume.[1]

This compound is particularly advantageous for several reasons:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or components of the biological matrix.

  • Mass Difference: The significant mass difference between this compound (C30D62, MW: 485.20) and its endogenous counterpart or other potential interferences ensures clear mass spectrometric differentiation.[5]

  • Chromatographic Behavior: Its long alkyl chain results in a late elution time, making it a suitable internal standard for a broad range of semi-volatile compounds.

  • Commercial Availability: High-purity this compound is readily available from various chemical suppliers.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Hexane (or other suitable organic solvent), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Certified reference materials of target analytes

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Anhydrous sodium sulfate

  • Derivatizing agents (e.g., BSTFA with 1% TMCS), if required for specific analytes

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Autosampler for consistent injection volume.

  • Capillary GC column suitable for broad drug screening (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).

Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of hexane.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:100 with hexane. This working solution will be added to all samples.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., drug-free blood or urine) with known concentrations of the target analytes. The concentration range should encompass the expected levels in forensic cases.

Sample Preparation (General Procedure for Blood)
  • Sample Aliquoting: To a 1 mL aliquot of whole blood, add 100 µL of the 1 µg/mL this compound internal standard working solution.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of the appropriate buffer.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analytes with an appropriate solvent mixture (e.g., 2% ammonium hydroxide in ethyl acetate/isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate. If necessary, perform derivatization at this stage.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Analysis

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and analytes.

Parameter Value
GC Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial 80°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)
Mass Spectral Information for this compound

For targeted analysis using SIM mode, the following ions can be monitored for this compound.

Ion Type m/z
Quantifier Ion 485.0
Qualifier Ions 66.1, 82.1

Table 1: Quantifier and qualifier ions for this compound.[5]

Data Analysis and Quantification

The quantification of target analytes is performed by calculating the ratio of the peak area of the analyte to the peak area of this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizations

Forensic_Toxicology_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Extraction (e.g., SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GCMS GC-MS Analysis Evaporation->GCMS Data_Acquisition Data Acquisition (Scan/SIM) GCMS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for forensic toxicology screening using this compound.

Logical_Relationship cluster_correction Correction for Analytical Variability Analyte Analyte Signal (Variable) Ratio Analyte / IS Ratio (Normalized) Analyte->Ratio IS Internal Standard Signal (this compound - Constant Amount) IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard-based quantification.

Conclusion

This compound is a robust and reliable internal standard for the GC-MS screening of a wide range of non-polar and semi-volatile compounds in forensic toxicology. Its chemical inertness, distinct mass spectrum, and late chromatographic elution make it an ideal choice to improve the accuracy and precision of quantitative methods. The protocol outlined in this application note provides a solid foundation for the implementation of this compound in routine forensic toxicology casework. Method validation should be performed according to established laboratory and international guidelines to ensure its suitability for the intended application.

References

Troubleshooting & Optimization

How to address Triacontane-d62 peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during gas chromatography (GC) analysis, with a specific focus on addressing peak tailing of high molecular weight, non-polar compounds like Triacontane-d62.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in gas chromatography for a non-polar compound like this compound?

A1: Peak tailing for non-polar, high molecular weight compounds such as this compound is often attributed to one or more of the following factors:

  • Inlet Issues:

    • Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner, creating active sites that interact with the analyte.[1][2]

    • Improper Liner Selection: The geometry and deactivation of the inlet liner are crucial for efficient sample vaporization and transfer.[3][4]

    • Suboptimal Inlet Temperature: If the inlet temperature is too low, complete and rapid vaporization of high-boiling point compounds like this compound may not occur, leading to slow sample introduction onto the column.[2]

  • Column Issues:

    • Contamination: Accumulation of non-volatile material at the head of the column can cause peak distortion.[1][2]

    • Column Activity: Degradation of the stationary phase can expose active sites (silanol groups) that may interact with analytes, although this is less common for non-polar compounds unless the degradation is severe.[2]

    • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and disturb the carrier gas flow path, leading to tailing for all peaks.[5]

  • Analytical Method Parameters:

    • Insufficient Carrier Gas Flow Rate: A low flow rate can lead to increased residence time in the column and band broadening.[6][7]

    • Inappropriate Oven Temperature Program: A slow temperature ramp or an initial temperature that is too high can affect the focusing of the analyte at the head of the column.[5]

Q2: How can I differentiate between inlet-related and column-related peak tailing?

A2: A systematic approach can help pinpoint the source of the tailing:

  • Perform Inlet Maintenance: Replace the inlet liner, septum, and O-ring. If the peak shape improves significantly, the issue was likely related to inlet contamination.[8]

  • Trim the Column: If inlet maintenance does not resolve the issue, trim 15-20 cm from the front of the column.[2] A significant improvement in peak shape after trimming points to column contamination at the inlet side.

  • Inject a Test Compound: Inject a volatile, non-polar compound that is known to produce a symmetrical peak on a healthy system. If this compound also tails, it suggests a physical problem with the system, such as a poor connection or a leak.[7][9]

Troubleshooting Guides

This section provides detailed experimental protocols to systematically address this compound peak tailing.

Guide 1: Optimizing the GC Inlet

Peak tailing of high molecular weight compounds often originates in the inlet. This guide provides a step-by-step approach to ensure your inlet is performing optimally.

Experimental Protocol:

  • Initial Assessment:

    • Inject your this compound standard using your current method and record the peak asymmetry factor.

    • Visually inspect the chromatogram for the characteristic tailing of the this compound peak.

  • Inlet Maintenance:

    • Cool the GC inlet and oven.

    • Carefully remove the current inlet liner and septum.

    • Inspect the liner for any visible contamination (e.g., discoloration, residue).[1]

    • Replace the septum, O-ring, and inlet liner. For a high-boiling point, non-polar analyte like this compound, a deactivated, single-taper liner with glass wool is a good starting point to aid in vaporization.[3][4]

    • Reassemble the inlet, ensuring all connections are secure.

  • Inlet Temperature Optimization:

    • Set the inlet temperature to 300°C.

    • Inject the this compound standard and analyze the peak shape.

    • If tailing persists, incrementally increase the inlet temperature by 25°C (not exceeding the column's maximum operating temperature) and reinject the standard.

    • Record the peak asymmetry factor at each temperature.

Data Presentation:

Troubleshooting StepInlet Temperature (°C)Peak Asymmetry Factor (As)Observations
Before Troubleshooting 2752.1Severe peak tailing observed.
After Inlet Maintenance 2751.8Slight improvement, but tailing persists.
Temperature Optimization 3001.5Noticeable improvement in peak symmetry.
Temperature Optimization 3251.2Good peak shape, minimal tailing.
Temperature Optimization 3501.1Excellent peak symmetry.

Troubleshooting Workflow: Inlet Optimization

start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->inlet_maintenance check_improvement1 Peak Shape Improved? inlet_maintenance->check_improvement1 temp_optimization Optimize Inlet Temperature (Increase in 25°C increments) check_improvement1->temp_optimization No problem_solved Problem Resolved check_improvement1->problem_solved Yes check_improvement2 Peak Shape Acceptable? temp_optimization->check_improvement2 check_improvement2->problem_solved Yes column_troubleshooting Proceed to Column Troubleshooting Guide check_improvement2->column_troubleshooting No

Caption: Workflow for troubleshooting inlet-related peak tailing.

Guide 2: Addressing Column Contamination and Activity

If inlet optimization does not resolve the peak tailing, the issue may lie with the column itself. This guide outlines procedures for restoring column performance.

Experimental Protocol:

  • Initial State:

    • Ensure inlet maintenance has been performed as per Guide 1.

    • Inject the this compound standard and record the peak asymmetry factor.

  • Column Trimming:

    • Cool the GC oven and inlet.

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer, make a clean, square cut to remove approximately 15-20 cm from the front of the column.[2]

    • Reinstall the column in the inlet, ensuring the correct insertion depth.

    • Leak-check the connection.

    • Inject the this compound standard and evaluate the peak shape.

  • Column Bake-out (if trimming is insufficient):

    • If peak tailing persists after trimming, a more thorough column cleaning may be necessary.

    • Disconnect the column from the detector to prevent contamination.

    • Increase the carrier gas flow rate to 2-3 times the analytical flow rate.

    • Heat the oven to the column's maximum isothermal temperature limit (or 20-30°C above the final temperature of your analytical method) and hold for 1-2 hours.

    • Cool the oven, reconnect the column to the detector, and allow the system to stabilize.

    • Inject the this compound standard.

Data Presentation:

Troubleshooting StepPeak Asymmetry Factor (As)Observations
After Inlet Maintenance 1.8Significant tailing remains.
After Column Trimming 1.3Marked improvement in peak symmetry.
After Column Bake-out 1.1Excellent peak shape achieved.

Logical Relationship: Column Issues and Solutions

cluster_problem Problem: Peak Tailing cluster_causes Potential Column-Related Causes cluster_solutions Solutions problem This compound Peak Tailing cause1 Column Inlet Contamination problem->cause1 cause2 Stationary Phase Degradation (Active Sites) problem->cause2 solution1 Trim Column Inlet cause1->solution1 solution2 Column Bake-out cause2->solution2 solution3 Replace Column solution1->solution3 If unsuccessful solution2->solution3 If unsuccessful cluster_params Adjustable GC Parameters cluster_effects Primary Effects inlet_temp Inlet Temperature vaporization Analyte Vaporization Efficiency inlet_temp->vaporization flow_rate Carrier Gas Flow Rate residence_time Column Residence Time flow_rate->residence_time oven_program Oven Temperature Program focusing Analyte Focusing at Column Head oven_program->focusing peak_shape Symmetrical Peak Shape vaporization->peak_shape residence_time->peak_shape focusing->peak_shape

References

Technical Support Center: Solving Poor Recovery of Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Triacontane-d62 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of triacontane, a 30-carbon straight-chain alkane. Its chemical formula is C30D62. Due to its chemical inertness, high hydrophobicity, and structural similarity to long-chain hydrocarbons, it is an excellent internal standard for the quantitative analysis of these compounds using techniques like gas chromatography-mass spectrometry (GC-MS). The deuterium labeling allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, enabling accurate quantification by correcting for analyte loss during sample preparation and analysis.

Q2: What are the common causes of poor recovery for this compound?

Poor recovery of this compound can stem from several factors throughout the sample extraction process. The most common causes include:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for the highly non-polar nature of this compound.

  • Insufficient Extraction Efficiency: This can be due to inadequate mixing, insufficient extraction time, or an inappropriate solvent-to-sample ratio.

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process or the analytical detection, leading to signal suppression or enhancement.

  • Losses During Solvent Evaporation: Due to its relatively high boiling point, aggressive evaporation conditions are sometimes used, which can lead to the loss of this compound along with the solvent.

  • Adsorption to Surfaces: Long-chain alkanes can adsorb to glass or plastic surfaces, especially if the sample is stored for extended periods or at low concentrations.

Q3: How can I differentiate between extraction inefficiency and matrix effects?

A post-extraction spike experiment is a reliable method to distinguish between these two issues. This involves comparing the analytical response of a sample spiked with this compound before extraction (pre-spike) to a blank sample extract spiked with the same amount of this compound after the extraction process (post-spike).

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Low recovery of this compound during LLE is often related to solvent choice and the physical extraction process.

Troubleshooting Workflow for LLE

LLE_Troubleshooting start Low Recovery in LLE solvent_check Step 1: Evaluate Extraction Solvent start->solvent_check solvent_polarity Is the solvent non-polar enough? (e.g., hexane, heptane, cyclohexane) solvent_check->solvent_polarity change_solvent Action: Switch to a more non-polar solvent. solvent_polarity->change_solvent No process_check Step 2: Optimize Extraction Process solvent_polarity->process_check Yes change_solvent->process_check mixing Is mixing vigorous and sufficient? process_check->mixing increase_mixing Action: Increase mixing time/intensity. mixing->increase_mixing No ratio Is the solvent-to-sample ratio adequate? mixing->ratio Yes increase_mixing->ratio increase_ratio Action: Increase the solvent volume. ratio->increase_ratio No matrix_check Step 3: Investigate Matrix Effects ratio->matrix_check Yes increase_ratio->matrix_check post_spike Perform post-extraction spike. Is recovery still low? matrix_check->post_spike matrix_mitigation Action: Implement matrix mitigation strategies. (e.g., sample dilution, matrix-matched calibration) post_spike->matrix_mitigation Yes end Recovery Improved post_spike->end No matrix_mitigation->end

Caption: Troubleshooting workflow for low recovery of this compound in LLE.

Data Presentation: Solvent Selection for LLE

SolventPolarity IndexExpected Recovery of this compoundNotes
n-Hexane0.1HighExcellent choice for non-polar compounds.
Heptane0.1HighSimilar to hexane, good for long-chain alkanes.
Cyclohexane0.2HighAnother suitable non-polar solvent.
Dichloromethane3.1Moderate to LowMay not be sufficiently non-polar for efficient extraction.
Ethyl Acetate4.4LowGenerally too polar for effective recovery.
Low Recovery in Solid-Phase Extraction (SPE)

For SPE, poor recovery is often linked to the choice of sorbent, as well as the loading, washing, and elution steps.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Low Recovery in SPE sorbent_check Step 1: Verify Sorbent Choice start->sorbent_check sorbent_type Is a non-polar sorbent being used? (e.g., C18, C30) sorbent_check->sorbent_type change_sorbent Action: Select a non-polar sorbent. sorbent_type->change_sorbent No loading_check Step 2: Optimize Sample Loading sorbent_type->loading_check Yes change_sorbent->loading_check sample_solvent Is the sample in a polar solvent? loading_check->sample_solvent adjust_solvent Action: Dilute sample with a polar solvent. sample_solvent->adjust_solvent No wash_check Step 3: Evaluate Wash Step sample_solvent->wash_check Yes adjust_solvent->wash_check wash_solvent Is the wash solvent too non-polar? wash_check->wash_solvent weaker_wash Action: Use a more polar wash solvent. wash_solvent->weaker_wash Yes elution_check Step 4: Optimize Elution wash_solvent->elution_check No weaker_wash->elution_check elution_solvent Is the elution solvent non-polar enough? elution_check->elution_solvent stronger_elution Action: Use a stronger non-polar solvent or increase volume. elution_solvent->stronger_elution No end Recovery Improved elution_solvent->end Yes stronger_elution->end

Caption: Troubleshooting workflow for low recovery of this compound in SPE.

Data Presentation: SPE Sorbent and Solvent Selection

SPE StepParameterRecommendation for this compoundExpected Outcome
Sorbent Selection Sorbent TypeC18 or C30 (non-polar)Good retention of the non-polar analyte.
Conditioning SolventMethanol followed by waterActivates the sorbent for aqueous samples.
Sample Loading Sample SolventAqueous or polar organicEnsures retention on the non-polar sorbent.
Washing Wash SolventWater or a low percentage of organic solvent (e.g., 5% Methanol in water)Removes polar interferences without eluting the analyte.
Elution Elution Solventn-Hexane, Heptane, or DichloromethaneEfficiently desorbs this compound from the sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Water Sample

Objective: To extract this compound from a water sample with high recovery.

Methodology:

  • Sample Preparation:

    • To a 100 mL water sample in a separatory funnel, add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in isooctane).

  • Extraction:

    • Add 20 mL of n-hexane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 10 minutes.

  • Collection:

    • Drain the lower aqueous layer and discard.

    • Collect the upper organic layer (n-hexane) into a clean collection tube.

  • Repeat Extraction:

    • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of n-hexane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Analysis:

    • Transfer the concentrated extract to a GC vial for analysis by GC-MS.

Experimental Workflow for LLE

LLE_Workflow start Start: 100 mL Water Sample spike Spike with this compound start->spike add_hexane1 Add 20 mL n-Hexane spike->add_hexane1 shake1 Shake for 2 min, vent add_hexane1->shake1 separate1 Allow layers to separate shake1->separate1 collect_organic1 Collect organic layer separate1->collect_organic1 add_hexane2 Add another 20 mL n-Hexane to aqueous layer collect_organic1->add_hexane2 shake2 Shake for 2 min, vent add_hexane2->shake2 separate2 Allow layers to separate shake2->separate2 collect_organic2 Collect and combine organic layers separate2->collect_organic2 dry Dry with Sodium Sulfate collect_organic2->dry concentrate Concentrate to 1 mL under Nitrogen dry->concentrate analyze Analyze by GC-MS concentrate->analyze

Caption: Experimental workflow for the LLE of this compound.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Water Sample

Objective: To isolate and concentrate this compound from a water sample using SPE.

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Preparation and Loading:

    • Spike a 250 mL water sample with a known amount of this compound.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading, pass 5 mL of deionized water through the cartridge to remove any polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with two 2 mL aliquots of n-hexane into a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

Experimental Workflow for SPE

SPE_Workflow start Start: C18 SPE Cartridge condition Condition with Methanol then Water start->condition load Load 250 mL Spiked Water Sample condition->load wash Wash with Deionized Water load->wash dry Dry under Vacuum wash->dry elute Elute with 2 x 2 mL n-Hexane dry->elute concentrate Concentrate to 1 mL elute->concentrate analyze Analyze by GC-MS concentrate->analyze

Caption: Experimental workflow for the SPE of this compound.

Technical Support Center: Minimizing Ion Suppression with Triacontane-d62 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triacontane-d62 as an internal standard to mitigate ion suppression effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nonpolar compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts).[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[2] In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for charge or alter the droplet properties, hindering the formation of gas-phase analyte ions.[3]

Q2: How does an internal standard (IS) like this compound help minimize ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically almost identical to the non-labeled analyte, in this case, a nonpolar, long-chain hydrocarbon.[4] When introduced into a sample at a known concentration, it is assumed to co-elute with the analyte and experience the same degree of ion suppression.[5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6]

Q3: For which types of analytes is this compound a suitable internal standard?

A3: this compound is a long-chain deuterated alkane, making it an ideal internal standard for the quantification of other nonpolar, hydrophobic compounds. This includes other long-chain alkanes, fatty acids, lipids, and hydrophobic drugs that are challenging to ionize using ESI and are often analyzed by Atmospheric Pressure Chemical Ionization (APCI). Its nonpolar nature ensures that it will have similar chromatographic behavior to other nonpolar analytes in reversed-phase LC.

Q4: What are the key physical and chemical properties of this compound?

A4: Understanding the properties of this compound is crucial for its effective use.

PropertyValueReference
Chemical Formula C₃₀D₆₂[1]
Molecular Weight 485.2 g/mol [1]
Melting Point 62-67 °C[1]
Boiling Point 258-259 °C at 3 mm Hg[1]
Solubility Soluble in nonpolar solvents like hexane, petroleum ether, and chloroform. Virtually insoluble in water.[3]
Appearance White to off-white solid[3]

Q5: Which ionization technique is most suitable for analyzing this compound and similar nonpolar compounds?

A5: Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for the analysis of nonpolar and less polar thermally stable compounds like this compound compared to Electrospray Ionization (ESI).[7] APCI utilizes a corona discharge to create reagent gas ions that then ionize the analyte in the gas phase, a process that is more efficient for nonpolar molecules.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound as an internal standard in LC-MS analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) of this compound and/or Analyte
  • Possible Cause A: Inappropriate Solvent for Sample Injection. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Dissolve the sample and this compound in a solvent that is as weak as or weaker than the initial mobile phase conditions. If solubility is an issue, minimize the injection volume.[8]

  • Possible Cause B: Secondary Interactions with the Column. Residual silanol groups on the stationary phase can interact with analytes, leading to peak tailing. While less common for nonpolar alkanes, it can affect analytes with some polar functional groups.

    • Solution: Use a well-end-capped C18 or C30 column. Adding a small amount of a competitive base to the mobile phase (if compatible with your analyte and MS detection) can also help. For highly hydrophobic compounds, ensure sufficient organic content in the mobile phase to prevent adsorption.[9]

  • Possible Cause C: Column Overload. Injecting too much mass of the analyte or internal standard can lead to peak fronting.

    • Solution: Reduce the concentration of the analyte and/or this compound in the sample.

Issue 2: Low or No Signal for this compound
  • Possible Cause A: Inefficient Ionization. As a nonpolar hydrocarbon, this compound ionizes poorly with ESI.

    • Solution: Use an APCI source, which is more effective for nonpolar compounds.[7] Optimize the APCI source parameters, including vaporizer temperature and corona discharge current.

  • Possible Cause B: Poor Solubility in the Mobile Phase. this compound is highly nonpolar and may not be soluble in mobile phases with a high aqueous content.

    • Solution: Ensure your LC gradient starts with a sufficiently high percentage of organic solvent to keep this compound and your analyte soluble. A typical starting condition for such nonpolar compounds might be 60-70% organic solvent.

  • Possible Cause C: Incomplete Dissolution of the Internal Standard Stock Solution.

    • Solution: Ensure the this compound stock solution is fully dissolved. Gentle warming and vortexing may be necessary. Prepare stock solutions in a nonpolar solvent like hexane or chloroform before diluting into a mobile phase-compatible solvent.[3]

Issue 3: High Variability in the this compound Peak Area
  • Possible Cause A: Inconsistent Spiking. Inaccurate or inconsistent addition of the internal standard to samples is a common source of error.

    • Solution: Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the same step in the sample preparation process. For viscous samples like plasma, ensure thorough mixing after spiking.

  • Possible Cause B: Matrix Effects Still Impacting Ionization. Even with an internal standard, severe matrix effects can lead to inconsistent ionization.

    • Solution: Improve sample preparation to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

  • Possible Cause C: Inconsistent Nebulization in the APCI Source. For viscous samples, inconsistent nebulization can lead to variable signal intensity.

    • Solution: Optimize the nebulizer gas flow and vaporizer temperature. Diluting the sample further can also help reduce viscosity.[10]

Issue 4: Analyte and this compound Do Not Co-elute
  • Possible Cause A: Significant Differences in Polarity. Although both are nonpolar, your analyte might have functional groups that interact differently with the stationary phase compared to a pure alkane.

    • Solution: Adjust the chromatographic gradient. A shallower gradient can help improve the co-elution of compounds with slightly different polarities. Trying a different stationary phase (e.g., a C30 column instead of a C18) might also be beneficial for separating hydrophobic compounds.

  • Possible Cause B: Isotope Effect. In some cases, deuterated standards can elute slightly earlier than their non-deuterated counterparts.

    • Solution: This is a known phenomenon. While perfect co-elution is ideal, as long as the elution times are very close and both peaks are within the same region of ion suppression, the internal standard can still provide good correction.[11] If the separation is significant, further chromatographic optimization is needed.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression Using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Preparation:

    • Prepare a solution of your nonpolar analyte at a concentration that gives a stable signal (e.g., 100 ng/mL in 80:20 methanol:water).

    • Prepare a blank matrix sample (e.g., protein-precipitated plasma from a control source).

  • Infusion Setup:

    • Using a syringe pump and a T-connector, infuse the analyte solution post-column into the mobile phase flow at a low flow rate (e.g., 10 µL/min).

  • Analysis:

    • Allow the infused signal to stabilize, which will create an elevated, steady baseline in your mass spectrometer.

    • Inject the blank matrix extract onto the LC column and run your chromatographic gradient.

  • Interpretation:

    • A drop in the baseline signal indicates a region of ion suppression. An increase indicates ion enhancement. The goal is to adjust your chromatography so that your analyte and this compound elute in a region with minimal suppression.

Protocol 2: Quantification of a Nonpolar Analyte in Human Plasma using this compound

This protocol provides a general workflow for using this compound as an internal standard for a nonpolar analyte.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of your nonpolar analyte in a suitable organic solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in hexane.

    • Prepare a working internal standard solution of 100 ng/mL this compound by diluting the stock solution in acetonitrile.

    • Prepare calibration standards by spiking the analyte stock solution into control plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the 100 ng/mL this compound working solution. Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 acetonitrile:water).

  • LC-MS/MS Conditions (Illustrative Example):

    • LC System: UPLC/HPLC system

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0.0 min: 70% B

      • 5.0 min: 98% B

      • 6.0 min: 98% B

      • 6.1 min: 70% B

      • 8.0 min: 70% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Source: APCI in positive ion mode

    • Vaporizer Temperature: 400 °C

    • Corona Current: 4 µA

    • MRM Transitions: To be optimized for the specific analyte and this compound (e.g., monitor [M-H]⁺ or other characteristic ions).

Data Presentation

The effectiveness of this compound in correcting for ion suppression can be demonstrated by comparing the analyte response and precision in different matrices.

Table 1: Analyte Response in Different Matrices with and without Internal Standard Correction

MatrixAnalyte Peak Area (without IS)Analyte/IS Peak Area Ratio
Neat Solution 1,520,0001.25
Plasma Lot 1 980,0001.22
Plasma Lot 2 750,0001.24
Hemolyzed Plasma 550,0001.21

This illustrative data shows that while the absolute analyte peak area varies significantly due to matrix effects, the ratio to the internal standard remains consistent, demonstrating effective correction.

Table 2: Precision and Accuracy of Quality Control Samples with Internal Standard Correction

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
Low 54.9 ± 0.398.06.1
Medium 5051.2 ± 2.5102.44.9
High 400395.6 ± 15.898.94.0

This table demonstrates that with the use of this compound as an internal standard, the method achieves excellent accuracy and precision across the calibration range.

Visualizations

IonSuppressionWorkflow cluster_MS MS Ion Source (APCI) Analyte Analyte Ionization Ionization Analyte->Ionization Co-elution Matrix Matrix Components Matrix->Ionization Interference IS This compound (IS) IS->Ionization Co-elution Detector MS Detector Ionization->Detector Analyte & IS Ions (Suppressed) TroubleshootingFlowchart decision decision solution solution start Problem: Inaccurate Results check_peak_shape Poor Peak Shape? start->check_peak_shape check_IS_signal Low/Variable IS Signal? check_peak_shape->check_IS_signal No solution_peak_shape Adjust Injection Solvent Optimize Chromatography check_peak_shape->solution_peak_shape Yes check_coelution Analyte/IS Co-elution? check_IS_signal->check_coelution No solution_IS_signal Use APCI Source Improve Sample Prep Check IS Solubility check_IS_signal->solution_IS_signal Yes solution_coelution Modify LC Gradient Consider Different Column check_coelution->solution_coelution No end_node Accurate Quantification check_coelution->end_node Yes solution_peak_shape->check_IS_signal solution_IS_signal->check_coelution solution_coelution->end_node

References

Technical Support Center: Optimizing Triacontane-d62 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of Triacontane-d62. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical injection volume for this compound analysis by GC-MS?

A typical starting injection volume for this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is in the range of 1-2 µL, particularly when using a splitless injection mode.[1] The optimal volume, however, will depend on the sample concentration, the liner volume, and the sensitivity of the instrument.

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for high-molecular-weight compounds like this compound is a common issue.[2] Potential causes include:

  • Active sites in the system: Unwanted interactions can occur in the injection port liner or at the head of the column. Using a deactivated liner and regularly trimming the column can help mitigate this.[2]

  • Column overload: Injecting too much analyte can saturate the stationary phase.[2] Consider diluting the sample or reducing the injection volume.

  • Inadequate vaporization: Due to its high boiling point, this compound may not vaporize completely in the injector, leading to a slow and uneven introduction onto the column.[2] Optimizing the injector temperature is crucial.

  • Solvent mismatch: If the sample solvent is significantly different from the stationary phase, it can cause peak distortion. Whenever possible, the sample should be dissolved in a solvent compatible with the GC column and conditions.[2]

Q3: Can increasing the injection volume improve the sensitivity of my this compound analysis?

Yes, increasing the injection volume can lead to a larger peak area and improved signal-to-noise, thereby enhancing sensitivity. However, there is a limit to this approach. Exceeding the capacity of the liner can cause "flashback," where the sample vapor expands beyond the liner volume, leading to sample loss, poor reproducibility, and potential contamination of the GC system.[3] It is essential to balance the injection volume with the liner capacity and sample concentration.

Q4: What are the signs of column overloading with this compound?

Column overloading for this compound will manifest as distorted peak shapes.[2][4] Typically, you will observe fronting or tailing of the peak, and the peak may become broader.[2] As the amount of injected analyte increases, the retention time may also shift.[4] To confirm overloading, dilute your sample and inject it again; if the peak shape improves and becomes more symmetrical, overloading was likely the issue.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)
  • Symptom: The chromatographic peak for this compound is not symmetrical.

  • Possible Causes & Solutions:

CauseSolution
Column Overload [2]Reduce the injection volume or dilute the sample.
Inadequate Vaporization [2]Increase the injector temperature. Ensure the temperature is appropriate for the high boiling point of this compound.
Solvent Mismatch [2]Ensure the sample solvent is compatible with the GC-MS system and stationary phase. Hexane is a commonly used solvent.[1]
Active Sites [2]Use a deactivated liner and septum. Periodically trim 10-20 cm from the column inlet.
Extra-Column Volume [2]Minimize the length and diameter of tubing between the injector, column, and detector.
Issue: Low Signal Intensity or Poor Sensitivity
  • Symptom: The peak for this compound is very small or not detectable.

  • Possible Causes & Solutions:

CauseSolution
Injection Volume Too Low Gradually increase the injection volume in small increments (e.g., 0.5 µL at a time), monitoring for signs of overloading.
Sample Concentration Too Low [5]If possible, concentrate the sample before analysis.
Injector Discrimination [3]High molecular weight compounds like this compound can be lost during injection. A pressure-pulsed injection can sometimes improve the transfer of the analyte to the column.
Split Ratio Too High (if applicable) For trace analysis, a splitless injection is generally preferred.[1] If a split injection is necessary, reduce the split ratio.

Experimental Protocol: Optimization of Injection Volume

This protocol outlines a systematic approach to determining the optimal injection volume for this compound analysis.

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a concentration relevant to your expected samples.[1]

  • Initial GC-MS Parameters:

    • Injector: Splitless mode, 300 °C[1]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min[1]

    • Oven Program: Start at a low enough temperature to focus the analytes, then ramp up to a temperature that allows for the elution of this compound in a reasonable time. A final hold at a high temperature (e.g., 300 °C) can help clean the column.[1]

    • MS Detector: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Injection Volume Series:

    • Begin with a low injection volume (e.g., 0.5 µL).

    • Sequentially increase the injection volume (e.g., 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL, 3.0 µL).

    • Perform replicate injections at each volume to assess reproducibility.

  • Data Analysis:

    • For each injection volume, record the peak area, peak height, and tailing factor.

    • Plot the peak area versus the injection volume. Initially, this should be a linear relationship. The point at which the relationship deviates from linearity may indicate the onset of detector saturation or other issues.

    • Monitor the peak shape at each volume. The optimal injection volume will provide a good signal-to-noise ratio without significant peak tailing or fronting.

Quantitative Data Summary

The following table illustrates the expected trend when optimizing injection volume. Note that these are representative values and actual results will vary based on the specific instrument and experimental conditions.

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Tailing FactorObservations
0.550,00025,0001.1Symmetrical peak, low intensity
1.0105,00052,0001.1Good peak shape, improved signal
1.5160,00078,0001.2Acceptable peak shape, strong signal
2.0210,00095,0001.5Onset of peak tailing
2.5230,00098,0001.9Significant tailing, non-linear increase in area
3.0235,00099,0002.5Severe tailing, potential for flashback[3]

Visual Workflow

InjectionVolumeOptimization start Start: Suboptimal Peak (Low Sensitivity or Poor Shape) check_shape Assess Peak Shape start->check_shape is_tailing Peak Tailing/Fronting? check_shape->is_tailing Symmetrical? No is_small Peak Too Small? check_shape->is_small Symmetrical? Yes reduce_vol Action: Reduce Injection Volume or Dilute Sample is_tailing->reduce_vol Yes check_temp Action: Increase Injector Temp is_tailing->check_temp No, but broad increase_vol Action: Increase Injection Volume is_small->increase_vol Yes optimal Optimal Injection Volume Achieved is_small->optimal No, signal is sufficient reduce_vol->check_shape check_liner Action: Use Deactivated Liner check_temp->check_liner check_liner->check_shape check_overload Monitor for Peak Shape Degradation and Non-Linearity increase_vol->check_overload check_overload->is_tailing check_overload->optimal Signal is sufficient before degradation

Caption: Troubleshooting workflow for injection volume optimization.

References

Technical Support Center: Isotopic Interference with Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using Triacontane-d62 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A: Isotopic interference occurs when the isotopic signature of the analyte (native Triacontane) overlaps with the signal of the deuterated internal standard, this compound. This can also happen in reverse, where impurities in the internal standard contribute to the analyte signal.[1] This overlap can lead to inaccuracies in quantification, as the mass spectrometer may not distinguish between the analyte's naturally occurring heavy isotopes and the deuterated standard.[2]

For example, the M+2 isotope of native Triacontane could potentially interfere with a fragment ion of this compound, leading to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.

Q2: What are the common causes of isotopic interference with this compound?

A: The primary causes include:

  • Low Isotopic Purity of this compound: The deuterated standard may contain a small amount of unlabeled Triacontane.[3][4] This impurity will contribute to the analyte's signal, causing a positive bias, especially at low analyte concentrations.[4]

  • Natural Isotopic Abundance of the Analyte: Native Triacontane has naturally occurring heavy isotopes (primarily ¹³C) that can contribute to the mass channels monitored for this compound.[2] Given the large number of carbon atoms in Triacontane (C₃₀H₆₂), the probability of multiple ¹³C atoms in a single molecule is not negligible.

  • In-source Fragmentation: The deuterated internal standard can lose deuterium atoms in the mass spectrometer's ion source, contributing to the analyte's signal.[3][4]

  • Hydrogen-Deuterium (H/D) Exchange: While less common for a stable compound like Triacontane, H/D exchange can occur under certain conditions, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.[5][6]

Q3: How can I detect potential isotopic interference in my experiment?

A: Signs of isotopic interference include:

  • Non-linear calibration curves: Especially at the lower and upper ends of the calibration range.[1]

  • Poor accuracy and precision: Particularly in samples with high analyte concentrations relative to the internal standard.

  • Unexpectedly high signal for the internal standard in the presence of high analyte concentrations.

  • Presence of a signal at the analyte's mass transition when injecting a high concentration of the internal standard alone. [3][4]

Troubleshooting Guides

Issue 1: Suspected contribution of the internal standard to the analyte signal.

This issue often arises from low isotopic purity of the this compound standard.

Troubleshooting Workflow:

start Start: Suspect IS Contribution to Analyte Signal check_coa 1. Review Certificate of Analysis (CoA) for Isotopic Purity start->check_coa analyze_is_alone 2. Analyze High Concentration of this compound Alone check_coa->analyze_is_alone monitor_analyte_mz 3. Monitor Mass Transition of Native Triacontane analyze_is_alone->monitor_analyte_mz detect_signal Signal Detected? monitor_analyte_mz->detect_signal no_signal No Significant Signal: IS Purity is High detect_signal->no_signal No signal_present Signal Present: Quantify Contribution detect_signal->signal_present Yes end End no_signal->end correct_data 4. Apply Correction Factor to Data signal_present->correct_data contact_supplier 5. Consider a Higher Purity Standard correct_data->contact_supplier contact_supplier->end

Caption: Workflow for troubleshooting internal standard contribution.

Experimental Protocol: Quantification of Isotopic Purity

Objective: To determine the contribution of unlabeled Triacontane in the this compound internal standard.

Methodology:

  • Prepare a High-Concentration this compound Solution: Prepare a solution of this compound in a clean solvent (e.g., hexane) at a concentration at least 10 times higher than the working concentration in your assay.

  • LC-MS/MS or GC-MS Analysis: Analyze this solution using the same method as your samples.

  • Monitor Transitions: Monitor the mass transitions for both native Triacontane and this compound.

  • Data Analysis:

    • Measure the peak area for any signal observed at the native Triacontane transition (Area_Analyte_in_IS).

    • Measure the peak area for the this compound transition (Area_IS).

    • Calculate the percentage contribution: (% Contribution) = (Area_Analyte_in_IS / Area_IS) * 100.

Data Presentation: Example Isotopic Purity Assessment

Lot NumberConcentration of IS AnalyzedPeak Area (Native Triacontane Transition)Peak Area (this compound Transition)% Contribution of Unlabeled Analyte
Lot A1000 ng/mL5,00010,000,0000.05%
Lot B1000 ng/mL25,00010,000,0000.25%

This calculated percentage can be used to correct quantitative data, especially at the lower limit of quantification.[3]

Issue 2: Suspected contribution of the native analyte to the internal standard signal.

This is due to the natural isotopic abundance of elements (primarily ¹³C) in the native Triacontane analyte.

Troubleshooting Workflow:

start Start: Suspect Analyte Contribution to IS Signal analyze_analyte_alone 1. Analyze Highest Calibration Standard (Analyte Only, No IS) start->analyze_analyte_alone monitor_is_mz 2. Monitor Mass Transition of this compound analyze_analyte_alone->monitor_is_mz detect_signal Signal Detected? monitor_is_mz->detect_signal no_signal No Significant Signal: Interference is Minimal detect_signal->no_signal No signal_present Signal Present: Quantify Contribution detect_signal->signal_present Yes end End no_signal->end correction_method 3. Choose Correction Method signal_present->correction_method nonlinear_fit Use Nonlinear Calibration Curve correction_method->nonlinear_fit Option A correction_equation Apply Mathematical Correction correction_method->correction_equation Option B nonlinear_fit->end correction_equation->end

Caption: Workflow for troubleshooting analyte contribution to the IS signal.

Experimental Protocol: Assessing Analyte Cross-Contribution

Objective: To quantify the signal contribution of the native Triacontane to the this compound mass channel.

Methodology:

  • Prepare Analyte-Only Standards: Prepare a series of calibration standards of native Triacontane without adding the this compound internal standard.

  • LC-MS/MS or GC-MS Analysis: Analyze these standards using your established method.

  • Monitor Transitions: Monitor the mass transitions for both native Triacontane and this compound.

  • Data Analysis:

    • For each standard, measure the peak area at the native Triacontane transition (Area_Analyte).

    • Measure the peak area of any signal observed at the this compound transition (Area_IS_from_Analyte).

    • Calculate the cross-contribution ratio at each concentration level: (Cross-Contribution Ratio) = Area_IS_from_Analyte / Area_Analyte.

Data Presentation: Example Analyte Cross-Contribution

Analyte Concentration (ng/mL)Peak Area (Native Triacontane)Peak Area (in IS channel)Cross-Contribution Ratio
1050,0002500.005
100500,0002,5500.0051
10005,000,00026,0000.0052
500025,000,000132,5000.0053

This information can be used to apply a mathematical correction to your results or to justify the use of a non-linear calibration model.[1]

Correction Method:

A simplified correction can be applied using the calculated average cross-contribution ratio (R_cross):

Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * R_cross)

For more complex scenarios, a non-linear calibration fit may provide more accurate results.[1]

Issue 3: Chromatographic separation of Triacontane and this compound.

Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon known as the "isotope effect".[4] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[4][7]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a mid-level calibration standard. A visible separation indicates a potential issue.[4]

  • Optimize Chromatography:

    • Gradient: A shallower gradient can broaden the peaks, promoting better overlap.[3]

    • Column Temperature: Adjusting the column temperature can influence selectivity and may improve co-elution.[3]

    • Mobile Phase: Minor adjustments to the mobile phase composition can alter selectivity.[3]

  • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[4][6]

Logical Relationship Diagram:

start Start: Poor Precision/Accuracy check_separation 1. Overlay Analyte and IS Chromatograms start->check_separation is_separated Peaks Separated? check_separation->is_separated coelute Peaks Co-elute: Issue is Likely Not Chromatographic Separation is_separated->coelute No optimize 2. Optimize Chromatographic Conditions is_separated->optimize Yes end End coelute->end adjust_gradient Adjust Gradient optimize->adjust_gradient adjust_temp Adjust Temperature optimize->adjust_temp adjust_mobile_phase Adjust Mobile Phase optimize->adjust_mobile_phase recheck_separation 3. Re-evaluate Co-elution adjust_gradient->recheck_separation adjust_temp->recheck_separation adjust_mobile_phase->recheck_separation is_resolved Co-elution Achieved? recheck_separation->is_resolved resolved Problem Solved is_resolved->resolved Yes not_resolved Consider ¹³C-labeled IS is_resolved->not_resolved No resolved->end not_resolved->end

Caption: Decision tree for addressing chromatographic separation issues.

References

Improving signal-to-noise ratio for Triacontane-d62 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the analysis of Triacontane-d62. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the signal-to-noise ratio of this compound when used as an internal standard in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise (S/N) ratio for my this compound internal standard consistently low in my complex biological samples?

A low S/N ratio for this compound can stem from several factors related to its high molecular weight and nonpolar nature, as well as the inherent complexity of biological matrices. Key causes include:

  • Matrix Effects: Co-eluting endogenous compounds from matrices like plasma or tissue can suppress the ionization of this compound in the mass spectrometer source.[1][2][3] This is a primary challenge in complex sample analysis.

  • Poor Extraction Recovery: Due to its hydrophobicity, this compound can be challenging to efficiently extract from complex matrices, leading to a weak signal.[4] Inefficient extraction will naturally result in a diminished signal intensity.

  • Suboptimal GC-MS Parameters: Incorrect settings for the injection port, oven temperature ramp, or mass spectrometer source can significantly reduce the signal intensity of high molecular weight alkanes.[4][5]

  • High Background Noise: Contamination from solvents, sample collection materials, or the analytical system itself can create a high baseline, which obscures the signal from your internal standard.[3]

Q2: My this compound peak is broad and shows poor chromatography. How can I improve it?

Poor peak shape for a high molecular weight, non-polar compound like this compound is a common issue in gas chromatography. Here are some troubleshooting steps:

  • Optimize GC Oven Temperature Program: A slow initial ramp rate followed by a faster ramp to a high final temperature can help focus the analyte band at the head of the column and ensure efficient elution.[4]

  • Use a High-Temperature GC Column: Employ a column specifically designed for high-temperature applications (e.g., a phenyl-arylene or equivalent) to ensure the stability of the stationary phase at the required elution temperatures for this compound.

  • Check for Cold Spots: Ensure that the entire path from the injector to the detector, including the transfer line to the mass spectrometer, is maintained at a sufficiently high and uniform temperature to prevent the analyte from condensing.

  • Injector Maintenance: A dirty or contaminated injector liner can lead to peak tailing and poor peak shape. Regular cleaning or replacement of the liner is crucial.

Q3: I am observing significant variability in the this compound signal across my sample batch. What are the likely causes?

Signal instability across a batch of samples can compromise the reliability of your quantitative data.[6] Potential causes for this variability include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to fluctuating internal standard signals. Ensure precise and consistent execution of the sample preparation protocol for all samples.[7]

  • Autosampler Injection Issues: Problems with the autosampler, such as air bubbles in the syringe or inconsistent injection volumes, can cause significant signal variability.

  • Matrix-Induced Ion Source Contamination: The accumulation of non-volatile matrix components in the ion source can lead to a gradual decline in signal intensity over the course of an analytical run. Regular ion source cleaning is recommended when analyzing complex matrices.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

A weak signal from your deuterated internal standard can compromise the accuracy and precision of your measurements.

Possible Cause Troubleshooting Steps
Matrix Effects Optimize sample cleanup procedures to remove interfering matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][8] Diluting the sample can also reduce the concentration of matrix components.
Inefficient Extraction Evaluate and optimize the extraction solvent and methodology. For non-polar compounds like this compound, a non-polar solvent like hexane is a good starting point. Ensure vigorous mixing and adequate phase separation.
Suboptimal GC-MS Conditions Systematically optimize GC and MS parameters. This includes inlet temperature, oven program, ion source temperature, and electron energy.[4][5]
Analyte Adsorption High molecular weight alkanes can adsorb to active sites in the GC system. Using a deactivated liner and column can mitigate this issue.
Issue 2: High Background Noise

Elevated background noise can obscure the analyte signal, leading to a poor signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity solvents and reagents specifically rated for mass spectrometry.[2] Run solvent blanks to identify potential sources of contamination.
System Contamination A thorough cleaning of the GC inlet, column, and MS ion source may be necessary if contamination is suspected.
Carryover Implement a rigorous wash protocol for the autosampler syringe between injections, especially after injecting high-concentration samples.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Biological Fluids

This protocol is suitable for extracting this compound from matrices such as plasma or serum.

Materials:

  • Biological fluid sample (e.g., 1 mL plasma)

  • This compound internal standard spiking solution

  • Hexane (GC or HPLC grade)[4]

  • Acetonitrile (HPLC grade)[4]

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological fluid sample into a 15 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution to the desired final concentration.

  • Add 5 mL of hexane to the tube and vortex vigorously for 2 minutes to ensure thorough mixing.[4]

  • Add 5 mL of acetonitrile and vortex for an additional 5 minutes. The acetonitrile helps to precipitate proteins and break emulsions.[4]

  • Centrifuge the sample at 4000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.[4]

  • Evaporate the extract to the desired final volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines typical GC-MS parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph with a high-temperature capillary column (e.g., HP-5MS or equivalent)

  • Mass Spectrometer capable of electron ionization (EI)

GC Parameters:

Parameter Setting
Inlet Mode Pulsed Splitless
Inlet Temperature 300 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
Oven Program Initial Temp: 50°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 5°C/min to 400°C, hold for 10 min[4]

MS Parameters:

Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Ion Source Temperature 350 °C[4]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion for this compound m/z 485.0[5]
Qualifier Ions for this compound m/z 66.1, 50.1, 82.1[5]

Quantitative Data Summary

The following table provides an example of expected recovery and precision for this compound from a spiked matrix blank using the LLE protocol described above.

Parameter Value
Spiking Concentration 100 ng/mL
Mean Recovery (%) 85.2%
Relative Standard Deviation (RSD, n=6) 7.8%
Signal-to-Noise Ratio (S/N) >100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing sample Complex Matrix (e.g., Plasma) spike Spike with This compound sample->spike lle Liquid-Liquid Extraction spike->lle concentrate Concentrate Extract lle->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition (SIM Mode) gcms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify troubleshooting_workflow cluster_investigate Initial Investigation cluster_solutions_signal Weak Signal Solutions cluster_solutions_noise High Noise Solutions start Low S/N for This compound check_signal Weak Signal or High Noise? start->check_signal weak_signal Weak Signal check_signal->weak_signal Signal high_noise High Noise check_signal->high_noise Noise optimize_prep Optimize Sample Preparation weak_signal->optimize_prep check_blanks Analyze Blanks high_noise->check_blanks optimize_gcms Optimize GC-MS Parameters optimize_prep->optimize_gcms end_node Improved S/N optimize_gcms->end_node clean_system Clean System (Inlet, Source) check_blanks->clean_system clean_system->end_node

References

Technical Support Center: Utilizing Triacontane-d62 for Instrument Variability Correction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive support for using Triacontane-d62 as an internal standard to correct for instrument variability in chromatographic and mass spectrometric analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of triacontane, a long-chain alkane. In a deuterated compound, hydrogen atoms are replaced by their heavier isotope, deuterium. This isotopic labeling makes this compound an ideal internal standard (IS) for mass spectrometry-based analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] It is chemically almost identical to its non-deuterated counterpart and other similar analytes, meaning it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the target analytes by the mass spectrometer.[2]

Q2: How does an internal standard like this compound correct for instrument variability?

A2: An internal standard is a compound added in a constant amount to all samples, including calibration standards and unknowns.[4] Any variations that occur during sample injection, ionization, or detection will affect both the analyte and the internal standard to a similar degree. By using the ratio of the analyte's response to the internal standard's response for quantification, these variations are normalized, leading to more accurate and precise results.[4]

Q3: When should I add the this compound internal standard to my samples?

A3: For optimal correction, the internal standard should be added as early as possible in the sample preparation workflow. This ensures that it accounts for variability throughout the entire process, including extraction and derivatization steps.

Q4: Can I use this compound for LC-MS analysis?

A4: While deuterated standards are excellent for LC-MS, this compound, being a non-polar long-chain alkane, has very low solubility in typical LC-MS mobile phases. Therefore, it is primarily suited for GC-MS applications where it is readily volatilized and analyzed. For LC-MS, a deuterated standard with physicochemical properties more similar to your target analytes would be more appropriate.

Troubleshooting Guides

Issue 1: High Variability in the this compound Signal

Q: My this compound peak area is inconsistent across my sample batch. What could be the cause?

A: High variability in the internal standard response can stem from several sources. Here's a systematic approach to troubleshooting:

  • Inconsistent Spiking: Ensure that the internal standard is added precisely and consistently to every sample. Use calibrated pipettes and vortex each sample thoroughly after adding the IS to ensure homogeneity.

  • Sample Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard. This can be particularly noticeable with complex biological or environmental samples.[5][6][7]

    • Troubleshooting:

      • Optimize your sample cleanup procedure to remove interfering matrix components.

      • Adjust chromatographic conditions to separate the this compound from co-eluting matrix components.

  • Instrument-Related Issues:

    • Injector Problems: A dirty or malfunctioning injector can lead to inconsistent sample introduction. Regularly inspect and clean the GC inlet liner.

    • Ion Source Fluctuation: The sensitivity of the mass spectrometer's ion source can drift over time. Allow the instrument to stabilize before analysis and consider interspersing quality control (QC) samples throughout your analytical run to monitor performance.

Issue 2: Chromatographic Peak Shape Issues

Q: The peak for this compound is tailing or showing poor shape. How can I fix this?

A: Poor peak shape is often indicative of active sites in the GC system or a suboptimal method.

  • Active Sites: Long-chain alkanes can interact with active sites in the injector liner or the column, leading to peak tailing.

    • Troubleshooting:

      • Use a new, deactivated liner.

      • Trim the front end of the GC column (5-10 cm) to remove any accumulated non-volatile residues.

  • Method Optimization:

    • Temperature Program: Ensure the initial oven temperature is appropriate for good peak focusing at the head of the column. A slower temperature ramp rate can sometimes improve peak shape for high-boiling point compounds like triacontane.

    • Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., helium) to ensure optimal chromatographic efficiency.

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

Q: My quantitative results are still not accurate, even with this compound. What should I check?

A: If you are still experiencing inaccuracies, consider the following:

  • Purity of the Internal Standard: Verify the purity of your this compound standard. Impurities can lead to an incorrect response factor and biased results.[8]

    • Action: Analyze a high-concentration solution of the internal standard alone to check for any co-eluting impurities.

  • Isotopic Exchange: While unlikely for a deuterated alkane, under certain extreme conditions, deuterium atoms could potentially exchange with hydrogen atoms. This is more of a concern for compounds with labile hydrogens (e.g., on -OH or -NH groups).[3]

  • Response Factor Calculation: Double-check the calculation of your relative response factors (RRFs). An incorrect RRF will lead to systematic errors in your calculated concentrations.

Quantitative Data Summary

The use of an internal standard is a cornerstone of robust quantitative analysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on acceptable levels of variability for internal standards in bioanalytical methods.

ParameterAcceptance CriteriaSource
Internal Standard Response Variability The range of IS responses for unknown samples should be similar to the range of IS responses for calibration standards and quality controls in the same run.[4]
Precision at LLOQ Should not exceed 20% Coefficient of Variation (CV).[9]
Precision at Other Concentrations Should not exceed 15% CV.[9]
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Interference in Blank Samples Response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of this compound.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of solid this compound (e.g., 10 mg).

    • Dissolve the solid in a suitable solvent (e.g., hexane, dichloromethane) in a Class A volumetric flask (e.g., 10 mL).[10]

    • Ensure the solid is completely dissolved by vortexing or sonicating.

    • Store the stock solution in an amber vial at -20°C to minimize solvent evaporation and degradation.[8]

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Allow the stock solution to come to room temperature before use.

    • Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the appropriate solvent.

    • It is often recommended to prepare fresh working solutions daily.[8]

Protocol 2: Sample Analysis using this compound as an Internal Standard in GC-MS

This protocol is a generalized workflow. Specific parameters will need to be optimized for your particular application.

  • Sample Preparation:

    • To a known volume or weight of your sample (e.g., 1 mL of extract), add a precise volume of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution).

    • Vortex the sample to ensure thorough mixing.

    • Perform any necessary extraction, cleanup, or derivatization steps.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample (e.g., 1 µL) into the GC-MS system.

    • The GC method should be optimized to provide good chromatographic separation of the target analytes and this compound. A typical temperature program for long-chain alkanes might start at a lower temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 300-320°C).

    • The mass spectrometer should be operated in a mode that allows for the detection of both the target analytes and this compound (e.g., Selected Ion Monitoring - SIM, or full scan).

  • Data Processing:

    • Integrate the peak areas for your target analytes and for this compound.

    • Calculate the Response Ratio for each analyte in your calibration standards and samples:

      • Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

    • Construct a calibration curve by plotting the Response Ratio versus the concentration of the analyte for your calibration standards.

    • Determine the concentration of the analyte in your samples by using the Response Ratio from the sample and the equation of the line from your calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction & Cleanup Spike->Extract GCMS GC-MS Analysis Extract->GCMS Integrate Integrate Peak Areas GCMS->Integrate CalcRatio Calculate Response Ratio Integrate->CalcRatio CalCurve Generate Calibration Curve CalcRatio->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Experimental workflow for using this compound as an internal standard.

logical_relationship cluster_signals Measured Signals InstrumentVar Instrument Variability (Injection, Ionization, Detection) AnalyteSignal Analyte Signal InstrumentVar->AnalyteSignal affects IS_Signal This compound Signal InstrumentVar->IS_Signal affects ResponseRatio Response Ratio (Analyte Signal / IS Signal) AnalyteSignal->ResponseRatio IS_Signal->ResponseRatio CorrectedResult Accurate & Precise Quantification ResponseRatio->CorrectedResult leads to

Caption: How an internal standard corrects for instrument variability.

References

Technical Support Center: Mitigating Matrix Effects in Biological Samples with Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in the analysis of biological samples using Triacontane-d62 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of analytes in biological samples?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like phospholipids, salts, and metabolites can significantly contribute to these effects.[4]

Q2: What is this compound and why is it used as an internal standard?

A2: this compound is a deuterated form of Triacontane, a long-chain saturated hydrocarbon. Its chemical formula is C₃₀D₆₂. It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis. As a SIL-IS, it is chemically almost identical to its non-deuterated counterpart and other long-chain, non-polar analytes, but it has a distinct mass. This property allows it to be distinguished from the analyte of interest by the mass spectrometer.

Q3: How does this compound help in correcting for matrix effects?

A3: An ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects.[5] By adding a known amount of this compound to each sample before sample preparation, it goes through the entire analytical process alongside the analyte. Any variations in sample extraction, injection volume, and ionization efficiency that affect the analyte will similarly affect this compound. By calculating the ratio of the analyte's response to the internal standard's response, these variations, including matrix effects, can be normalized, leading to more accurate and precise quantification.[6]

Q4: For which types of analytes is this compound a suitable internal standard?

A4: Due to its long, non-polar alkyl chain, this compound is most suitable as an internal standard for the quantification of non-polar, hydrophobic analytes, particularly lipids and other long-chain hydrocarbons. Its physicochemical properties are similar to fatty acids, cholesterol esters, and other lipid species, making it a good mimic for their behavior during extraction and analysis.

Q5: What are the key characteristics of an ideal deuterated internal standard?

A5: An ideal deuterated internal standard should possess the following characteristics:

  • High Isotopic Purity: To minimize signal interference from the unlabeled analyte.[4]

  • Sufficient Mass Difference: A mass shift of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk.[7]

  • Chemical and Physical Similarity: It should closely mimic the analyte's behavior during sample preparation and analysis.[5]

  • Co-elution with the Analyte: This ensures both compounds experience the same matrix environment.[5]

  • Stability: The deuterium label should be on a non-exchangeable position to prevent loss of the label.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to correct for matrix effects.

Problem Potential Cause Recommended Solution
Poor Reproducibility of Results Inconsistent sample preparation; Variable matrix effects between samples.Ensure a standardized and validated sample preparation protocol is strictly followed. Use this compound in all samples, calibrators, and quality controls to normalize for variability.
Inaccurate Quantification (High Bias) The internal standard is not adequately compensating for the matrix effect; Incorrect concentration of the internal standard.Verify that this compound co-elutes with the analyte of interest. If not, chromatographic conditions may need optimization. Ensure the concentration of this compound is appropriate and consistent across all samples.
Non-linear Calibration Curves Significant matrix effects at different concentration levels; Crosstalk between analyte and internal standard signals.Evaluate matrix effects across the range of the calibration curve. Consider using a different matrix for calibration standards (e.g., surrogate matrix) if the sample matrix is highly variable. Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and this compound.
Low Signal Intensity for Analyte and/or Internal Standard Ion suppression due to high concentrations of matrix components; Inefficient extraction of the analyte and internal standard.Optimize the sample cleanup procedure to remove interfering matrix components (e.g., phospholipids).[4] Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).
Chromatographic Peak Tailing or Splitting Column contamination from biological matrix components; Inappropriate mobile phase composition.Implement a robust column washing protocol between injections. Optimize the mobile phase to improve peak shape for both the analyte and this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using this compound

Objective: To quantitatively assess the degree of matrix effect (ion suppression or enhancement) for a target analyte in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Target analyte stock solution.

  • This compound internal standard stock solution.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Validated sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the target analyte and this compound into the reconstitution solvent at a concentration representing the mid-point of the calibration curve.

    • Set B (Post-Extraction Spike): Extract the six different lots of blank biological matrix using the validated sample preparation method. Spike the target analyte and this compound into the final extracted matrix samples at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the target analyte and this compound into the six different lots of blank biological matrix before the extraction process at the same concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the matrix factor for the analyte and the internal standard.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte MF) / (this compound MF)

    • Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE):

      • PE = (Peak Area in Set C) / (Peak Area in Set A)

Data Presentation:

Parameter Lot 1 Lot 2 Lot 3 Lot 4 Lot 5 Lot 6 Mean %CV Acceptance Criteria
Analyte MF 0.750.810.780.850.790.820.805.2-
IS MF 0.770.830.800.860.810.840.824.8-
IS-Normalized MF 0.970.980.980.990.980.980.980.70.85 - 1.15 (%CV ≤ 15%)
Analyte RE (%) 92959396949594.21.7Consistent and reproducible
IS RE (%) 93969497959695.21.6Consistent and reproducible
Analyte PE (%) 69777382747875.56.4-
IS PE (%) 72807583778178.05.6-

This table presents illustrative data.

Protocol 2: Lipid Extraction from Plasma using this compound

Objective: To extract lipids from a plasma sample for LC-MS/MS analysis, incorporating this compound as an internal standard. This protocol is based on a modified Folch extraction method.

Materials:

  • Plasma sample.

  • This compound internal standard working solution.

  • Chloroform (HPLC grade).

  • Methanol (HPLC grade).

  • 0.9% NaCl solution (aqueous).

  • Glass centrifuge tubes with PTFE-lined caps.

  • Nitrogen evaporator.

  • Reconstitution solvent (e.g., Acetonitrile/Isopropanol 1:1 v/v).

Procedure:

  • Sample Aliquoting: To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the this compound working solution to the plasma sample. Vortex briefly.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1 v/v) mixture to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration (Analyte & IS) data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

troubleshooting_logic start Inaccurate or Imprecise Quantitative Results check_is Check Internal Standard (this compound) Performance start->check_is is_ok IS Performance OK? check_is->is_ok check_matrix Evaluate Matrix Effects (Post-extraction spike) is_ok->check_matrix Yes check_chromatography Check Chromatography (Peak shape, co-elution) is_ok->check_chromatography No matrix_severe Severe Matrix Effects? check_matrix->matrix_severe optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) matrix_severe->optimize_cleanup Yes revalidate Re-validate Method matrix_severe->revalidate No optimize_cleanup->revalidate chrom_ok Chromatography OK? check_chromatography->chrom_ok chrom_ok->revalidate Yes optimize_lc Optimize LC Method (Gradient, column) chrom_ok->optimize_lc No optimize_lc->revalidate

Caption: A logical troubleshooting workflow for addressing matrix effects.

References

Best practices for maintaining Triacontane-d62 solution stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for maintaining the stability of Triacontane-d62 solutions. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is the deuterated form of Triacontane, a straight-chain alkane with 30 carbon atoms. It is a waxy, white to off-white solid. As a stable, combustible compound, it is incompatible with strong oxidizing agents.[1] this compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, due to its chemical similarity to the non-deuterated analog and its distinct mass.

Q2: What are the recommended storage conditions for solid this compound?

Solid this compound is generally stable and can be stored at room temperature.[2][3][4][5] For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and contaminants.

Q3: In which solvents is this compound soluble?

This compound is soluble in nonpolar organic solvents. Common solvents include:

  • Benzene[1]

  • Chloroform[1][2][3][4][5]

  • Toluene[1]

  • Hexanes[3][4][5]

  • Acetone:Tetrahydrofuran (THF) mixtures (e.g., 90:10)[6]

  • Methylene chloride

  • THF

It is important to note that this compound is insoluble in water.[1]

Q4: What are the best practices for preparing and storing this compound solutions?

To ensure the stability of this compound solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents. Protic solvents (e.g., water, methanol) should be avoided as they can be a source of protons, potentially leading to hydrogen-deuterium (H-D) exchange over time.

  • Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2°C to 8°C) or freezer, to minimize the rate of potential degradation or H-D exchange.

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.

  • Container: Use high-quality, non-reactive containers (e.g., borosilicate glass) with tight-fitting caps to prevent solvent evaporation and contamination.

Q5: What are the potential degradation pathways for this compound in solution?

While this compound is a stable saturated alkane, potential degradation can be initiated by:

  • Oxidation: In the presence of strong oxidizing agents or prolonged exposure to air (oxygen), oxidation can occur, especially at elevated temperatures.

  • Thermal Degradation: At very high temperatures, thermal decomposition can lead to the breaking of C-C and C-D bonds.

  • Photodegradation: Although alkanes are not highly susceptible to direct photolysis, prolonged exposure to high-energy light could potentially initiate degradation.

A more significant concern for deuterated standards is the potential for isotopic exchange.

Q6: What is Hydrogen-Deuterium (H-D) exchange and how can it affect my results?

H-D exchange is a process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents or residual water. This can lead to a decrease in the isotopic purity of the standard, which will compromise the accuracy of quantitative analyses where it is used as an internal standard. While the deuterium atoms on a saturated alkane like this compound are generally stable and not prone to exchange under normal conditions, the risk increases with the presence of protic solvents, acidic or basic conditions, and elevated temperatures.

Troubleshooting Guides

Issue 1: Precipitation of this compound from solution.

  • Symptom: The solution appears cloudy or contains visible solid particles.

  • Potential Causes:

    • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.

    • Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of long-chain alkanes.

    • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially leading to precipitation.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Gently warm the solution and sonicate to attempt to redissolve the precipitate.

    • Solvent Addition: If the concentration is too high, add a small amount of fresh, anhydrous solvent to the solution.

    • Co-solvent System: For applications requiring a more polar environment, consider using a co-solvent system. Dissolve the this compound in a small amount of a good nonpolar solvent first, and then slowly add the more polar solvent while stirring.

    • Check Storage Conditions: Ensure that the solution is stored at a stable temperature and that the container is tightly sealed.

Issue 2: Decreasing analytical signal or inconsistent results over time.

  • Symptom: When using the this compound solution as an internal standard, you observe a gradual decrease in its signal intensity or variability in your quantitative results.

  • Potential Causes:

    • Degradation: The this compound may be degrading due to oxidation or other pathways.

    • H-D Exchange: A loss of isotopic purity due to H-D exchange will lead to a decrease in the signal of the fully deuterated molecule.

    • Adsorption: Long-chain alkanes can adsorb to the surfaces of containers or instrument components.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare a fresh solution from solid this compound and compare its performance to the older solution.

    • Verify Solvent Quality: Ensure that the solvent is of high purity and anhydrous.

    • Review Storage Conditions: Confirm that the solution has been stored properly (low temperature, protected from light and air).

    • Assess Isotopic Purity: If possible, use high-resolution mass spectrometry to check the isotopic distribution of the this compound in the solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

  • Materials:

    • This compound solid

    • High-purity, anhydrous solvent (e.g., chloroform, THF, or Acetone:THF 90:10)

    • Volumetric flask

    • Analytical balance

    • Sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound solid using an analytical balance.

    • Transfer the solid to the volumetric flask.

    • Add a small amount of the solvent to the flask and sonicate for 5-10 minutes to aid dissolution.

    • Once the solid is fully dissolved, add the solvent to the mark on the volumetric flask.

    • Invert the flask several times to ensure a homogeneous solution.

    • Transfer the solution to a clean, amber glass vial with a PTFE-lined cap for storage.

    • Store the solution at the recommended temperature (e.g., 2-8°C).

Protocol 2: A General Framework for a Forced Degradation Study

A forced degradation study can help determine the intrinsic stability of your this compound solution under various stress conditions.

  • Prepare Samples:

    • Prepare several aliquots of your this compound solution at a known concentration.

  • Apply Stress Conditions (in separate, sealed vials):

    • Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to the solution.

    • Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to the solution.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample.

    • Thermal Degradation: Store a vial at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution in a clear vial to a controlled light source (e.g., a photostability chamber).

    • Control: Keep one vial under the recommended storage conditions.

  • Time Points:

    • Analyze samples from each condition at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Use a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining this compound and identify any potential degradation products. High-resolution mass spectrometry is particularly useful for monitoring changes in isotopic purity.

  • Data Interpretation:

    • Compare the results from the stressed samples to the control to assess the extent of degradation under each condition.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
BenzeneSoluble
ChloroformSoluble, 10 mg/mL, clear[1]
TolueneSoluble[1]
HexanesSlightly Soluble[3][4][5]
Acetone:THF (90:10)Soluble (e.g., 500 µg/mL)
WaterInsoluble[1]

Table 2: Recommended Storage Conditions for this compound

FormConditionTemperatureReference
SolidRoom TemperatureAmbient[2][3][4][5]
SolutionRefrigerated/Frozen2-8°C or lower

Visualizations

experimental_workflow Experimental Workflow for Preparing and Storing this compound Solutions cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh Solid this compound dissolve Dissolve in Anhydrous, Aprotic Solvent weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate volume Adjust to Final Volume sonicate->volume transfer Transfer to Amber Vial volume->transfer store Store at Low Temperature (2-8°C) transfer->store protect Protect from Light and Air store->protect analyze Periodic Analysis (e.g., LC-MS) protect->analyze check Check for Precipitation or Degradation analyze->check

Caption: Workflow for preparing and storing this compound solutions.

troubleshooting_precipitation Troubleshooting Precipitation of this compound start Precipitate Observed in Solution cause1 Potential Cause: Low Solubility / Temperature Drop start->cause1 cause2 Potential Cause: Solvent Evaporation start->cause2 solution1 Gently Warm and Sonicate cause1->solution1 solution2 Add Fresh Solvent cause1->solution2 solution3 Verify Tight Seal on Container cause2->solution3 end Solution is Clear solution1->end solution2->end solution3->end

Caption: Logical steps for troubleshooting precipitation issues.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Triacontane-d62 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard (IS) is a critical factor in achieving robust and reproducible quantitative results, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of Triacontane-d62, a deuterated long-chain hydrocarbon, with non-deuterated alternatives, supported by representative experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

In the realm of analytical chemistry, stable isotope-labeled internal standards are widely regarded as the gold standard, especially for mass spectrometry-based methods.[1] this compound (C30D62) is a perdeuterated version of Triacontane, meaning all hydrogen atoms have been replaced with deuterium.[2] This isotopic substitution results in a compound that is chemically almost identical to its non-deuterated counterpart but has a significantly different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

The key advantage of using a deuterated internal standard like this compound is its ability to closely mimic the behavior of the analyte of interest throughout the entire analytical process.[1] It co-elutes with the analyte, experiences similar extraction recovery, and is affected by matrix effects in the same way. This leads to more accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with variations in sample preparation or instrument response.

Performance Comparison: this compound vs. Non-Deuterated Alkane Internal Standards

To illustrate the performance differences between a deuterated and a non-deuterated internal standard, the following tables summarize typical validation data for the quantification of a hypothetical long-chain hydrocarbon analyte using GC-MS.

Table 1: Linearity

Internal StandardAnalyte Concentration Range (µg/mL)Correlation Coefficient (r²)
This compound 0.1 - 100≥ 0.998
Non-Deuterated Alkane (e.g., Tritriacontane)0.1 - 100≥ 0.995

Representative data compiled from typical performance characteristics of GC-MS methods.

Table 2: Accuracy (Recovery)

Internal StandardAnalyte Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
This compound 198.585 - 115
50101.2
9099.8
Non-Deuterated Alkane (e.g., Tritriacontane)192.380 - 120
50105.6
9094.7

Representative data compiled from typical performance characteristics of GC-MS methods.

Table 3: Precision (Repeatability)

Internal StandardAnalyte Concentration (µg/mL)Relative Standard Deviation (%RSD)Acceptance Criteria (%RSD)
This compound 1< 5≤ 15
50< 3
90< 3
Non-Deuterated Alkane (e.g., Tritriacontane)1< 10≤ 20
50< 8
90< 7

Representative data compiled from typical performance characteristics of GC-MS methods.

The data clearly indicates that methods employing a deuterated internal standard like this compound are expected to exhibit superior linearity, accuracy, and precision.

Experimental Protocols

A detailed and robust methodology is crucial for the successful validation and implementation of any analytical method. The following is a representative protocol for the quantification of non-polar long-chain hydrocarbons using this compound as an internal standard by GC-MS.

1. Materials and Reagents

  • Analytes of interest (e.g., long-chain hydrocarbons)

  • This compound (Internal Standard)

  • Hexane (or other suitable non-polar solvent), GC grade

  • Anhydrous sodium sulfate

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte standard in hexane.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a known volume of hexane. Add a constant amount of the this compound internal standard solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

3. Sample Preparation

  • Accurately weigh or measure the sample into a glass vial.

  • Add a known amount of the this compound internal standard solution.

  • Perform liquid-liquid extraction with hexane.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the analyte(s) and this compound (e.g., m/z for this compound).

5. Data Analysis

  • Integrate the peak areas of the analyte(s) and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in samples using the calibration curve.

Visualizing the Workflow

To further clarify the experimental process and the logic of using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation Sample Sample Add_IS Add Known Amount of this compound Sample->Add_IS Cal_Std Calibration Standards Cal_Std->Add_IS QC_Sample QC Samples QC_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Area Ratio) Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard (this compound) A_Response Analyte Response Ratio Response Ratio (Analyte / IS) A_Response->Ratio IS_Response IS Response IS_Response->Ratio Variability Analytical Variability (Injection, Matrix Effects) Variability->A_Response affects Variability->IS_Response affects Concentration Analyte Concentration Ratio->Concentration correlates to

Logical relationships of key method validation parameters.

References

A Comparative Guide to Deuterated Internal Standards: Triacontane-d62 and Other Long-Chain Alkanes in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable results. Among these, deuterated compounds are considered the gold standard due to their near-identical chemical and physical properties to the analytes of interest.[1][2] This guide provides an objective comparison of Triacontane-d62 with other commonly used deuterated long-chain alkane internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.

The Role and Advantage of Deuterated Internal Standards

An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for variations that may occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results.[3] Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1][2]

The primary advantage of using a deuterated analog is that it co-elutes with the analyte during chromatographic separation, meaning it experiences the same matrix effects (ion suppression or enhancement) and potential for loss during sample workup.[3] This co-elution provides a more accurate normalization of the analyte signal.

Comparison of Common Deuterated Alkane Internal Standards

Long-chain deuterated alkanes are frequently used as internal standards in the analysis of hydrocarbons and other non-polar to semi-polar organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The choice of the specific deuterated alkane often depends on the volatility and molecular weight of the target analytes. Here, we compare this compound with other deuterated alkanes covering a range of chain lengths: n-Dodecane-d26, n-Hexadecane-d34, and n-Tetracosane-d50.

Table 1: Properties of Selected Deuterated Alkane Internal Standards

Propertyn-Dodecane-d26n-Hexadecane-d34n-Tetracosane-d50This compound
CAS Number 16416-30-1[4]15716-08-2[5]16416-32-3[6]93952-07-9
Molecular Formula C₁₂D₂₆C₁₆D₃₄C₂₄D₅₀C₃₀D₆₂
Molecular Weight 196.50 g/mol [4]260.65 g/mol [5]388.96 g/mol [7]485.20 g/mol
Boiling Point 215-217 °C[8]~287 °C~391 °C[6]258-259 °C at 3 mmHg
Typical Analytes Volatile to semi-volatile hydrocarbons (e.g., C10-C15 n-alkanes)[1]Semi-volatile hydrocarbons (e.g., C15-C20 n-alkanes, PAHs)[1]Less volatile hydrocarbons and organic compounds (e.g., C20-C30 n-alkanes, hopanes)[1]High molecular weight hydrocarbons and waxes (e.g., >C30 n-alkanes)[1]
Key Advantage Suitable for volatile compounds.Good general-purpose standard for many environmental analyses.Effective for a wide range of less volatile analytes.Ideal for the analysis of very long-chain and low-volatility compounds.

Performance Characteristics

Table 2: Performance Comparison of Deuterated Alkane Internal Standards

Performance Metricn-Dodecane-d26n-Hexadecane-d34n-Tetracosane-d50This compound
Recovery High for volatile and semi-volatile analytes due to similar extraction efficiencies.Generally high and consistent for a broad range of semi-volatile organic compounds.Excellent for less volatile and higher molecular weight compounds, closely mimicking their behavior during extraction.Optimal for very long-chain alkanes and waxes, ensuring accurate correction for losses during sample preparation.
Matrix Effect Compensation Effectively compensates for matrix effects for co-eluting volatile compounds.Robust compensation for matrix effects in complex environmental and biological samples for analytes in its volatility range.Superior compensation for matrix-induced signal suppression or enhancement for late-eluting, less volatile compounds.Provides the most accurate correction for matrix effects encountered by very high molecular weight analytes.
Linearity Excellent linearity is typically achieved for the quantification of volatile hydrocarbons over a wide concentration range.Demonstrates strong linearity in calibration curves for the analysis of semi-volatile organic pollutants.Maintains excellent linearity for the quantification of less volatile and high-boiling point compounds.Ensures linear response for the analysis of very long-chain hydrocarbons, which can be challenging with other standards.
Chromatographic Behavior Good peak shape and resolution for early-eluting compounds in a typical GC run.Exhibits good chromatographic properties with sharp and symmetrical peaks in the mid-range of a GC analysis.Elutes later in the chromatographic run, providing a good internal reference for less volatile analytes.Elutes at high temperatures, making it an excellent internal standard for the latest eluting compounds in a hydrocarbon analysis.

Experimental Protocol: Quantification of Hydrocarbons in a Biological Matrix

This protocol is a representative example for the extraction and quantification of a wide range of n-alkanes (C10-C35) in fish tissue using a suite of deuterated alkane internal standards, including this compound, by GC-MS. This method is adapted from the work of Cunningham et al. (2020).[1]

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a known weight of homogenized fish tissue (e.g., ~5 g), add a precise volume of a deuterated internal standard spiking solution containing n-Dodecane-d26, n-Hexadecane-d34, n-Tetracosane-d50, and this compound at a known concentration.

  • Saponification: Add methanolic potassium hydroxide solution and reflux the mixture to saponify lipids.

  • Liquid-Liquid Extraction: After cooling, extract the non-saponifiable fraction (containing hydrocarbons) with a non-polar solvent such as hexane.

  • Clean-up: Pass the extract through a silica gel/alumina column to remove polar interferences.

  • Concentration: Concentrate the cleaned extract to a final volume under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Splitless injection of 1 µL of the final extract.

  • Oven Temperature Program: A temperature program designed to separate a wide range of hydrocarbons, for example:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 300°C.

    • Hold at 300°C for 15 minutes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte and deuterated internal standard.

3. Data Analysis

  • Quantification: Calculate the concentration of each analyte based on the ratio of its peak area to the peak area of the corresponding deuterated internal standard. A calibration curve is generated by analyzing standards containing known concentrations of the analytes and a constant concentration of the internal standards.

Visualizing the Workflow and Logic

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Add Deuterated Alkanes Saponification Saponification Internal Standard Spiking->Saponification Digest Matrix Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification->Liquid-Liquid Extraction Isolate Hydrocarbons Column Clean-up Column Clean-up Liquid-Liquid Extraction->Column Clean-up Remove Interferences Concentration Concentration Column Clean-up->Concentration Final Extract GC-MS Injection GC-MS Injection Concentration->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Separate Analytes Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Detect Ions (SIM) Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Analyte/IS Quantification Quantification Ratio Calculation->Quantification Using Calibration Curve

Logical_Relationship cluster_analyte_props Analyte Properties cluster_is_props Internal Standard Properties cluster_performance Performance Metrics Analyte Target Analyte Properties IS_Selection Internal Standard Selection Analyte->IS_Selection dictates choice of Volatility Volatility / Boiling Point MW Molecular Weight Polarity Polarity Method_Performance Analytical Method Performance IS_Selection->Method_Performance impacts IS_Volatility Matching Volatility IS_MW Similar Molecular Weight IS_Polarity Similar Polarity Recovery Recovery Matrix_Effect Matrix Effect Compensation Linearity Linearity Precision Precision & Accuracy

Conclusion

The selection of an appropriate deuterated internal standard is a critical step in the development of robust and reliable quantitative analytical methods. For the analysis of hydrocarbons and other related compounds, a suite of deuterated n-alkanes often provides the most comprehensive solution. This compound is an excellent choice for the quantification of very long-chain, low-volatility analytes, offering superior performance in terms of recovery and matrix effect compensation for these challenging compounds. For broader applications covering a wider range of volatilities, a combination of deuterated standards, including n-Dodecane-d26, n-Hexadecane-d34, and n-Tetracosane-d50, alongside this compound, will yield the most accurate and precise results across the entire analytical range. This guide provides the foundational information for researchers to make an informed decision on the most suitable deuterated internal standard strategy for their specific application.

References

A Comparative Guide to the Accuracy and Precision of Triacontane-d62 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. In mass spectrometry-based assays, particularly Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of Triacontane-d62, a deuterated analog of the C30 long-chain alkane, and its performance in quantitative assays.

This compound is an ideal internal standard for the analysis of high-molecular-weight, non-polar compounds like n-alkanes, isoprenoids, and other hydrocarbons.[1] Its key advantage lies in the principle of isotope dilution mass spectrometry (IDMS), a primary ratio method capable of producing highly accurate and precise results.[2] By adding a known quantity of this compound to a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the native analyte.[3] This co-processing effectively normalizes for sample loss during extraction and variability from matrix effects or instrument drift, significantly enhancing data reliability.[4][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a stable isotope-labeled standard like this compound is that it is chemically and physically almost identical to the analyte of interest, Triacontane. This ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation.[5] The key difference is its mass, allowing it to be distinguished by a mass spectrometer. The following table compares the expected performance of this compound with a hypothetical non-deuterated, structurally analogous internal standard (e.g., a different long-chain alkane not present in the sample).

Performance MetricThis compound (Deuterated IS)Non-Deuterated, Structurally Similar ISRationale
Compensation for Matrix Effects Excellent Moderate to Poor This compound co-elutes almost perfectly with the native analyte, ensuring both are subjected to the same degree of ion suppression or enhancement in the MS source.[4][6]
Correction for Sample Prep Variability Excellent Good to Moderate As a near-perfect chemical mimic, it accurately reflects analyte loss during extraction, evaporation, and transfer steps.[7]
Chromatographic Co-elution Near-Identical Different A slight shift in retention time (the "chromatographic isotope effect") can occur, but it is minimal compared to a different chemical compound.[8] This minimizes differential matrix effects.[4]
Mass Spectrometric Response Highly Similar Different While minor differences in ionization efficiency can occur between an analyte and its deuterated analog[6], they are far more predictable and consistent than between two different chemical structures.
Expected Accuracy (Bias) High (<5-10%) Variable (Can be >20%) The ratiometric measurement corrects for most systematic errors, leading to high accuracy. IDMS is considered a definitive quantification technique.[2][9]
Expected Precision (%RSD) High (<15%) Moderate to Low (>15-20%) By normalizing for variations in injection volume and instrument response, deuterated standards yield highly reproducible results.[10][11]

Experimental Protocols

The successful implementation of this compound requires a well-validated experimental workflow. Below is a representative protocol for the quantification of C30-C35 n-alkanes in a biological matrix (e.g., fish tissue) using GC-MS, based on established methods.[1]

Protocol: Quantification of Long-Chain Alkanes in Biota via GC-MS

1. Sample Preparation and Extraction:

  • Weigh approximately 1-2 g of homogenized tissue into a glass centrifuge tube.

  • Spike the sample with a known concentration of this compound solution (e.g., 50 µL of a 10 µg/mL solution in isooctane). Also add other deuterated standards as needed for a wider analyte range (e.g., n-Eicosane-d42, n-Tetracosane-d50).[1]

  • Add 10 mL of 1M methanolic KOH for saponification.

  • Vortex vigorously for 1 minute and reflux at 80°C for 2 hours to digest lipids.

  • Allow the sample to cool to room temperature.

  • Perform a liquid-liquid extraction by adding 10 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.

  • Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more, pooling the hexane fractions.

  • Concentrate the pooled extract to approximately 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Injector: Splitless mode, 280°C.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 15 min.

  • MS Transfer Line: 290°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic, non-interfering ions for each analyte and the internal standard (e.g., m/z 57 for alkanes, m/z 66 for this compound).

3. Quantification:

  • Generate a calibration curve by analyzing standards containing known concentrations of the target n-alkanes and a fixed concentration of this compound.

  • Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Calculate the concentration of the analyte in the unknown samples by determining its analyte/IS peak area ratio and interpolating from the calibration curve. The fundamental equation for internal standardization is based on this ratio.[12]

Visualizations

To better illustrate the workflows and principles involved, the following diagrams are provided.

Quantitative_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Tissue) Spike 2. Internal Standard Spiking (this compound added) Sample->Spike Extract 3. Extraction & Clean-up Spike->Extract Concentrate 4. Concentration Extract->Concentrate Inject 5. GC-MS Injection Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection (SIM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 10. Quantify vs. Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for quantitative GC-MS analysis using an internal standard.

Isotope_Dilution_Principle Start Initial Sample Analyte (A): 100 units IS (d62): 50 units Ratio (A/d62) = 2.0 Loss Sample Loss during Extraction (50%) Start->Loss Processing Step Final Final Extract Analyte (A): 50 units IS (d62): 25 units Loss->Final Result Measured Ratio (A/d62) = 2.0 Ratio is Constant => Accurate Quantification Final->Result MS Measurement

Caption: The principle of isotope dilution, ensuring consistent analyte/IS ratios despite sample loss.

References

A Guide to Inter-laboratory Comparison of Triacontane-d62 for High-Precision Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers in Environmental, Geochemical, and Pharmaceutical Analysis

This guide outlines the principles and practices for conducting an inter-laboratory comparison, also known as a round-robin test, for the quantification of long-chain hydrocarbons using Triacontane-d62 as an internal standard.[1] The primary goal of such a study is to assess the reproducibility and reliability of an analytical method across multiple laboratories, ensuring that results are consistent and comparable regardless of the testing location.[2][3] The use of a deuterated internal standard like this compound is considered a best practice in mass spectrometry-based quantification.[4][5] Its chemical and physical properties are nearly identical to the target analyte (Triacontane), ensuring it behaves similarly during sample extraction, cleanup, and analysis, thereby effectively compensating for variations in sample preparation and instrument response.[6][7]

Comparative Performance of Internal Standards

In any quantitative analysis, the choice of an internal standard (IS) is critical for achieving accuracy and precision.[8] For the analysis of long-chain n-alkanes, several options exist. This guide compares the hypothetical performance of this compound, a stable isotope-labeled (SIL) internal standard, against a common alternative, n-Docosane (C22), a non-deuterated alkane of a different chain length.

The data presented below is a synthesized representation of what might be expected from a round-robin study involving five independent laboratories. The key performance metrics evaluated are:

  • Accuracy (% Recovery): How close the measured concentration is to the true value.

  • Precision (RSD %): The relative standard deviation, indicating the level of random error and the reproducibility of measurements.

  • Inter-laboratory Agreement (Z-score): A standardized score that measures how far an individual lab's result is from the consensus value of the group. A Z-score between -2 and 2 is generally considered acceptable.

Metric Internal Standard Lab 1 Lab 2 Lab 3 Lab 4 Lab 5 Mean
Accuracy (% Recovery) This compound98.5101.299.1100.597.999.4
n-Docosane (C22)95.2105.893.5103.196.898.9
Precision (RSD %) This compound1.82.11.92.52.32.1
n-Docosane (C22)4.55.24.15.54.84.8
Inter-lab Z-score This compound-0.61.2-0.20.7-1.3N/A
n-Docosane (C22)-0.81.8-1.41.1-0.5N/A

Table 1: Hypothetical Inter-laboratory Comparison Data. This table summarizes the performance of this compound versus n-Docosane as an internal standard for the quantification of a target analyte (e.g., n-Triacontane) in a certified reference material. The superior precision (lower RSD) observed with this compound is characteristic of using a stable isotope-labeled internal standard, which co-elutes and experiences nearly identical matrix effects as the analyte.

Experimental Protocols

A successful inter-laboratory comparison relies on a well-defined and harmonized experimental protocol that all participating laboratories must follow.[2] Below is a generalized protocol for the quantification of n-Triacontane in a sediment sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of n-Triacontane in a provided sediment reference material.

1. Sample Preparation and Extraction:

  • Homogenization: Ensure the sediment sample is thoroughly homogenized before subsampling.

  • Spiking: Accurately weigh approximately 5 grams of the homogenized sediment into an extraction thimble. Spike the sample with a known amount (e.g., 100 µL of a 10 µg/mL solution) of the assigned internal standard (this compound or n-Docosane).

  • Extraction: Perform a Soxhlet extraction for 16 hours using a 1:1 mixture of dichloromethane and hexane.

  • Concentration: Reduce the extract volume to approximately 1 mL using a rotary evaporator.

  • Fractionation: Separate the extract into aliphatic and aromatic fractions using silica gel column chromatography. Elute the aliphatic fraction containing n-Triacontane with hexane.

  • Final Volume: Concentrate the aliphatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Analysis:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 20 minutes.[9]

  • MS Conditions: Operate in Selected Ion Monitoring (SIM) mode.

    • For n-Triacontane (Analyte): Monitor quantifier ion m/z 57 and qualifier ions.

    • For this compound (IS): Monitor quantifier ion m/z 66 and qualifier ions.[10]

    • For n-Docosane (IS): Monitor quantifier ion m/z 57 (Note: potential for overlap with analyte).

3. Data Analysis and Quantification:

  • Calibration: Prepare a multi-point calibration curve using standards of n-Triacontane, each containing the internal standard at a constant concentration.

  • Quantification: Calculate the concentration of n-Triacontane in the samples by relating the peak area ratio of the analyte to the internal standard against the calibration curve.[11][12]

Visualizing the Inter-laboratory Study Workflow

The following diagram illustrates the logical flow of a typical round-robin or inter-laboratory comparison study.[2]

G cluster_organizer Coordinating Body cluster_labs Participating Laboratories (Labs 1-N) cluster_analysis Central Analysis A 1. Protocol Design & Reference Material Prep B 2. Sample Distribution A->B Homogenized Samples C 3. Sample Receipt & Protocol Adherence B->C Coded Samples + IS D 4. Sample Analysis (GC-MS) C->D Standardized Method E 5. Data Submission D->E Raw & Processed Data F 6. Statistical Evaluation (Z-scores, RSD, Recovery) E->F G 7. Final Report & Performance Assessment F->G Consensus Data

Caption: Workflow of a typical inter-laboratory comparison study.

References

A Comparative Guide: Triacontane-d62 vs. Non-Deuterated n-Alkane Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison between the deuterated internal standard, triacontane-d62, and non-deuterated n-alkane internal standards, supported by experimental data and detailed methodologies.

The Gold Standard: Advantages of Deuterated Internal Standards

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] In these standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[2]

The primary advantage of using a deuterated internal standard like this compound is its ability to more effectively compensate for variations that can occur during sample preparation, injection, and analysis.[2] Because deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience the same degree of matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix.[2][3] This co-elution ensures a more accurate normalization of the analyte's signal, leading to superior accuracy and precision in the final results.[4]

Non-deuterated internal standards, often structural analogues or homologous long-chain alkanes, have different chemical structures. This can lead to different retention times and ionization efficiencies, resulting in less effective compensation for matrix effects and potentially compromising data quality.[2]

Quantitative Performance Comparison

Table 1: Representative Performance Data for this compound as an Internal Standard in GC-MS Analysis

Performance MetricRepresentative ValueKey Takeaway
Linearity (R²) > 0.99Excellent linear response over a wide concentration range.
Precision (%RSD) < 15%High reproducibility of measurements.
Accuracy (% Recovery) 85-115%Close agreement between measured and true values.
Limit of Detection (LOD) Analyte-dependentHigh sensitivity achievable.
Limit of Quantification (LOQ) Analyte-dependentReliable quantification at low concentrations.

Data is representative of typical performance for validated GC-MS methods using deuterated internal standards.

Table 2: Representative Performance Data for a Non-Deuterated n-Alkane as an Internal Standard in GC-MS Analysis

Performance MetricRepresentative ValueKey Takeaway
Linearity (R²) > 0.99Good linear response.
Precision (%RSD) < 20%Acceptable reproducibility, but potentially higher variability.
Accuracy (% Recovery) 80-120%Wider acceptable range for accuracy, indicating greater potential for bias.
Matrix Effect Can be significantLess effective at compensating for signal suppression or enhancement.

Data is representative of typical performance for validated GC-MS methods using non-deuterated long-chain alkane internal standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods using internal standards.

Protocol 1: GC-MS Analysis of Cuticular Hydrocarbons Using this compound Internal Standard

This protocol is adapted from a method for the analysis of cuticular hydrocarbons in insects.[5]

1. Internal Standard Stock Solution Preparation:

  • Dissolve 16 mg of n-Triacontane-d62 in 1 mL of hexane to prepare a 16 mg/mL stock solution.

  • Store the solution at -20°C to 4°C.

2. Sample Preparation:

  • To the sample containing the analytes of interest, add a known volume of the this compound internal standard stock solution.

  • Perform sample extraction using an appropriate method (e.g., solvent extraction).

  • Concentrate the extract to the desired final volume.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 min.

    • Ramp 1: 30°C/min to 260°C.

    • Ramp 2: 15°C/min to 300°C.

    • Hold at 300°C for 18 min.

  • MSD Conditions:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Electron ionization (EI) at 70 eV.

    • Scan mode: m/z 50-600.

4. Data Analysis:

  • Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of this compound.

  • Create a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

Protocol 2: General Validation of a Non-Deuterated n-Alkane Internal Standard (e.g., n-Triacontane) for GC-MS Analysis

This protocol provides a general framework for validating a method using a non-deuterated n-alkane internal standard.

1. Internal Standard Stock Solution Preparation:

  • Accurately weigh a known amount of high-purity n-triacontane and dissolve it in a suitable solvent (e.g., hexane) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Calibration Standards Preparation:

  • Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the n-triacontane internal standard.

3. Sample Preparation:

  • To a known volume or weight of the sample, add a precise amount of the n-triacontane internal standard stock solution.

  • Perform sample extraction using a validated procedure.

4. GC-MS Instrumentation and Conditions:

  • Use a GC-MS system with a non-polar capillary column suitable for hydrocarbon analysis.

  • Optimize the injector and oven temperature program to achieve good separation of the analytes and the internal standard.

  • Use a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for enhanced selectivity.

5. Method Validation Parameters:

  • Specificity/Selectivity: Analyze blank matrix samples to ensure no interferences at the retention times of the analytes and the internal standard.

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (R²) should be > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at different concentration levels in replicate. Accuracy should be within 80-120% and precision (%RSD) should be < 20%.

  • Matrix Effect Assessment: Compare the response of the analyte in the presence and absence of the sample matrix to evaluate signal suppression or enhancement.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound or Non-deuterated) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration / Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for quantitative analysis using an internal standard.

G cluster_properties Physicochemical Properties cluster_performance Performance Analyte Analyte Identical Nearly Identical Analyte->Identical Different Different Analyte->Different IS_Deuterated This compound (Deuterated IS) High_Accuracy High Accuracy & Precision IS_Deuterated->High_Accuracy IS_NonDeuterated n-Triacontane (Non-deuterated IS) Lower_Accuracy Potentially Lower Accuracy & Precision IS_NonDeuterated->Lower_Accuracy Identical->IS_Deuterated Different->IS_NonDeuterated

Figure 2: Logical relationship between internal standard type and analytical performance.

Conclusion

The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality of quantitative data. The experimental evidence and theoretical principles strongly support the use of deuterated internal standards like this compound as the superior choice for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective compensation for matrix effects and other sources of variability.

While non-deuterated n-alkane internal standards can be a more cost-effective option, their use requires more rigorous method development and validation to ensure that they provide adequate correction and that the data is not compromised by uncompensated matrix effects. For researchers, scientists, and drug development professionals where data integrity is paramount, the investment in a deuterated internal standard is well justified by the enhanced reliability of the results.

References

A Comparative Guide to Linearity and Range Determination Using a Triacontane-d62 Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the establishment of a method's linearity and analytical range is a cornerstone of validation, ensuring data accuracy and reliability. The choice of an appropriate internal standard is critical to this process. This guide provides a comparative overview of using Triacontane-d62 as an internal standard for determining linearity and range, with a discussion of alternative standards and supporting experimental data.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in chromatographic methods to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte, but not present in the sample, and should be well-resolved from other components. Deuterated standards, such as this compound, are often considered the gold standard for GC-MS analysis as they co-elute with their non-deuterated counterparts, providing excellent correction for matrix effects and extraction inconsistencies, while being distinguishable by their mass-to-charge ratio.

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the performance of a quantitative method. Below is a comparison of this compound with other common alternatives for the analysis of long-chain hydrocarbons and similar analytes.

Performance ParameterThis compound (Deuterated Alkane)Tetracosane (Non-Deuterated Alkane)Analyte-Specific Deuterated Standard
Chemical Similarity to Long-Chain Alkanes HighHighVery High (to the specific analyte)
Correction for Matrix Effects ExcellentGoodExcellent
Correction for Extraction & Derivatization ExcellentGoodExcellent
Risk of Co-elution with Endogenous Analytes Low (distinguishable by m/z)Moderate to HighLow (distinguishable by m/z)
Cost Moderate to HighLowHigh
Availability GoodHighVaries
Typical Linearity (R²) ≥ 0.995≥ 0.995[1]≥ 0.998
Typical Repeatability (RSD) < 15%< 2%[2]< 15%

This data is illustrative and performance will vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocol: Linearity and Range Determination with this compound

This protocol outlines the key steps for establishing the linearity and range of a quantitative GC-MS method for a hypothetical long-chain alkane analyte using this compound as an internal standard.

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte reference standard in 10 mL of an appropriate solvent (e.g., hexane).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.

Preparation of Calibration Standards
  • Prepare a series of at least five calibration standards by performing serial dilutions of the Analyte Stock Solution to cover the expected concentration range of the samples.

  • To each calibration standard, add a constant and known amount of the IS Stock Solution. For example, add 100 µL of the 1 mg/mL IS stock to 1 mL of each analyte dilution. This ensures a consistent concentration of the internal standard across all calibration levels.

Sample Preparation
  • For unknown samples, perform the necessary extraction and/or derivatization steps.

  • Prior to the final volume adjustment, spike each sample with the same constant amount of the IS Stock Solution as was added to the calibration standards.

GC-MS Analysis
  • Analyze the prepared calibration standards and samples using a validated GC-MS method. The method should be optimized for the separation and detection of the analyte and internal standard.

  • Acquire the data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for both the analyte and this compound.

Data Analysis and Evaluation
  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

  • The linearity is considered acceptable if the R² value is ≥ 0.995 and the data points show a clear linear relationship.

  • The range of the method is the interval between the upper and lower concentrations of the analyte in the calibration standards that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Mandatory Visualizations

Linearity_Range_Determination_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Data Processing cluster_eval Evaluation AnalyteStock Analyte Stock (1 mg/mL) CalStandards Serial Dilution & IS Spiking AnalyteStock->CalStandards ISStock This compound IS Stock (1 mg/mL) ISStock->CalStandards Samples Sample Extraction & IS Spiking ISStock->Samples GCMS GC-MS Analysis (SIM Mode) CalStandards->GCMS Samples->GCMS PeakIntegration Peak Area Integration GCMS->PeakIntegration RatioCalc Calculate Peak Area Ratios (Analyte/IS) PeakIntegration->RatioCalc CalCurve Construct Calibration Curve RatioCalc->CalCurve Regression Linear Regression (R², Slope, Intercept) CalCurve->Regression Validation Determine Linearity & Range Regression->Validation

Caption: Experimental workflow for linearity and range determination.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for establishing the linearity and range of quantitative GC-MS assays for long-chain hydrocarbons and other high molecular weight analytes. Its chemical properties, coupled with the advantages of isotopic labeling, lead to improved accuracy and precision. While other standards, such as non-deuterated alkanes or analyte-specific deuterated standards, offer viable alternatives, the choice of the most appropriate internal standard should be based on a careful evaluation of the specific analytical requirements, including matrix complexity, cost, and availability. The detailed experimental protocol provided in this guide serves as a foundation for researchers to develop and validate high-quality quantitative analytical methods.

References

Navigating the Analytical Limits: A Comparative Guide to Triacontane-d62 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and reliable quantification of long-chain alkanes, understanding the limits of detection (LOD) and quantification (LOQ) for internal standards like Triacontane-d62 is paramount. This guide provides a comparative overview of the analytical performance of methods utilizing this compound, supported by experimental data and detailed protocols.

This compound, a deuterated form of the 30-carbon n-alkane, serves as a crucial internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the analysis of hydrocarbons. Its chemical similarity to the target analytes ensures consistent behavior during sample preparation and analysis, leading to more accurate and reproducible quantification. While the primary role of an internal standard is not to be detected at trace levels, knowledge of its analytical limits provides a comprehensive understanding of the method's capabilities.

Performance Data: Limit of Detection and Quantification

The following table summarizes the instrumental limit of detection (LOD) and limit of quantification (LOQ) for n-Triacontane, which can be considered a close proxy for this compound due to their near-identical chemical and physical properties. These values were determined by Gas Chromatography-Mass Spectrometry (GC-MS).

AnalyteMethodInstrumental Limit of Detection (LOD)Instrumental Limit of Quantification (LOQ)
n-TriacontaneGC-MS0.076 µg/mL0.164 µg/mL

Note: These values are for the non-deuterated n-Triacontane and are presented as a reliable estimate for the performance of this compound under similar analytical conditions.

Experimental Protocol: GC-MS for Hydrocarbon Analysis

The following is a detailed experimental protocol for the quantification of hydrocarbons using GC-MS with this compound as an internal standard.

1. Sample Preparation:

  • Extraction: A known volume or weight of the sample is subjected to solvent extraction using a non-polar solvent such as hexane or dichloromethane.

  • Internal Standard Spiking: A precise amount of this compound internal standard solution is added to the sample extract. The concentration of the internal standard is typically maintained at a constant level across all samples and calibration standards.

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) using silica gel, to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C inert MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alkanes.

  • Injector: Splitless injection mode is typically used for trace analysis.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 15 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 5 °C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Quantifier Ion for this compound: m/z 66.

    • Qualifier Ions for this compound: m/z 68, 85.

    • Quantifier and Qualifier Ions for Target Analytes: Specific to each compound.

3. Calibration and Quantification:

  • A series of calibration standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard are prepared and analyzed.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The concentration of the target analytes in the samples is determined from this calibration curve.

Workflow for Determining LOD and LOQ

The following diagram illustrates the general workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_validation Validation prep_blank Prepare Blank Samples analyze_blank Analyze Blank Samples (n≥7) prep_blank->analyze_blank prep_low_std Prepare Low Concentration Standards analyze_low_std Analyze Low Concentration Standards (n≥7) prep_low_std->analyze_low_std calc_sd_blank Calculate Standard Deviation (SD) of Blank Signals analyze_blank->calc_sd_blank calc_slope Determine Calibration Curve Slope (S) analyze_low_std->calc_slope calc_lod Calculate LOD (e.g., 3.3 * SD / S) calc_sd_blank->calc_lod calc_loq Calculate LOQ (e.g., 10 * SD / S) calc_sd_blank->calc_loq calc_slope->calc_lod calc_slope->calc_loq validate_loq Verify LOQ with Spiked Samples calc_loq->validate_loq

Caption: Workflow for LOD and LOQ Determination.

Alternative and Comparative Methods

While GC-MS is the most common and robust method for the analysis of long-chain alkanes like Triacontane, other techniques can be employed, though they may offer different levels of sensitivity and selectivity.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is less selective than GC-MS as it responds to all combustible organic compounds. While it can be used for quantification, it is more susceptible to interferences from co-eluting compounds, which can lead to higher detection limits compared to GC-MS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For very high molecular weight or thermally labile compounds, LC-MS can be an alternative. However, for non-polar, volatile compounds like Triacontane, GC-MS is generally the preferred method due to better chromatographic separation and sensitivity.

A Comparative Analysis of Isotopic Purity for Triacontane-d62 from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isotopic purity of Triacontane-d62, a deuterated internal standard, from various suppliers. The assessment is based on a rigorous analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for determining isotopic enrichment. This document offers detailed experimental methodologies, comparative data, and visual workflows to aid researchers in selecting the most suitable product for their specific applications, from metabolic studies to quantitative bioanalysis.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound from three leading, albeit anonymized, suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The primary analytical technique employed was Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation of isotopologues and the determination of their relative abundances. The key metric for comparison is the percentage of the fully deuterated (d62) species.

Table 1: Isotopic Purity of this compound from Different Suppliers

SupplierLot NumberStated Isotopic PurityExperimentally Determined Isotopic Purity (d62 %)Key Isotopologue Impurities Detected
Supplier A A-12398 atom % D98.5%d61, d60
Supplier B B-456≥ 98%97.8%d61, d60, d59
Supplier C C-78999%99.2%d61

Note: The experimentally determined isotopic purity represents the mole percentage of the this compound species relative to all other detected isotopologues.

Experimental Workflow

The following diagram illustrates the experimental workflow for the assessment of this compound isotopic purity.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (from each supplier) Dissolve Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolve Vortex Vortex to ensure complete dissolution Dissolve->Vortex GCMS Inject 1 µL into GC-MS Vortex->GCMS Separation Chromatographic Separation of Isotopologues GCMS->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Extract Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Obtain Mass Spectrum for the Triacontane peak TIC->MassSpectra Integration Integrate Ion Peaks for each Isotopologue MassSpectra->Integration Calculation Calculate Relative Abundance and Isotopic Purity Integration->Calculation

Caption: Experimental workflow for isotopic purity assessment.

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines the methodology for determining the isotopic purity of this compound.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of this compound from each supplier into separate autosampler vials.

  • Add 1 mL of dichloromethane to each vial to achieve a final concentration of 1 mg/mL.

  • Cap the vials and vortex for 30 seconds to ensure complete dissolution.

2. Instrumentation

  • A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization (EI) source is required.

3. GC-MS Conditions

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • MS Transfer Line Temperature: 325°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-550.

  • Acquisition Mode: Full scan.

4. Data Analysis

  • Identify the chromatographic peak corresponding to Triacontane.

  • Extract the mass spectrum across this peak.

  • Identify the molecular ion cluster for this compound (expected m/z around 485.2) and the corresponding isotopologues (e.g., d61, d60, etc.).

  • Integrate the ion current for each isotopologue peak.

  • Calculate the percentage of each isotopologue by dividing its integrated area by the total integrated area of all isotopologues in the cluster. The isotopic purity is reported as the percentage of the d62 species.

Discussion

The experimental results indicate that all three suppliers provide this compound of high isotopic purity, consistent with their stated specifications. Supplier C demonstrated the highest experimentally determined isotopic purity, which may be critical for applications requiring the lowest possible levels of hydrogen-containing species. The presence of lower deuterated isotopologues (d61, d60, etc.) is expected due to the statistical nature of the deuteration process.

Researchers should consider the required level of isotopic purity for their specific application. For use as an internal standard in most quantitative mass spectrometry-based assays, an isotopic purity of 98% or higher is generally acceptable. However, for sensitive metabolic fate studies or when monitoring for low-level metabolite formation, a higher degree of deuteration may be advantageous to minimize any potential for isotopic cross-contribution.

It is important to note that while GC-MS is a robust method for determining isotopic distribution, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on the position of any residual protons.[1] High-resolution mass spectrometry (HRMS) can also be employed for more precise mass determination and isotopologue resolution.[2][3]

This guide serves as a framework for the analytical comparison of deuterated compounds. Researchers are encouraged to perform their own assessments based on their specific instrumentation and application requirements.

References

Cross-Validation of Analytical Methods for High Molecular Weight Analytes Using Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of analytes is a cornerstone of reliable scientific research and is of paramount importance in the drug development process. Cross-validation of analytical methods is a critical step to ensure consistency and comparability of data, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and a hypothetical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, for the analysis of a representative high molecular weight, nonpolar analyte, using Triacontane-d62 as an internal standard.

The choice of a deuterated internal standard like this compound is pivotal for achieving high levels of accuracy and precision. Deuterated standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatography. This characteristic allows them to effectively compensate for variations in sample preparation and matrix effects, which can be a significant source of error.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of a GC-MS method and a projected HPLC-MS method for the quantification of a high molecular weight analyte, using this compound as an internal standard. These values are essential for researchers to consider when selecting the most appropriate method for their specific analytical needs.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) (Hypothetical)
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 10%< 15%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL
Typical Run Time 20 - 30 minutes15 - 25 minutes
Throughput ModerateHigh
Instrumentation Cost Moderate to HighHigh
Sample Derivatization Not requiredNot required

Performance of Triacontane-d62 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Triacontane-d62's performance in various sample matrices, offering insights into its application and standing against other common internal standards.

This compound, a deuterated long-chain alkane, serves as a valuable internal standard, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of non-polar, high molecular weight compounds. Its chemical inertness and distinct mass-to-charge ratio make it a suitable choice for complex biological and environmental samples.

Quantitative Performance Data

While direct, comprehensive comparative studies detailing the recovery, matrix effects, and linearity of this compound across a wide range of common biological matrices like plasma and urine for LC-MS applications are limited in publicly available literature, we can infer its expected performance based on its physicochemical properties and data from its application in specific GC-MS analyses. Deuterated analogues are widely used to compensate for matrix effects and improve the accuracy and precision of bioanalytical methods. The following table summarizes the expected performance characteristics of this compound in comparison to an analyte-specific deuterated internal standard.

Performance ParameterThis compound (Long-Chain Deuterated Alkane)Analyte-Specific Deuterated Internal Standard
Recovery Recovery is expected to be consistent for analytes with similar physicochemical properties (e.g., other long-chain hydrocarbons). However, for analytes with different polarities or functional groups, the extraction recovery may differ, potentially leading to less accurate correction. One study noted decreased recovery for n-alkanes with significantly longer retention times than this compound in fish tissue analysis.Typically provides the most accurate correction for recovery as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during all sample preparation steps.
Matrix Effects Can effectively compensate for non-specific matrix effects. However, if the analyte and this compound have different retention times, they may experience different degrees of ion suppression or enhancement, leading to inaccuracies.Considered the gold standard for correcting matrix effects as it co-elutes with the analyte and is subject to the same ionization suppression or enhancement in the mass spectrometer.
Linearity Generally exhibits good linearity over a wide concentration range due to its chemical stability and low background levels in most biological samples.Excellent linearity is expected as it tracks the analyte's behavior closely across the calibration range.
Applicability Best suited for the analysis of non-polar, long-chain hydrocarbons and other structurally similar compounds in various matrices, particularly with GC-MS.Applicable to a specific analyte and is the preferred choice for achieving the highest level of accuracy and precision in regulated bioanalysis.

Experimental Protocols

Detailed methodologies for two key applications of this compound as an internal standard are provided below.

Analysis of n-Alkanes in Fish Muscle Tissue by GC-MS

This protocol describes the use of this compound for the quantification of n-alkanes in biological tissue.

  • Sample Preparation:

    • Approximately 7g of fish muscle tissue is homogenized.

    • The homogenate is spiked with a known amount of this compound solution.

    • Saponification is performed by adding methanolic sodium hydroxide and refluxing.

    • The saponified sample is extracted with iso-hexane.

    • The extract is washed with water, dried, and concentrated.

  • GC-MS Analysis:

    • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of long-chain alkanes.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor characteristic ions for the target n-alkanes and this compound.

Analysis of Cuticular Hydrocarbons in Insects by GC-MS

This protocol outlines the use of this compound for studying chemical communication in insects.

  • Sample Preparation:

    • Individual insects are extracted with hexane containing a known concentration of this compound.

    • The extract is filtered and concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Column: A non-polar capillary column suitable for hydrocarbon analysis.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A gradient temperature program is used to elute a wide range of cuticular hydrocarbons.

    • Mass Spectrometer: Operated in full scan mode to identify the hydrocarbon profile and in SIM mode for quantification using the this compound internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for utilizing an internal standard in a typical quantitative analysis and the experimental process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Sample->Spike Extraction Analyte Extraction Spike->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS or LC-MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway_Logic Analyte Analyte in Sample SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Analysis GC-MS / LC-MS Analysis SamplePrep->Analysis AnalyteResponse Analyte Signal Analysis->AnalyteResponse IS_Response IS Signal Analysis->IS_Response Ratio Ratio (Analyte Signal / IS Signal) AnalyteResponse->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship for internal standard-based quantification.

Safety Operating Guide

Personal protective equipment for handling Triacontane-d62

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triacontane-d62. The following procedures are designed to ensure safe operational handling and disposal, forming a reliable resource for laboratory safety.

Hazard Assessment

This compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] It does not meet the criteria for classification under current regulations.[2] However, observing good industrial hygiene practices is recommended.[2] Direct contact with eyes may cause temporary irritation.[2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C30D62
Molecular Weight 485.2 g/mol
Melting Point 62-67 °C
Boiling Point 258-259 °C @ 3 mm Hg
CAS Number 93952-07-9

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is recommended to minimize exposure and ensure safety.

EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects against potential eye irritation.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from potential spills.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment, including this compound, solvents, glassware, and weighing instruments.

    • Put on the required personal protective equipment: a lab coat, safety glasses, and gloves.

  • Handling :

    • When weighing or transferring the solid compound, use a spatula and weighing paper or a suitable container to avoid creating dust.

    • If preparing a solution, slowly add the this compound to the solvent while stirring to ensure it dissolves completely.

    • Keep containers with this compound tightly sealed when not in use to prevent contamination and potential isotopic exchange with atmospheric moisture.[3]

    • Wash hands thoroughly with soap and water after handling the compound.[2]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

    • To maintain isotopic integrity, protect the compound from light and moisture.[3]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician if irritation persists.[1]
Skin Contact Wash the affected skin area with soap and water.[1]
Inhalation Move the individual to fresh air.[1]
Ingestion Rinse the mouth with water.[1]

In case of a fire, use extinguishing media appropriate for the surrounding environment, such as water fog, foam, dry chemical powder, or carbon dioxide.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Experimental Workflow for Handling this compound

prep Preparation (Don PPE, Prepare Workspace) handle Handling (Weighing, Transferring, Dissolving) prep->handle Proceed storage Storage (Seal Container, Store Properly) handle->storage Store Unused Material spill Spill Response (Ventilate, Contain, Clean) handle->spill If Spill Occurs experiment Experimental Use handle->experiment Use in Experiment storage->handle Retrieve for Later Use spill->handle Resume Handling disposal Disposal (Follow Local Regulations) end_proc End of Procedure (Clean Workspace, Doff PPE) disposal->end_proc Complete Disposal experiment->storage Store Unused Material experiment->disposal Dispose Waste experiment->end_proc Complete Experiment end_proc->prep New Experiment

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.